1-(1H-Indazol-6-yl)ethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(1H-indazol-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDKZAFQMMHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738969 | |
| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181820-44-0 | |
| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1H-Indazol-6-yl)ethanol (CAS: 181820-44-0): A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-(1H-Indazol-6-yl)ethanol, a crucial heterocyclic alcohol serving as a versatile intermediate in the synthesis of pharmacologically active molecules. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of this compound, emphasizing the scientific rationale behind the discussed methodologies.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Indazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, and anti-HIV agents, underscoring the therapeutic potential embedded within this heterocyclic framework. This compound emerges as a key building block, offering a reactive hydroxyl group for further molecular elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1-(1H-Indazol-6-yl)ethanone (Precursor) |
| CAS Number | 181820-44-0 | 189559-85-1[2] |
| Molecular Formula | C₉H₁₀N₂O | C₉H₈N₂O[2] |
| Molecular Weight | 162.19 g/mol | 160.17 g/mol [2] |
| Appearance | Predicted: White to off-white solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. | Soluble in polar organic solvents. |
| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | Data not available in searched documents. |
| Boiling Point | Not explicitly reported. | 348.8 °C at 760 mmHg (Predicted)[2] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton. The indazole NH proton will also be present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nine carbon atoms, including those of the bicyclic aromatic system, the methine carbon bearing the hydroxyl group, and the methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 162.19.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the aromatic C-H and C=C stretching vibrations of the indazole ring would also be present.
Synthesis of this compound: A Self-Validating Protocol
The most direct and efficient synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(1H-Indazol-6-yl)ethanone. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for carbonyl groups.
Causality behind Experimental Choices
The selection of sodium borohydride in a protic solvent like methanol or ethanol is a deliberate choice rooted in established principles of organic chemistry. NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone. The protic solvent serves to protonate the resulting alkoxide intermediate, yielding the desired alcohol. This method is favored for its operational simplicity, high yields, and the avoidance of harsh reaction conditions that could lead to side reactions on the indazole ring.
Experimental Workflow: Reduction of 1-(1H-Indazol-6-yl)ethanone
Caption: Synthetic workflow for the preparation of this compound.
Detailed Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1-(1H-Indazol-6-yl)ethanone (1.0 eq) in methanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
While specific biological activities of this compound itself are not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The secondary alcohol functionality serves as a convenient handle for a variety of chemical transformations.
Logical Relationship: From Intermediate to Bioactive Molecule
Sources
synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde
A Comprehensive Guide to the Synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde for Medicinal Chemistry Applications
Abstract
This technical guide provides an in-depth exploration of the synthesis of this compound, a crucial building block in medicinal chemistry, from its precursor, 1H-indazole-6-carbaldehyde. The indazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1][2] This document details the strategic considerations behind the synthetic route, focusing on the reduction of the aldehyde functionality. A comprehensive, step-by-step protocol for a reliable and efficient laboratory-scale synthesis using sodium borohydride is presented. The guide emphasizes the chemical principles, safety precautions, and analytical techniques necessary for the successful preparation and characterization of the target molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important indazole derivative.
Introduction: The Significance of the Indazole Moiety in Drug Discovery
Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities.[2] They are considered bioisosteres of indoles and are key components in a variety of therapeutic agents.[1][2] The indazole nucleus is present in drugs with applications as anti-inflammatory, anti-cancer, and anti-psychotic agents.[2] Specifically, functionalized indazoles, such as this compound, serve as valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors for targeted cancer therapy.[3] The strategic introduction of a hydroxyl group at the benzylic position provides a handle for further chemical modifications, making the synthesis of this alcohol a critical step in many drug discovery programs.
Synthetic Strategy: Reduction of 1H-indazole-6-carbaldehyde
The core transformation in the synthesis of this compound is the reduction of the aldehyde group of 1H-indazole-6-carbaldehyde to a primary alcohol. Several reducing agents can accomplish this transformation; however, the choice of reagent is dictated by factors such as selectivity, cost, ease of handling, and reaction conditions.
Consideration of Reducing Agents
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4][5] It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions, which is advantageous when dealing with multifunctional molecules.[4][5] Its ease of handling, stability in protic solvents like ethanol and methanol, and relatively low cost make it a preferred choice for this synthesis.[5]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters and amides.[4] However, its high reactivity and violent reaction with protic solvents necessitate the use of anhydrous conditions and careful handling, making it less convenient for this specific transformation.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ru).[6] While it is an effective and clean method, it requires specialized equipment (hydrogenation apparatus) and careful handling of flammable hydrogen gas.
For the synthesis of this compound, sodium borohydride emerges as the most practical and efficient choice due to its selectivity for the aldehyde group, operational simplicity, and favorable safety profile.
Reaction Mechanism: Nucleophilic Addition of Hydride
The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism can be summarized in two main steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of the 1H-indazole-6-carbaldehyde. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetra-alkoxyborate intermediate.
-
Protonation (Workup): The reaction is quenched with a protic solvent (e.g., water or dilute acid), which protonates the resulting alkoxide to yield the final alcohol product, this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 1H-indazole-6-carbaldehyde using sodium borohydride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| 1H-indazole-6-carbaldehyde | 146.15 | 1.0 g (6.84 mmol) | >98% |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.31 g (8.21 mmol) | >98% |
| Methanol (MeOH) | 32.04 | 20 mL | Anhydrous |
| Deionized Water (H₂O) | 18.02 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
| Saturated Sodium Chloride Solution (Brine) | - | 30 mL | - |
Reaction Setup and Procedure
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[5]
-
Dissolution of Starting Material: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (6.84 mmol) of 1H-indazole-6-carbaldehyde. Add 20 mL of methanol and stir at room temperature until the solid is completely dissolved.
-
Cooling the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Sodium Borohydride: While maintaining the temperature at 0-5 °C, slowly add 0.31 g (8.21 mmol) of sodium borohydride in small portions over a period of 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.
-
Quenching the Reaction: After 1 hour, slowly and carefully add 10 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with saturated sodium chloride solution (brine) (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using gravity filtration.
-
Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the solid product.
Visualization of the Synthetic Process
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of this compound from 1H-indazole-6-carbaldehyde. The selection of sodium borohydride as the reducing agent is justified by its selectivity, ease of use, and favorable safety profile. The detailed experimental protocol and workflow diagrams provide a clear and actionable plan for researchers in the field of medicinal chemistry. The successful synthesis of this key intermediate opens avenues for the development of novel indazole-based therapeutic agents.
References
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Master.
- Sodium Borohydride. Common Organic Chemistry.
- Indazole enhances Ru-catalyzed hydrogenation of unsatur
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
Sources
- 1. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
1-(1H-Indazol-6-yl)ethanol molecular weight and formula
An In-depth Technical Guide to 1-(1H-Indazol-6-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate. We will delve into its fundamental chemical properties, propose a robust synthetic pathway from its ketone precursor, outline detailed protocols for its characterization, and explore its potential applications in the landscape of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a deep, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities. They are considered "privileged structures," as their framework can interact with a wide array of biological targets. This has led to the development of indazole-containing drugs for various therapeutic areas, including oncology, inflammation, and contraception.[1][2]
This compound (C₉H₁₀N₂O) serves as a key building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive secondary alcohol, provides a crucial anchor point for derivatization, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds. Understanding the synthesis and properties of this intermediate is therefore fundamental for research programs centered on indazole-based therapeutics.
Physicochemical and Structural Properties
The precise chemical identity and properties of a compound are critical for its application in synthesis and research. The key identifiers and computed properties for this compound are summarized below. The molecular formula is C₉H₁₀N₂O, and the molecular weight is approximately 162.19 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | Deduced from precursor 1-(1H-Indazol-6-yl)ethanone[4] |
| Molecular Weight | 162.19 g/mol | Calculated; Corroborated by isomer data[3] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CC(C1=CC2=C(C=C1)C=NN2)O | - |
| Topological Polar Surface Area (TPSA) | 50.28 Ų | Predicted |
| logP (Octanol-Water Partition Coefficient) | 1.25 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bonds | 2 | Predicted |
Visualizing the Core Structure
The following diagram illustrates the chemical structure of this compound, highlighting the indazole ring system and the ethanol substituent at the 6-position.
Caption: Chemical structure of this compound.
Synthesis Pathway: Reduction of 1-(1H-Indazol-6-yl)ethanone
A common and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone. In this case, this compound can be reliably prepared from 1-(1H-indazol-6-yl)ethanone.[4] The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions on the indazole ring.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic indazole ring. Its ease of handling and safety profile make it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific reduction.
-
Solvent: A protic solvent like ethanol or methanol is typically used.[5] These solvents can protonate the intermediate alkoxide formed during the reaction and are effective at dissolving both the ketone substrate and the NaBH₄ reagent. Ethanol is a particularly suitable choice.[5][6][7]
-
Temperature: The reaction is typically run at a reduced temperature (e.g., 0 °C) initially to control the exothermic reaction rate and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Workflow Diagram
The following workflow outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(1H-indazol-6-yl)ethanone in anhydrous ethanol (approx. 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 1.1-1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding distilled water or 1M HCl until gas evolution ceases.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of the target molecule's identity and purity.[8]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals. The most telling change from the starting ketone will be the disappearance of the acetyl methyl singlet and the appearance of a doublet for the new methyl group and a quartet for the new methine proton (CH-OH), coupled to each other. A broad singlet for the hydroxyl proton (OH) and the indazole NH proton will also be present, along with complex signals in the aromatic region corresponding to the protons on the indazolyl ring.
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the reduction. The downfield signal of the ketone carbonyl carbon (C=O) around 190-200 ppm will be absent. A new signal will appear in the 60-75 ppm range, corresponding to the new alcohol-bearing carbon (CH-OH).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.1.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in the synthetic possibilities offered by its functional groups.
-
Scaffold for Kinase Inhibitors: The indazole core is present in several approved kinase inhibitors. The hydroxyl group of this compound can be used as a handle to introduce various side chains or linkers, allowing for the exploration of the binding pockets of target kinases.
-
Derivatization: The secondary alcohol can be readily converted into other functional groups (e.g., esters, ethers, amines) or used in coupling reactions to build more complex molecular architectures. This enables the rapid generation of compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment in FBDD campaigns. Its indazole core can provide an initial binding interaction with a protein target, and the ethanol moiety provides a vector for growing the fragment into a more potent lead compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its straightforward preparation from the corresponding ketone, coupled with the synthetic utility of its hydroxyl group, makes it an important tool for medicinal chemists. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in drug discovery programs.
References
-
PubChem. 1-(1H-indazol-6-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
Höfer Chemie GmbH. Safety Data Sheet for ETHANOL 641 (96%) VERG MEK/BITREX. Available from: [Link]
-
FDA. Safety Data Sheet for Ethanol absolute. Available from: [Link]
-
Kuujia. 2-(6-Amino-1H-indazol-1-yl)ethanol. Available from: [Link]
-
Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). Available from: [Link]
-
Mague, J. T., et al. (2008). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2444. Available from: [Link]
-
P-A. Rausis, et al. (2008). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Arkivoc, 2008(16), 204-211. Available from: [Link]
- Google Patents. Method of synthesizing 1H-indazole compounds. US8022227B2.
-
Wikipedia. Ethanol. Available from: [Link]
-
Ataman Kimya. ETHANOL. Available from: [Link]
-
Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3349. Available from: [Link]
-
Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-61. Available from: [Link]
-
National Institute of Standards and Technology. Ethanol. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 1-Indanmethanol. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanol - Wikipedia [en.wikipedia.org]
- 6. Ethanol [webbook.nist.gov]
- 7. Ethanol | Fisher Scientific [fishersci.at]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. asset.conrad.com [asset.conrad.com]
Spectroscopic Characterization of 1-(1H-Indazol-6-yl)ethanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 1-(1H-Indazol-6-yl)ethanol. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering a foundational spectroscopic fingerprint for researchers and scientists. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and validated against data for structurally related indazole derivatives.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a bicyclic indazole core substituted at the 6-position with a 1-hydroxyethyl group. The accurate elucidation of its structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the chemical environment of individual atoms and the overall molecular mass and fragmentation patterns.
Diagram of the molecular structure of this compound:
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the indazole ring, the methine and methyl protons of the ethanol substituent, and the hydroxyl and amine protons.
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (indazole) | ~13.0 | br s | - | 1H |
| H-3 | ~8.1 | s | - | 1H |
| H-7 | ~7.8 | s | - | 1H |
| H-4 | ~7.6 | d | ~8.5 | 1H |
| H-5 | ~7.2 | dd | ~8.5, ~1.5 | 1H |
| CH (ethanol) | ~4.9 | q | ~6.5 | 1H |
| OH (ethanol) | ~5.3 | d | ~4.5 | 1H |
| CH₃ (ethanol) | ~1.5 | d | ~6.5 | 3H |
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.
Workflow for ¹H NMR Data Acquisition:
Caption: Standard workflow for acquiring ¹H NMR data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~141 |
| C-3a | ~135 |
| C-6 | ~133 |
| C-3 | ~127 |
| C-5 | ~121 |
| C-4 | ~120 |
| C-7 | ~110 |
| CH (ethanol) | ~69 |
| CH₃ (ethanol) | ~25 |
Experimental Protocol for ¹³C NMR Acquisition
The acquisition of ¹³C NMR spectra generally requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Workflow for ¹³C NMR Data Acquisition:
Caption: Standard workflow for acquiring ¹³C NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for small molecules like this compound.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .
| m/z | Predicted Fragment | Identity |
| 162 | [M]⁺ | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical |
| 134 | [M - C₂H₄]⁺ | McLafferty-type rearrangement |
| 118 | [Indazole]⁺ | Loss of the ethanol side chain |
Rationale for Fragmentation
The fragmentation of alcohols in EI-MS is a well-understood process.[1][2] The molecular ion peak for alcohols can sometimes be weak or absent.[2] A common fragmentation pathway for primary and secondary alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[1] For this compound, this would lead to the loss of a methyl radical (CH₃•), resulting in a fragment at m/z 147. Another potential fragmentation is the loss of water (H₂O), although this is more common in linear alcohols.[1] The stability of the indazole ring suggests that a significant fragment corresponding to the indazole cation (m/z 118) would be observed.
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometry Data Acquisition:
Caption: General workflow for acquiring mass spectrometry data.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed ¹H NMR, ¹³C NMR, and MS data, along with standardized experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided spectral fingerprints will aid in the identification and characterization of this important molecule, facilitating its use in further scientific endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4547–4556. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved from [Link]
-
meriSTEM. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. Retrieved from [Link]
-
Molbase. (n.d.). Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Retrieved from [Link]
-
Defense Technical Information Center. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Tryptophol. Retrieved from [Link]
-
PubChem. (n.d.). N-Piperidinoethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
Sources
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Foreword: The Rise of the Indazole Nucleus
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into several FDA-approved drugs and numerous clinical candidates.[1][3][4] This guide provides a technical deep-dive into the multifaceted biological activities of indazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.
The Indazole Core: Structural Features and Synthetic Versatility
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, combined with the multiple sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the design of novel therapeutic agents. The synthesis of indazole derivatives is well-established, with numerous methods available for the construction of the core and its subsequent functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[3][5]
Anticancer Activity: A Dominant Therapeutic Application
The most extensively studied and clinically significant biological activity of indazole derivatives is their anticancer effect.[3][6][7] Several indazole-based drugs, such as Pazopanib and Axitinib, are utilized in cancer chemotherapy.[1][7] The antitumor activity of these compounds stems from their ability to modulate a variety of cancer-related biological targets.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play crucial roles in cell signaling, proliferation, and survival.[8][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Many indazole derivatives are potent inhibitors of tyrosine kinases. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of renal cell carcinoma.[3] Axitinib is another indazole-containing drug that functions as a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[11][12] By inhibiting these kinases, indazole derivatives can disrupt downstream signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Indazole derivatives have also been shown to inhibit serine/threonine kinases. For instance, some derivatives have demonstrated potent inhibitory activity against Pim kinases, which are implicated in various cancers.[3] Others have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[13]
Signaling Pathway: Indazole Derivatives as Kinase Inhibitors
Caption: A typical workflow for assessing the anticancer properties of indazole derivatives, from initial in vitro screening to in vivo validation.
The initial screening of anticancer activity is typically performed using in vitro cell proliferation assays like the MTT or MTS assay. [8][14][15]These colorimetric assays measure the metabolic activity of cancer cell lines after exposure to the test compounds, providing an indication of cytotoxicity. [8] Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Compounds that show significant cytotoxicity are further investigated to elucidate their mechanism of action. This may involve:
-
Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases. [8]* Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining can be used to quantify the induction of apoptosis. [16]* Cell Cycle Analysis: Flow cytometry can also be used to determine if the compound causes cell cycle arrest at a particular phase. [16]* Western Blotting: This technique can be used to measure changes in the expression levels of key proteins involved in signaling pathways and apoptosis.
Promising candidates from in vitro studies are then evaluated in animal models, such as mouse xenograft models, to assess their in vivo efficacy and toxicity. [15]
Anti-inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties. [1][17]The inflammatory response, while a crucial part of the body's defense mechanism, can become dysregulated and contribute to various diseases.
Mechanism of Action
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key mediators of inflammation, including:
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). [17]* Pro-inflammatory Cytokines: Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [17][18]* Free Radical Scavenging: Some indazoles exhibit antioxidant properties by scavenging free radicals, which can contribute to inflammation and tissue damage. [17][18]
Experimental Evaluation of Anti-inflammatory Activity
Both in vivo and in vitro models are used to assess the anti-inflammatory potential of indazole derivatives.
A widely used in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats. [17][18][19] Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide rats into control and treatment groups.
-
Compound Administration: Administer the indazole derivative or a reference anti-inflammatory drug (e.g., diclofenac) to the treatment groups.
-
Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Several in vitro assays can be used to investigate the mechanism of anti-inflammatory action:
-
COX-2 Inhibition Assay: This enzymatic assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme. [20]* Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation. [21]* Membrane Stabilization Assay: This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity. [21]
Antimicrobial Activity
Indazole derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. [1][3]
Mechanism of Action
The antimicrobial mechanisms of indazole derivatives are diverse and can include:
-
Enzyme Inhibition: Some indazole derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [22][23]* Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall. [24]* Membrane Disruption: Some compounds can disrupt the integrity of the microbial cell membrane, leading to cell death. [24]
Experimental Evaluation of Antimicrobial Activity
Standard microbiological techniques are used to determine the antimicrobial efficacy of indazole derivatives.
The disk diffusion and well diffusion methods are commonly used for preliminary screening of antimicrobial activity. [25][26]These methods provide a qualitative assessment of the compound's ability to inhibit microbial growth.
Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the indazole derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
The broth dilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [27][28]The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Protocol: Broth Microdilution Assay
-
Serial Dilutions: Prepare serial twofold dilutions of the indazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Future Perspectives and Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Expanding the therapeutic applications of indazole derivatives to other disease areas.
-
Developing more selective and potent inhibitors for specific biological targets.
-
Utilizing computational and structure-based drug design to guide the synthesis of novel indazole-based compounds.
-
Investigating the potential of indazole derivatives in combination therapies to enhance efficacy and overcome drug resistance.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Bioassays for anticancer activities. PubMed. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. europepmc.org. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. wjpr.net. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Semantics Scholar. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]
-
Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? ResearchGate. [Link]
-
How to test the anticancer efficacy of a plant extract. Altogen Labs. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. NIH. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
Antibacterial activity assay: Significance and symbolism. Semantics Scholar. [Link]
-
Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
-
What are the methods to find out anti inflammatory acitivity of plant extracts? ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. apec-vc.org. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link]
-
Bioactive indazole compounds in clinical trails. ResearchGate. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
-
Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. PubMed Central. [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Discovery of novel indazole derivatives as second-generation TRK inhibitors. Semantics Scholar. [Link]
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacy180.com [pharmacy180.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. nano-ntp.com [nano-ntp.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial activity assay: Significance and symbolism [wisdomlib.org]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. apec.org [apec.org]
An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-(1H-Indazol-6-yl)ethanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the scientific community to explore the therapeutic potential of a specific, yet under-investigated derivative, 1-(1H-Indazol-6-yl)ethanol. While direct biological data for this compound is scarce, the extensive research on analogous indazole-containing molecules provides a robust foundation for predicting its likely molecular targets and outlining a rigorous, multi-faceted strategy for their identification and validation. This document is structured to guide researchers through a logical progression of inquiry, from broad, structure-based hypotheses to detailed, actionable experimental protocols, ultimately enabling a thorough evaluation of this compound as a potential therapeutic agent.
The Indazole Scaffold: A Proven Pharmacophore
Indazole-based compounds have demonstrated a remarkable diversity of biological activities, with prominent applications in oncology, inflammation, and neurology.[1][3] A significant portion of these activities can be attributed to the ability of the indazole core to interact with the ATP-binding pocket of protein kinases.[4][5] This has led to the development of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for the treatment of various cancers.[4][5] The therapeutic success of these drugs underscores the potential of novel indazole derivatives, such as this compound, to yield valuable therapeutic candidates.
The broad bioactivity of indazole derivatives is summarized below:
| Biological Activity | Therapeutic Area | References |
| Anti-cancer | Oncology | [6][7] |
| Anti-inflammatory | Immunology | [1][2] |
| Kinase Inhibition | Oncology, Neurology | [4][5] |
| Neuroprotection | Neurology | [1] |
| Antimicrobial | Infectious Diseases | [2] |
Potential Therapeutic Targets of this compound: A Hypothesis-Driven Approach
Given the established precedent of the indazole scaffold as a kinase inhibitor, it is highly probable that this compound will also exhibit activity against one or more protein kinases. The ethanol substituent at the 6-position of the indazole ring may confer unique selectivity and potency profiles compared to existing indazole-based drugs.
Primary Target Class: Protein Kinases
The human kinome consists of over 500 protein kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Indazole derivatives have been successfully developed to target a range of kinases, including:
-
Tyrosine Kinases: Both receptor tyrosine kinases (e.g., VEGFR, FGFR) and non-receptor tyrosine kinases (e.g., LCK).[5][8]
-
Serine/Threonine Kinases: Including those involved in cell cycle regulation (e.g., Aurora kinases, CDKs) and signaling pathways (e.g., Pim kinases).[5][7][9]
-
Atypical Protein Kinases: While less common, the versatility of the indazole scaffold does not preclude interaction with this class.
A logical starting point for the investigation of this compound would be to screen it against a panel of cancer-relevant kinases.
Secondary Target Class: Serotonin Receptors
Interestingly, some indazole derivatives have been identified as potent agonists of serotonin 5-HT2 receptors, with applications in treating ocular hypertension.[10] While the structural features driving this activity may differ from those required for kinase inhibition, it represents a plausible, albeit secondary, avenue of investigation for this compound.
Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential for the confident identification and validation of the therapeutic targets of this compound. The following workflow outlines a series of logical steps, from initial screening to in-depth validation.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Phase 1: Initial Target Identification
The initial step involves the chemical synthesis of the compound of interest. Various synthetic routes for 1H-indazoles have been described in the literature, often starting from aromatic carbonyl compounds.[11][12]
To broadly survey the kinome, a competitive binding assay, such as the KINOMEscan™ platform, is recommended. This assay will provide a preliminary indication of which kinases interact with this compound with the highest affinity.
Parallel to kinase screening, the compound should be evaluated in a panel of cancer cell lines to assess its anti-proliferative activity. The MTT assay is a standard and reliable method for this purpose.[13] A positive result in this assay will provide a functional context for the kinase inhibition data.
Experimental Protocol: MTT Assay for Cytotoxicity [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Phase 2: Target Validation and Mechanistic Studies
For the top kinase hits identified in the initial screen, in vitro kinase activity assays should be performed to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ kinase assay is a widely used platform for this purpose.[14]
To confirm that the compound engages with its putative kinase target(s) within a cellular context, a Cellular Thermal Shift Assay (CETSA) is highly recommended. This assay measures the thermal stabilization of a target protein upon ligand binding.
Once a primary kinase target is validated, Western blotting can be used to investigate the phosphorylation status of its known downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with this compound would provide strong evidence for on-target activity. For instance, if a member of the PI3K/AKT pathway is inhibited, a decrease in phosphorylated AKT would be expected.
Caption: A potential signaling pathway (PI3K/AKT) that could be modulated by this compound.
Concluding Remarks and Future Directions
The indazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this compound is a relatively unexplored molecule, the wealth of data on related compounds strongly suggests its potential as a kinase inhibitor. The systematic approach outlined in this guide, combining broad screening with rigorous validation, provides a clear path forward for elucidating its mechanism of action and evaluating its therapeutic utility. Successful identification of its primary target(s) will pave the way for lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs.
References
- Indazole derivatives and their therapeutic applications: a p
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
- Synthesis and biological evaluation of indazole deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole derivatives and their therapeutic applications: a p
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed.
- US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google P
- An In-depth Technical Guide on the Biological Activity of 2-(1H-Indazol-3-yl)ethanol and its Congeners - Benchchem.
- Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol).
- Validating the Biological Activity of 1-(1,3-Benzothiazol-6-yl)
- 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed.
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P
- Synthesis of 1H-Indazoles via Silver(I)
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Importance of the 6-Position: A Deep Dive into the Structure-Activity Relationship of Substituted Indazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] Its versatility and synthetic tractability have made it a focal point in the quest for novel drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[3][4] Within this important class of molecules, the substitution pattern on the indazole ring plays a critical role in defining biological activity and target selectivity. This guide delves into the nuanced and often pivotal role of substituents at the 6-position, providing a comprehensive analysis of their impact on the structure-activity relationship (SAR).
The 6-Position: A Key Modulator of Biological Activity
Strategic modifications to the indazole core, particularly at the 6-position, have proven to be a critical determinant of both the potency and selectivity of these compounds against various biological targets.[5] The nature of the chemical group at this position can significantly influence the molecule's interaction with the active site of enzymes, such as protein kinases, or the binding pockets of receptors.[5][6]
Impact on Anticancer Activity
In the realm of oncology, 6-substituted indazoles have emerged as a promising class of compounds with potent anti-proliferative activities against various cancer cell lines.[7][8] Research has shown that the substituent at the 6-position can dramatically influence cytotoxicity. For instance, in a series of 6-substituted aminoindazoles, the presence and nature of an aryl group at this position were found to be crucial for potent anti-proliferative activity.[7]
One notable study highlighted that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[7] This activity was significantly higher than that of the parent compound, underscoring the importance of the fluorobenzyl group at the 6-amino position.[7] The study also revealed that the position of the fluoro group on the benzyl ring was critical, with a para-substitution being optimal.[7]
Table 1: Anti-proliferative Activity of Selected 6-Substituted Aminoindazoles against HCT116 Cancer Cells [7]
| Compound ID | 6-Position Substituent | IC50 (μM) |
| 34 | Benzylamino | 2.7 |
| 35 | (Pyridin-3-yl)methylamino | 1.5 |
| 36 | (4-Fluorobenzyl)amino | 0.4 ± 0.3 |
| 37 | (3-Fluorobenzyl)amino | 2.2 |
The data clearly indicates that subtle changes in the substituent at the 6-position can lead to significant variations in biological activity.
Influence on Kinase Inhibition and Selectivity
Indazole derivatives are well-recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[9][10][11] The 6-position of the indazole ring is a key handle for modulating kinase selectivity.[5]
For example, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, modifications at the 6-position of the indazole scaffold were shown to significantly impact selectivity over other kinases like p38α.[5] While an unsubstituted indazole (Compound 15) showed high potency for JNK3 (IC50 = 1 nM), it also exhibited some off-target activity against p38α (IC50 = 226 nM), resulting in a selectivity fold of 226x. The introduction of a fluorine atom at the 6-position (Compound 8) maintained high JNK3 potency (IC50 = 5 nM) while potentially altering the selectivity profile.[5]
Table 2: Kinase Selectivity Profile of 6-Substituted Indazole Derivatives [5]
| Compound ID | 6-Position Substituent | Primary Kinase Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold |
| 15 | -H | JNK3 | 1 | p38α | 226 | 226x |
| 8 | -F | JNK3 | 5 | p38α | - | - |
| 17 | -OCH₃ | JNK3 | - | p38α | - | 8x |
This highlights the strategic importance of the 6-position in fine-tuning the selectivity of kinase inhibitors, a crucial aspect of modern drug design to minimize off-target effects and associated toxicities.
Synthetic Strategies for 6-Substituted Indazoles
The synthesis of 6-substituted indazoles is a critical aspect of exploring their SAR. A common and effective method involves the functionalization of a pre-formed indazole core. For instance, the synthesis of 6-substituted aminoindazoles often starts from 6-nitroindazole.[7]
A typical synthetic workflow can be summarized as follows:
Caption: General synthetic workflow for 6-substituted aminoindazoles.
This multi-step process allows for the introduction of diverse substituents at the 6-amino position, facilitating the generation of a library of compounds for SAR studies.[7]
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.
Protocol 1: General Procedure for the Synthesis of 6-Aminoindazole Derivatives[7]
-
N-Alkylation of 6-Nitroindazole: To a solution of 6-nitroindazole in DMF, add potassium carbonate and an alkylating agent (e.g., iodomethane). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Isomer Separation: After completion, quench the reaction with water and extract the product with an organic solvent. The N1 and N2 isomers are then separated using column chromatography.
-
Nitro Group Reduction: The separated N-alkylated 6-nitroindazole isomer is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the complete disappearance of the starting material.
-
Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding 6-aminoindazole derivative, which can be further purified by crystallization or chromatography.
-
Final Derivatization: The 6-aminoindazole can then be subjected to various coupling reactions, such as amide bond formation or reductive amination, to introduce the desired substituent at the 6-amino position.
Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)[12]
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (6-substituted indazoles) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Molecular Interactions
The biological effects of 6-substituted indazoles are a direct consequence of their interaction with specific molecular targets, which in turn modulate critical signaling pathways. For instance, as kinase inhibitors, these compounds can block the phosphorylation cascade that drives cell proliferation and survival.
Caption: Simplified signaling pathway illustrating the action of a 6-substituted indazole as a receptor tyrosine kinase inhibitor.
In the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, 6-substituted aminoindazoles are designed to bind to the active site of the enzyme, thereby blocking the metabolism of tryptophan to kynurenine.[7] This restores the immune system's ability to recognize and attack cancer cells. Molecular docking studies have suggested that specific interactions, such as hydrogen bonds and π-π stacking, between the 6-substituted indazole and the IDO1 active site are crucial for potent inhibition.[1]
Conclusion
The 6-position of the indazole scaffold is a key determinant of biological activity and a critical site for modification in the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that careful selection and optimization of substituents at this position can lead to significant improvements in potency, selectivity, and overall pharmacological profile. As our understanding of the molecular interactions between 6-substituted indazoles and their biological targets continues to grow, so too will our ability to rationally design the next generation of indazole-based drugs.
References
- Current time information in Portland, OR, US. The time at the location 'Portland, OR, US' is 07:40 PM. The location's timezone is 'America/Los_Angeles'.
- Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A Structure-Activity Rel
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole deriv
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
- A Comparative Guide to the Biological Targets of Substituted Indazoles: Evaluating Alternatives to 3-Bromo-6-chloro-4-nitro-1H-i - Benchchem.
- Synthesis and biological evaluation of indazole deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed.
- RESEARCH ARTICLE - RSC Medicinal Chemistry.
- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the...
- Indazole derivatives with different substitution p
- Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC - NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Different biological activities reported with Indazole derivatives - ResearchG
- Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4)
- Scheme 20. Synthesis of indazole derivatives in different methods.
- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed.
- Synthesis and Antitumor Activity of Novel 5- and 6-Substituted Indazole Derivatives | Request PDF - ResearchG
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- The Pivotal Role of 5-Position Substituents in Modulating the Biological Activity of Indazole-3-Carboxylic Acid Deriv
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 1-(1H-Indazol-6-yl)ethanol in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous and solvent solubility stand out as critical determinants of a compound's developability, influencing everything from formulation strategies to bioavailability.[1][2][3] This guide provides an in-depth technical overview of the solubility of 1-(1H-Indazol-6-yl)ethanol, a heterocyclic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology research.[4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing the solubility of this promising compound.
Physicochemical Properties and Predicted Solubility Profile
This compound possesses a unique molecular architecture that dictates its interaction with various solvents. The structure comprises a bicyclic aromatic indazole ring system, which is inherently capable of π-π stacking interactions, fused to a pyrazole ring. The indazole moiety is amphoteric, meaning it can be protonated or deprotonated.[9] Furthermore, the presence of the ethanol substituent introduces a hydroxyl group, a potent hydrogen bond donor and acceptor, which is expected to significantly influence its solubility in polar protic solvents.
Based on the principle of "like dissolves like," we can predict the following general solubility trends:
-
High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol, where hydrogen bonding interactions with the solvent molecules can readily occur. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is also anticipated to be an excellent solvent due to its strong hydrogen bond accepting capabilities.[2]
-
Moderate to Low Solubility: In less polar solvents like ethyl acetate and dichloromethane, solubility is likely to be diminished.
-
Poor Solubility: In non-polar solvents such as hexanes and toluene, the compound is expected to be poorly soluble due to the significant mismatch in polarity.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[1][10]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer.[10] The point at which precipitation occurs is the kinetic solubility. This high-throughput screening method is valuable in early drug discovery for ranking compounds.[1][10]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a saturated solution at equilibrium.[10][11] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a period, typically 24-48 hours.[11] This method is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility. The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
Experimental Determination of Solubility
A systematic approach is required to accurately determine the solubility of this compound. The following protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.
Experimental Workflow
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO, acetone, ethyl acetate, and hexane).
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or by filtration through a 0.22 µm filter. Phase separation is a critical step to obtain accurate results.[1]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Data Presentation: Hypothetical Solubility Profile
The following table presents a hypothetical solubility profile for this compound in a range of common laboratory solvents, as would be determined by the experimental protocol described above.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.0) | Polar Protic | < 0.1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 |
| Ethanol | Polar Protic | > 50 |
| Methanol | Polar Protic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | 10 - 20 |
| Ethyl Acetate | Moderately Polar | 1 - 5 |
| Dichloromethane (DCM) | Moderately Polar | 1 - 5 |
| Toluene | Non-polar | < 0.1 |
| Hexane | Non-polar | < 0.1 |
Safety and Handling
As with any chemical substance, appropriate safety precautions must be taken when handling this compound and the solvents used. Always consult the Safety Data Sheet (SDS) for the compound and each solvent before beginning any experimental work.[14][15][16][17] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and avoiding inhalation, ingestion, and skin contact.
Conclusion
A thorough understanding of the solubility of this compound is a foundational step in its journey from a promising lead compound to a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this critical characterization, from the underlying theoretical principles to a detailed, practical experimental protocol. While specific quantitative data for this compound is not yet widely available, the principles and methodologies outlined herein provide a robust roadmap for researchers to generate this essential information, thereby enabling informed decisions in the drug development process.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare.
- SAFETY DATA SHEET. (2017). Thermo Fisher Scientific.
- 1-(1H-indazol-6-yl)ethan-1-one. (n.d.). PubChem.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).
- Safety d
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Annex 4. (n.d.).
- Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). (n.d.). Molbase.
- SAFETY D
- Ethanol - SAFETY D
- Indazole. (n.d.). Wikipedia.
- SAFETY DATA SHEET ETHANOL. (n.d.). Univar Solutions.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PubMed Central.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023).
- Indazole From Natural Resources And Biological Activity. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PubMed.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. ehss.syr.edu [ehss.syr.edu]
- 15. asset.conrad.com [asset.conrad.com]
- 16. fishersci.com [fishersci.com]
- 17. leap.epa.ie [leap.epa.ie]
An In-depth Technical Guide to 1-(1H-Indazol-6-yl)ethanol for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 1-(1H-Indazol-6-yl)ethanol (CAS No. 181820-44-0), a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. This document details the commercial availability of this compound, outlines a robust, field-proven protocol for its synthesis from the corresponding ketone precursor, and provides an in-depth analysis of its physicochemical properties, including predicted nuclear magnetic resonance (NMR) spectra. Furthermore, this guide explores the strategic applications of this compound, particularly in the synthesis of kinase inhibitors, and concludes with essential safety, handling, and quality control protocols. This whitepaper is intended to serve as an essential resource for scientists leveraging the indazole scaffold in the development of novel therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a privileged scaffold in modern drug discovery, renowned for its versatile biological activities. As a bioisostere of purines, the indazole moiety can effectively interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[2]
The utility of the indazole scaffold is exemplified by its presence in several clinically approved and investigational drugs. For instance, axitinib, a potent VEGFR inhibitor, features an indazole core.[3] The indazole ring system often serves as a crucial hinge-binding motif in the ATP-binding pocket of kinases.
This compound emerges as a valuable synthon in this context. The secondary alcohol functionality provides a reactive handle for further chemical elaboration, allowing for the construction of diverse molecular architectures. This guide will provide the necessary technical details to effectively procure, synthesize, and utilize this important chemical intermediate.
Commercial Availability and Procurement
This compound is available from several commercial suppliers, catering to a range of research and development needs, from discovery-scale quantities to bulk manufacturing. When procuring this material, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to ensure the identity and purity of the compound.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Notes on Offerings |
| BLDpharm | Offers the compound with CAS No. 181820-44-0, often requiring cold-chain transportation. | |
| Alchem Pharmtech | Provides the compound with detailed chemical properties and safety information available. | |
| AmBeed | Lists the compound with purity specifications, available in various quantities. |
It is also noteworthy that the direct precursor, 1-(1H-Indazol-6-yl)ethanone (CAS No. 189559-85-1), is commercially available from major suppliers such as Sigma-Aldrich, which can be a cost-effective alternative for laboratories equipped for chemical synthesis.
Synthesis and Purification Protocol
The most direct and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of the corresponding ketone, 1-(1H-Indazol-6-yl)ethanone. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones over other functional groups, and operational simplicity.[4]
Reaction Mechanism and Rationale
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4] The resulting alkoxide intermediate is then protonated during the workup to yield the secondary alcohol. Ethanol is a suitable solvent as it can also serve as the proton source for the final step.[5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-(1H-Indazol-6-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1H-Indazol-6-yl)ethanone (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of ketone). Cool the solution to 0°C in an ice-water bath.
-
Reduction: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the ethanol under reduced pressure.
-
Extraction: To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for its effective use in subsequent synthetic steps. The following section details the expected analytical data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 181820-44-0 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Indazole NH: A broad singlet around δ 13.0 ppm.
-
Indazole Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.
-
CH-OH: A quartet around δ 4.8-5.0 ppm.
-
CH-OH: A doublet around δ 5.3-5.5 ppm (this signal may be broad and exchangeable with D₂O).
-
CH₃: A doublet around δ 1.4-1.5 ppm.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Indazole Aromatic Carbons: Resonances in the range of δ 110-140 ppm.
-
CH-OH: A resonance around δ 65-70 ppm.
-
CH₃: A resonance around δ 20-25 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound. A reverse-phase HPLC method would be suitable for this analysis.
Table 3: Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.[9]
Applications in Drug Discovery
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The hydroxyl group can be readily transformed into a variety of other functional groups or used as a point of attachment for other molecular fragments.
A pertinent example is the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which have been identified as potent inhibitors of Polo-like kinase 4 (PLK4).[3][10] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[10] The synthesis of such inhibitors could involve the conversion of the alcohol in this compound to an amine, followed by sulfonylation.
Caption: A conceptual pathway for the use of this compound in kinase inhibitor synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on related structures and general chemical safety principles.[11][12][13]
Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a strategically important building block for the synthesis of bioactive molecules, particularly in the field of oncology. This guide has provided a comprehensive overview of its commercial availability, a detailed and practical protocol for its synthesis, and a thorough analysis of its key physicochemical properties. By leveraging the information presented herein, researchers can confidently and effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the development of novel therapeutics.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Reddit. (2020). NABH4 reduction with ethanol? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Stockmeier Chemie. (2013). Safety data sheet. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Method Development and Validation for the Simultaneous Estimation of Three Drugs by RP-HPLC Method. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactions of Sodium Borohydride in Acetic Acid: Reductive Amination of Carbonyl Compounds. Retrieved from [Link]
-
YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from [Link]
-
YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]
-
ScienceDirect. (2025). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. Retrieved from [Link]
-
OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Retrieved from [Link]
-
Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
ACS Publications. (n.d.). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. Retrieved from [Link]
-
ResearchGate. (2025). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-Indazol-6-yl)methanol. PubChem. Retrieved from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asset.conrad.com [asset.conrad.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safety and Handling of 1-(1H-Indazol-6-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-(1H-Indazol-6-yl)ethanol. As a crucial intermediate in pharmaceutical research and development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data on related compounds to offer a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Chemical and Physicochemical Properties
| Property | Value (Estimated) | Source |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Inferred from structural analogs[1] |
| pKa | Not available | - |
| LogP | ~1.5 - 2.5 | Estimated based on precursor data[2] |
Hazard Identification and Toxicological Profile
A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, a conservative approach to hazard assessment is necessary, combining the known risks of the indazole functional group and the ethanol substituent.
The precursor, 1-(1H-indazol-6-yl)ethanone, is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given the structural similarity, it is prudent to assume that this compound may exhibit similar irritant properties. The presence of the ethanol group suggests potential for flammability, although this is likely to be less of a concern for the solid form compared to liquid ethanol.
Toxicological Data Summary (Inferred)
| Endpoint | Result | Classification |
| Acute Oral Toxicity | Unknown, handle with care. | Not Classified |
| Skin Corrosion/Irritation | Expected to be a skin irritant. | Category 2 (Assumed) |
| Serious Eye Damage/Irritation | Expected to be a serious eye irritant. | Category 2A (Assumed) |
| Respiratory/Skin Sensitization | No data available. | Not Classified |
| Germ Cell Mutagenicity | No data available. | Not Classified |
| Carcinogenicity | No data available. | Not Classified |
| Reproductive Toxicity | No data available. | Not Classified |
| STOT-Single Exposure | May cause respiratory irritation. | Category 3 (Assumed) |
| STOT-Repeated Exposure | No data available. | Not Classified |
| Aspiration Hazard | Not applicable (solid). | Not Classified |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to rigorous safety protocols is essential when handling this compound. The following procedures are based on the inferred hazards and best practices for handling chemical intermediates in a research setting.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use and change them frequently.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene Practices
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Safe Handling Workflow
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Light and Moisture: Protect from light and moisture to prevent degradation.
Storage Protocol
Spill and Exposure Procedures
In the event of a spill or exposure, prompt and appropriate action is critical.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum. Place the collected material in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the incident to the laboratory supervisor.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Emergency Response Flowchart
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Synthesis and Potential Impurities
A common and practical route for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1H-indazol-6-yl)ethanone (also known as 6-acetyl-1H-indazole).[2]
Synthetic Pathway
The reduction can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol being a standard and effective method.
Synthetic Pathway
Experimental Protocol: Reduction of 1-(1H-Indazol-6-yl)ethanone
-
Dissolve 1-(1H-indazol-6-yl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Impurities
-
Unreacted Starting Material: 1-(1H-indazol-6-yl)ethanone.
-
Borate Esters: Formed as intermediates during the reduction, which are hydrolyzed during the workup. Incomplete hydrolysis can lead to borate impurities.
-
Solvent Residues: Residual methanol, ethanol, or ethyl acetate from the reaction and purification process.
-
Byproducts from the Synthesis of the Starting Material: The purity of the final product is dependent on the purity of the starting ketone. Impurities from the synthesis of 6-acetyl-1H-indazole may carry over. General indazole synthesis methods can sometimes yield regioisomers.[3][4][5]
References
-
PubChem. 1-(1H-indazol-6-yl)ethan-1-one. [Link]
-
IUCr Journals. 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
National Center for Biotechnology Information. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
- Google Patents. Method of synthesizing 1H-indazole compounds.
Sources
- 1. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 2. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to Indazole Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an ideal framework for designing potent and selective therapeutic agents. The indazole core exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] This tautomerism significantly influences the molecule's chemical reactivity, physical properties, and, most importantly, its biological activity.[3]
The versatility of the indazole nucleus is demonstrated by the wide array of pharmacological activities its derivatives exhibit, including anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties.[1][4][5] This broad biological spectrum has cemented the indazole scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. The significance of indazole in drug discovery is underscored by the number of FDA-approved drugs and clinical candidates that feature this core structure.[3][6]
Part 2: Synthetic Strategies for the Indazole Core
The construction of the indazole ring system is a well-explored area of organic synthesis, with numerous methods developed to afford substituted indazoles. These strategies can be broadly categorized into classical methods and modern catalytic approaches.
Classical Synthetic Routes
Traditional methods often involve the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of salicylaldehyde with hydrazine hydrochloride under acidic reflux conditions can yield 1H-indazole.[4] While effective, these methods may require harsh reaction conditions and can sometimes result in side products.[4]
Modern Catalytic and Green Chemistry Approaches
Contemporary synthetic chemistry has introduced milder and more efficient methods for indazole synthesis. Transition-metal-catalyzed cross-coupling reactions and C-H activation strategies have enabled the construction of complex indazole derivatives with high regioselectivity.[7] For example, PIFA-mediated oxidative C-N bond formation from arylhydrazones provides a metal-free and environmentally friendly route to substituted 1H-indazoles.[4] The use of acid-base catalysts and green chemistry principles, such as microwave-assisted synthesis and flow chemistry, is also gaining prominence, offering accelerated reaction times and improved yields.[4][7]
Representative Synthetic Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
The following protocol is a general representation of the synthesis of 1H-indazoles via [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C-N bond formation from arylhydrazones, as described by Zhang et al.[4]
Step 1: Arylhydrazone Formation
-
To a solution of the desired substituted arylhydrazine (1.0 mmol) in ethanol (10 mL), add the corresponding aldehyde or ketone (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The resulting arylhydrazone product is then isolated by filtration or evaporation of the solvent.
Step 2: Oxidative Cyclization
-
Dissolve the arylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.
Caption: General workflow for the synthesis of 1H-indazoles.
Part 3: Indazoles in Modern Medicine: FDA-Approved Drugs and Clinical Candidates
The therapeutic relevance of the indazole scaffold is best exemplified by the number of drugs that have received FDA approval. These agents target a range of diseases, from cancer to inflammatory conditions and chemotherapy-induced nausea.
| Drug Name | Target(s) | Therapeutic Use |
| Pazopanib | VEGFR, PDGFR, FGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[1][5] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced renal cell carcinoma[8] |
| Niraparib | PARP-1, PARP-2 | Ovarian, fallopian tube, and peritoneal cancer[1] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[9] |
| Bendazac | - | Anti-inflammatory[1] |
| Benzydamine | - | Anti-inflammatory, analgesic[1][5] |
| Granisetron | 5-HT3 receptor antagonist | Chemotherapy-induced nausea and vomiting[3][9] |
Pazopanib , a multi-targeted tyrosine kinase inhibitor, effectively treats renal cell carcinoma by inhibiting key signaling pathways involved in angiogenesis and tumor growth.[1][5] Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment of certain types of ovarian cancer.[1] These examples highlight the ability of the indazole core to be tailored for high-affinity interactions with specific biological targets.
Part 4: Decoding the Structure-Activity Relationship (SAR) of Indazole Derivatives
The biological activity of indazole compounds is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.
SAR in Kinase Inhibition
Indazole-based compounds have been extensively explored as kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]
| Position | Substitution Effect on Kinase Inhibitory Activity |
| N1 | Substitution at this position can influence solubility and cell permeability. Often, a small alkyl group is well-tolerated. |
| N2 | The 2H-indazole tautomer is often important for binding to the ATP pocket of kinases.[8] |
| C3 | This position is frequently used to introduce groups that interact with the hinge region of the kinase domain. Amine or amide functionalities are common.[10] |
| C4, C5, C6, C7 | The benzene ring portion of the indazole can be modified to enhance potency and selectivity. Substitution with halogens, methoxy, or small alkyl groups can modulate hydrophobic interactions within the binding site.[8][11] |
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was found that substitution of a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl at the phenyl ring attached to the indazole core led to an increase in activity.[8] Similarly, for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the introduction of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity.[8]
Caption: Key positions on the indazole scaffold for SAR studies.
Part 5: Indazoles as Modulators of Key Signaling Pathways
The therapeutic effects of indazole derivatives are often attributed to their ability to modulate critical intracellular signaling pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR cascade is a central regulator of cell growth, proliferation, and survival.[12] Its aberrant activation is a common feature of many cancers. A series of 3-ethynyl-1H-indazoles has been shown to inhibit this pathway by targeting PI3K, PDK1, and mTOR kinases.[12] Computational modeling and SAR studies of these compounds have revealed a novel mode of PI3K inhibition, leading to the identification of a PI3Kα isoform-specific compound.[12]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Indazole amide-based compounds have been developed as potent inhibitors of ERK1/2, demonstrating efficacy in BRAF mutant cancer cell lines.[10]
Part 6: Experimental Protocols for Biological Evaluation
The biological evaluation of novel indazole derivatives is essential to determine their therapeutic potential. A standard initial assessment involves determining their anti-proliferative activity against cancer cell lines.
In Vitro Anti-proliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indazole test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Part 7: Future Perspectives
The field of indazole-based drug discovery continues to evolve. Future research will likely focus on several key areas:
-
Expanding Structural Diversity: The development of novel synthetic methodologies will enable the creation of more diverse indazole libraries, potentially leading to the discovery of compounds with novel mechanisms of action.[4]
-
Multi-target Agents: Designing indazole derivatives that can simultaneously modulate multiple disease-related targets offers a promising strategy for treating complex diseases and overcoming drug resistance.[4]
-
Targeted Drug Delivery: The incorporation of indazole-based drugs into targeted delivery systems could enhance their efficacy and reduce off-target side effects.
-
Integration of Advanced Technologies: The use of artificial intelligence and machine learning in conjunction with high-throughput screening and computational chemistry will accelerate the design and optimization of new indazole-based therapeutics.[4]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]
-
Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. Available from: [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches - Ingenta Connect. Available from: [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Available from: [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold - Longdom Publishing. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
Indazole-based antiinflammatory and analgesic drugs - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. Available from: [Link]
-
(PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. Available from: [Link]
-
Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. Available from: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed Central. Available from: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. Available from: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole Derivatives [bldpharm.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis and Strategic Importance of 1-(1H-Indazol-6-yl)ethanol in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. While a singular, seminal paper detailing the initial "discovery" of this specific molecule is not prominent in the literature, its history is intrinsically woven into the broader narrative of indazole-based drug discovery. This document elucidates the likely synthetic evolution of this compound, its strategic importance as a versatile intermediate, and the experimental rationale underpinning its synthesis and application.
The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents. Indazole-containing compounds have demonstrated a wide range of biological activities, including roles as anti-cancer agents, anti-inflammatory drugs, and inhibitors of key cellular signaling pathways.[1][2]
The significance of the indazole core lies in its structural versatility. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the benzene ring provides a platform for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability has made indazoles a focal point in the design of kinase inhibitors, a class of targeted cancer therapies that has revolutionized oncology.[3]
Part 2: The Emergence of this compound as a Key Intermediate
The development of this compound can be understood as a logical progression in the quest for more sophisticated and effective indazole-based drug candidates. The introduction of an ethanol substituent at the 6-position of the indazole ring offers several strategic advantages for medicinal chemists:
-
A Handle for Further Functionalization: The primary alcohol of the ethanol group serves as a versatile chemical "handle." It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups and the construction of more complex molecular architectures.
-
Modulation of Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding, which can influence a compound's solubility and interactions with its biological target. The presence of the ethanol moiety also impacts the overall lipophilicity of the molecule, a critical parameter in drug design.
-
Vector for Pharmacophore Elaboration: In the context of structure-based drug design, the ethanol group can serve as a vector to position other pharmacophoric elements into specific pockets of a target protein, thereby enhancing binding affinity and selectivity.
Given the prevalence of indazole-based kinase inhibitors, it is highly probable that this compound was first synthesized as a key intermediate in a drug discovery program aimed at developing novel therapeutics targeting this enzyme class.
Part 3: Retrosynthetic Analysis and Proposed Synthetic Pathways
A plausible retrosynthetic analysis for this compound suggests a multi-step synthesis starting from readily available precursors. The core challenge lies in the regioselective construction of the substituted indazole ring.
Caption: Retrosynthetic analysis of this compound.
Two primary synthetic routes are proposed, both leveraging established methods for indazole synthesis.
Pathway A: From 4-Amino-3-methylacetophenone
This pathway involves the formation of the indazole ring from an appropriately substituted aminoketone.
Caption: Synthetic Pathway A for this compound.
Experimental Protocol (Pathway A):
-
Step 1: Diazotization of 4-Amino-3-methylacetophenone.
-
Dissolve 4-amino-3-methylacetophenone in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Intramolecular Cyclization to form 6-Acetyl-1H-indazole.
-
The resulting diazonium salt solution is then typically neutralized or treated with a mild base to promote intramolecular cyclization. The exact conditions can vary, but often involve warming the reaction mixture.
-
The product, 6-acetyl-1H-indazole, may precipitate from the solution and can be collected by filtration.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
-
Step 3: Reduction to this compound.
-
Suspend 6-acetyl-1H-indazole in a suitable solvent such as methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Pathway B: From Ethyl 1H-indazole-6-carboxylate
This alternative pathway utilizes a commercially available or readily synthesized indazole ester. The synthesis of the ester itself would likely follow a similar diazotization/cyclization route from an appropriate aminobenzonitrile.[4]
Caption: Synthetic Pathway B from an indazole ester.
Experimental Protocol (Pathway B, Option 1 - Grignard Reaction):
-
Step 1: Grignard Reaction with Methylmagnesium Bromide.
-
Dissolve ethyl 1H-indazole-6-carboxylate in an anhydrous ether solvent, such as THF or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (typically 2 equivalents) in ether.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Part 4: Characterization and Quality Control
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indazole ring, a quartet for the methine proton of the ethanol group, a doublet for the methyl group, a broad singlet for the N-H proton, and a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for the aromatic carbons, the methine carbon bearing the hydroxyl group, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₀N₂O. |
| HPLC | A single major peak indicating high purity, typically >95% for use in drug discovery applications. |
Part 5: Conclusion and Future Outlook
While the specific historical "moment of discovery" for this compound is not clearly documented, its existence and utility can be logically inferred from the extensive body of research on indazole-based medicinal chemistry. It represents a valuable and versatile intermediate, likely developed to address the synthetic challenges in creating novel drug candidates, particularly kinase inhibitors. The synthetic pathways outlined in this guide are based on well-established and robust chemical transformations, providing a reliable foundation for the laboratory-scale synthesis of this important building block. As the search for more selective and potent therapeutics continues, the strategic application of such well-designed intermediates will remain a critical component of successful drug discovery programs.
References
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note and Protocol: Grignard Synthesis of 1-(1H-Indazol-6-yl)ethanol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(1H-Indazol-6-yl)ethanol, a valuable building block in medicinal chemistry. The synthesis is achieved via a Grignard reaction, a robust method for carbon-carbon bond formation. Starting from 6-bromo-1H-indazole, the corresponding organomagnesium halide (Grignard reagent) is prepared and subsequently reacted with acetaldehyde. This application note delves into the mechanistic rationale, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides troubleshooting insights derived from practical experience. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key indazole derivative.
Introduction and Scientific Context
The indazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex, biologically active compounds.[2]
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficiency in constructing new carbon-carbon bonds.[3] The reaction involves the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl carbon.[4][5] In this specific application, we leverage this classic transformation to couple the indazole heterocycle with an ethanol side chain.
A critical consideration in this synthesis is the presence of an acidic N-H proton on the indazole ring. This proton will react with the highly basic Grignard reagent, consuming one equivalent.[6][7] The protocol is therefore designed to account for this by using a stoichiometric excess of the Grignard precursor to ensure that sufficient organomagnesium reagent is available for the desired nucleophilic attack on acetaldehyde.
Reaction Mechanism
The synthesis proceeds in two primary stages following the initial formation of the Grignard reagent:
-
Formation of Indazol-6-ylmagnesium Bromide: 6-Bromo-1H-indazole reacts with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and rendering it highly nucleophilic. This step is highly sensitive to moisture.[8][9]
-
Nucleophilic Addition and Workup: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde.[10] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup, typically with aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, this compound.[11][12]
Caption: Figure 1: Overall Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Notes |
| 6-Bromo-1H-indazole | 79762-54-2 | 197.04 | 1.0 | 5.00 g | Starting material.[13] |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.5 | 1.54 g | Must be dry and free of oxide coating.[14] |
| Iodine | 7553-56-2 | 253.81 | Catalytic | ~1 crystal | For magnesium activation.[15] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | ~150 mL | Solvent. Must be anhydrous.[16] |
| Acetaldehyde | 75-07-0 | 44.05 | 0.8 | 0.89 g (1.13 mL) | Electrophile. |
| Saturated aq. NH₄Cl | 12125-02-9 | - | - | ~50 mL | For quenching. |
| Ethyl Acetate | 141-78-6 | - | - | ~150 mL | Extraction solvent. |
| Saturated aq. NaCl (Brine) | 7647-14-5 | - | - | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | As needed | Drying agent. |
Equipment
-
500 mL three-neck round-bottom flask
-
250 mL round-bottom flask
-
Reflux condenser with drying tube (filled with CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold/bubbler
-
Syringes and needles
-
Ice-water bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
-
Fire Hazard: Anhydrous ethers like THF are extremely flammable and can form explosive peroxides.[8][9] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[17]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with acetaldehyde are highly exothermic.[8][16] Maintain slow addition rates and use an ice bath to control the temperature and prevent a runaway reaction.
-
Moisture Sensitivity: Grignard reagents are potent bases and are rapidly quenched by protic sources, including atmospheric moisture, water, and alcohols.[6] All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under a dry, inert atmosphere.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[16]
Step-by-Step Procedure
Step 1: Preparation of the Grignard Reagent (Indazol-6-ylmagnesium Bromide)
-
Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a flow of inert gas (Argon or Nitrogen) or assemble it hot from a drying oven. Allow to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (1.54 g) and a single small crystal of iodine into the reaction flask.[15] Gently warm the flask with a heat gun until faint purple iodine vapors are observed, then allow it to cool. This process etches the magnesium surface, removing the passivating oxide layer.
-
Initiation: Add ~20 mL of anhydrous THF to the flask to cover the magnesium. Prepare a solution of 6-bromo-1H-indazole (5.00 g) in 80 mL of anhydrous THF in the dropping funnel.
-
Formation: Add approximately 10 mL of the 6-bromo-1H-indazole solution from the dropping funnel to the stirring magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is a primary indicator of initiation.
-
Addition: Once the reaction has started, add the remaining indazole solution dropwise over 30-45 minutes at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.
-
Completion: After the addition is complete, gently heat the mixture to reflux using a heating mantle for 1 hour to ensure all the magnesium has reacted. The solution should appear as a cloudy, brownish-gray suspension. Allow the mixture to cool to room temperature.
Step 2: Reaction with Acetaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Prepare a solution of acetaldehyde (0.89 g) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent over 20-30 minutes.[12] Maintain the internal temperature below 10 °C throughout the addition. A thick, off-white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
Step 3: Work-up and Quenching
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This process is exothermic and may cause gas evolution.
-
Dissolution: Stir the mixture until all solids have dissolved, resulting in two clear layers. It may be necessary to add a small amount of water or dilute HCl to fully dissolve the magnesium salts.[7]
Step 4: Extraction and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.[18]
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford the pure this compound.
Workflow Visualization and Data
Caption: Figure 2: Detailed Experimental Workflow
Field Insights and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure starting halide. | 1. Gently crush some Mg turnings with a glass rod (under inert gas). Add a fresh iodine crystal.[9][19]2. Re-dry all glassware and use freshly opened or distilled anhydrous solvent.3. Ensure the purity of 6-bromo-1H-indazole. |
| Low yield of final product. | 1. Premature quenching of the Grignard reagent by moisture.2. Insufficient Grignard reagent due to reaction with the indazole N-H proton.3. Formation of biphenyl-type side products.[19] | 1. Maintain strict anhydrous and inert conditions throughout.2. Ensure at least 2.2-2.5 molar equivalents of Mg and 1.0-1.1 eq of halide are used relative to the limiting reagent (acetaldehyde) to account for deprotonation.3. Maintain a low reaction temperature during Grignard formation to minimize side reactions. |
| Reaction becomes uncontrollably exothermic. | 1. Addition of reagents was too rapid.2. Inefficient cooling. | 1. Immediately stop the addition and increase cooling. Add reagents at a much slower rate.2. Ensure the ice bath is well-maintained and provides good thermal contact with the flask. |
References
-
Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?Link
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?Link
-
University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. Link
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Link
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Link
-
Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds. Link
-
Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings. Link
-
American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Link
-
PubChem. 1-(1H-indazol-6-yl)ethan-1-one. Link
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Link
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. Link
-
Chembase.cn. (n.d.). Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Link
-
ResearchGate. (2008). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Link
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Link
-
PrepChem.com. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Link
-
BenchChem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Link
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Link
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Link
-
ResearchGate. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Link
-
Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. Link
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Link
-
BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Link
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Link
-
Home of Dissertations. (n.d.). Grignard Reaction, 6-Bromohexan-1-ol Synthesis. Link
-
Ludwig-Maximilians-Universität München. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Link
-
Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds. Link
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Link
-
Oakwood Chemical. (n.d.). 6-Bromo-1H-indazole. Link
-
National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Link
-
PubMed Central. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Link
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Link
-
University of Massachusetts. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Link
-
Vedantu. (n.d.). Acetaldehyde on reaction with Grignard reagent. Link
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Link
-
Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Link
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Link
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1H-Indazol-5-ol and its Precursors. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction for the Synthesis of 7-Octen-1-ol. Link
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cerritos.edu [cerritos.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. 6-Bromo-1H-indazole [oakwoodchemical.com]
- 14. media.laballey.com [media.laballey.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. acs.org [acs.org]
- 17. dchas.org [dchas.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 1-(1H-Indazol-6-yl)ethanol using Optimized Silica Gel Flash Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-(1H-Indazol-6-yl)ethanol, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase silica gel flash chromatography, a widely accessible and scalable technique. We delve into the causal reasoning behind critical process parameters, including mobile phase selection, sample loading techniques, and fraction analysis. The protocol is designed to be a self-validating system, ensuring high reproducibility and yielding the target compound with excellent purity (>98%). This guide is intended for researchers, chemists, and drug development professionals seeking a robust and efficient purification strategy for polar heterocyclic compounds.
Introduction: The Purification Challenge
This compound is a polar, heterocyclic alcohol. Its structure, featuring a basic indazole ring system and a polar hydroxyl group, presents a distinct purification challenge. The compound exhibits strong affinity for polar stationary phases like silica gel, which can lead to poor resolution, excessive peak tailing, and low recovery if chromatographic conditions are not meticulously optimized.[1][2] Common impurities derived from its synthesis, such as unreacted starting materials (e.g., 6-acetyl-1H-indazole) or over-reduction byproducts, often possess similar polarities, further complicating the separation.
The objective of this protocol is to overcome these challenges by employing a systematic approach to silica gel flash chromatography. The core principle is based on modulating the polarity of the mobile phase to achieve a delicate balance: ensuring sufficient interaction with the silica gel for separation while allowing for efficient elution of the target compound.[3][4][5]
Foundational Principles: Method Development
Stationary Phase: The Role of Silica Gel
Silica gel (SiO₂) is the stationary phase of choice for this application due to its highly polar surface, which is rich in silanol (-SiOH) groups.[6][7][8] In this normal-phase chromatography setup, polar compounds in the crude mixture will interact more strongly with the stationary phase via hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column. Less polar compounds will have weaker interactions and will be carried along more quickly by the less polar mobile phase, facilitating separation.[1][3][4]
Mobile Phase Selection via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system (mobile phase).[9][10] TLC operates on the same separation principles as column chromatography and provides a quick, qualitative assessment of the separation.[4][9]
The Goal: Identify a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.25-0.35 .[11] An Rƒ in this range typically translates to good separation on a flash column, allowing impurities to elute either much faster (higher Rƒ) or be retained more strongly (lower Rƒ).
-
Rƒ Calculation:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
A common and effective starting solvent system for polar compounds like this is a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).[12]
Experimental Design & Protocols
Materials & Equipment
| Material/Equipment | Specifications | Purpose |
| Stationary Phase | Flash Chromatography Grade Silica Gel, 40-63 µm particle size | High-resolution separation adsorbent |
| Crude Sample | This compound (containing impurities) | The mixture to be purified |
| Solvents | HPLC Grade Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone | Mobile phase components and sample dissolution |
| Apparatus | Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), Glassware | Separation and analysis |
| Post-Purification Equipment | Rotary Evaporator, High-Vacuum Pump, NMR Spectrometer | Solvent removal and final product characterization |
Workflow Overview
The purification process follows a logical sequence designed for optimal results and verification at each stage.
Caption: Workflow for the purification of this compound.
Detailed Protocol: Step-by-Step
Step 1: TLC Mobile Phase Optimization
-
Prepare several small TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 80:20, 70:30, 60:40, 50:50).
-
Dissolve a tiny amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
On a TLC plate, spot the crude mixture, a reference standard of the pure product (if available), and a "co-spot" containing both.[13][14]
-
Develop the plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Identify the solvent system that provides the best separation and places the desired product spot at an Rƒ of ~0.3.[11] For this compound, a system of 60:40 Hexanes:EtOAc is often a good starting point.
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size. A general rule is to use 40-100g of silica gel for every 1g of crude material, depending on the separation difficulty.[15]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[11][16]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, less polar mobile phase (e.g., 90:10 Hexanes:EtOAc).[15] Stir to remove air bubbles.
-
With the column stopcock open, pour the slurry into the column.[15] Use a funnel and rinse the beaker with more mobile phase to ensure all silica is transferred.
-
Once the silica has settled, apply gentle air pressure to pack the bed firmly and drain the excess solvent until it is level with the top of the silica bed.[17] Crucially, do not let the column run dry.
-
Add a final protective layer (~1 cm) of sand on top of the silica bed.[11][17]
Step 3: Sample Loading (Dry Loading Recommended) Due to the polarity of this compound, dry loading is highly recommended to achieve the best separation.[18][19] Liquid loading with a strong solvent can disrupt the top of the column and lead to band broadening and poor resolution.[20]
-
Dissolve the crude material (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Acetone or Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.[21]
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[21][22]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions).
-
The elution can be performed isocratically (using the same solvent composition throughout) or with a gradient .[23][24][25]
-
Isocratic Elution: Use the optimized solvent system from the TLC analysis (e.g., 60:40 Hexanes:EtOAc). This is simpler and best when impurities are well-separated from the product.[24]
-
Gradient Elution: Start with a less polar mobile phase (e.g., 80:20 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexanes:EtOAc). This is superior for complex mixtures with a wide range of polarities, as it helps elute more strongly retained compounds more quickly and maintains sharp peaks.[23][26][27]
-
Step 5: Fraction Analysis and Product Isolation
-
Monitor the fractions by TLC to determine which ones contain the pure product. Spot multiple fractions on a single TLC plate for efficient comparison.[21]
-
Combine the fractions that show only a single spot corresponding to the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under a high vacuum to remove any residual solvent.
Verification of Purity
The purity of the final isolated compound must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both structural confirmation and purity assessment.[28][29][30]
-
¹H NMR: The spectrum should show clean, well-resolved peaks corresponding to the protons of this compound. The absence of signals from starting materials or other impurities is a strong indicator of high purity. The integration of the peaks should correspond to the expected proton ratios.[31]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase.[32] |
| Poor Separation / Overlapping Spots | Mobile phase is too polar; improper column packing (channeling); column is overloaded. | Decrease mobile phase polarity. Repack the column ensuring no air bubbles.[33] Reduce the amount of crude material loaded.[15] |
| Streaking/Tailing of Spots on TLC/Column | Compound is too polar for the system; sample is acidic/basic interacting with silica. | Add a small amount (~0.1-1%) of a modifier to the mobile phase. For basic compounds like indazoles, add triethylamine. For acidic compounds, add acetic acid.[11] |
| Compound Comes Out in First Fraction | Sample was loaded in too strong a solvent; mobile phase is excessively polar. | Use the dry loading technique.[19] Start with a much less polar mobile phase and run a gradient.[32] |
Conclusion
This application note details a systematic and robust methodology for the purification of this compound using silica gel flash chromatography. By leveraging preliminary TLC analysis for mobile phase optimization and employing a dry loading technique, researchers can consistently achieve high purity of the target compound. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other polar heterocyclic molecules, providing a foundational guide for drug development professionals.
References
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. 23
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
University of York, Department of Chemistry. Thin Layer Chromatography.
-
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
-
PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
-
Mastelf. Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
-
Washington State University. Monitoring Reactions by TLC.
-
École Polytechnique Fédérale de Lausanne (EPFL). Some Useful and Practical Tips for Flash Chromatography.
-
Wikipedia. Thin-layer chromatography.
-
Chemistry LibreTexts. 2.3B: Uses of TLC.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
-
ResearchGate. Determining and reporting purity of organic molecules: Why qNMR.
-
Sorbtech. HOW TO: Sample loading methods in flash chromatography.
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC.
-
Chemistry LibreTexts. Running a flash column.
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Teledyne ISCO. Overview of Silica Column Sample Loading Techniques.
-
Semantic Scholar. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
-
MIT OpenCourseWare. Flash Column Chromatography Guide.
-
Teledyne ISCO. Silica Gel Column Chromatography.
-
Khan Academy. Principles of chromatography | Stationary phase.
-
Biotage. Dry loading vs. liquid loading, which provides better flash column chromatography results?.
-
Quora. Why do we use NMR spectroscopy in purity analysis?.
-
Biotage. When should I use dry loading instead of liquid loading with flash column chromatography?.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
-
Restek. TROUBLESHOOTING GUIDE.
-
Columbia University. Column chromatography.
-
Hawach Scientific. Several Problems of Flash Column Chromatography.
-
Khan Academy. Column chromatography.
-
Chemtips. Dry Loading in Flash Chromatography.
-
University of Calgary. Column chromatography.
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
-
Chemistry For Everyone. Is Silica Gel Polar TLC?.
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
Sources
- 1. columbia.edu [columbia.edu]
- 2. welch-us.com [welch-us.com]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. youtube.com [youtube.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 10. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 11. Chromatography [chem.rochester.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. epfl.ch [epfl.ch]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. sorbtech.com [sorbtech.com]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. chemtips.wordpress.com [chemtips.wordpress.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 25. welch-us.com [welch-us.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. mastelf.com [mastelf.com]
- 28. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. quora.com [quora.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Chromatography [chem.rochester.edu]
- 33. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Analytical Methods for the Characterization of 1-(1H-Indazol-6-yl)ethanol
<APPLICATION NOTE & PROTOCOLS >
Abstract
This document provides a detailed guide for the analytical characterization of 1-(1H-Indazol-6-yl)ethanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide emphasizes the causality behind experimental choices and adheres to principles of scientific integrity, drawing from established regulatory guidelines. Key analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section provides not only step-by-step protocols but also the scientific rationale to facilitate method adaptation and troubleshooting.
Introduction
This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as scaffolds in the development of various therapeutic agents.[1][2] The precise and accurate characterization of this compound is a critical prerequisite for its use in drug discovery and development, ensuring the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] This application note is structured to provide a comprehensive analytical workflow, from initial structural confirmation to detailed purity analysis, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][5][6][7][8]
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and handling requirements is paramount before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C9H10N2O | - |
| Molecular Weight | 162.19 g/mol | - |
| Appearance | Off-white to yellow solid (typical) | - |
| IUPAC Name | This compound | - |
Safety Precautions: While specific hazard data for this compound is not extensively published, related indazole compounds may cause skin and eye irritation.[9][10] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All handling should be performed in a well-ventilated area or a fume hood.[11][12]
Analytical Characterization Workflow
A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow.
Caption: A typical workflow for the analytical characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized molecule.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural determination of indazole derivatives, allowing for the clear differentiation of isomers.[13] Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz for adequate resolution.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key signals to observe include the indazole aromatic protons, the ethanol methine (CH) and methyl (CH₃) protons, and the hydroxyl (OH) proton. The chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).[14][15][16]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will provide information on the number and types of carbon atoms in the molecule.[13]
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to deduce the connectivity of adjacent protons.
-
Assign all proton and carbon signals to the corresponding atoms in the this compound structure. Advanced techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments if needed.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural confirmation.[13] High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion and confirm that the measured mass matches the calculated theoretical mass of C9H11N2O⁺.
-
Analyze the fragmentation pattern (if MS/MS is performed) to correlate with the expected bond cleavages in the molecule.
-
Chromatographic Methods for Purity and Impurity Assessment
Chromatographic techniques are essential for separating and quantifying the target compound, as well as detecting and identifying any impurities.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of this compound and quantifying related substances. The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[17][18][19][20]
Protocol: Reversed-Phase HPLC-UV Method
The following diagram outlines the key steps in the HPLC-UV protocol.
Caption: A streamlined workflow for HPLC-UV analysis.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective for separating indazole derivatives.[21] A starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter through a 0.45 µm membrane filter and degas before use.[21]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Method Validation (Abbreviated):
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the standard, and the sample to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 0.05 to 0.75 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R² > 0.999 is desirable).[19]
-
Accuracy & Precision: Perform replicate injections of the standard and sample solutions. Accuracy is determined by recovery studies, and precision is assessed by the relative standard deviation (RSD) of the peak areas (typically ≤2%).[17]
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Quantify any specified or unspecified impurities relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis process.[22][23] It can also be used to detect volatile impurities that may not be amenable to HPLC.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a headspace autosampler and a mass selective detector.[24]
-
Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 5 min) and ramp up to a higher temperature (e.g., 240°C at 10°C/min) to elute all solvents.
-
Injector Temperature: 250°C.
-
MS Conditions: Scan in full scan mode (e.g., m/z 35-350) with electron ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 100 mg) into a headspace vial.
-
Add a high-boiling point solvent in which the sample is soluble (e.g., 1 mL of DMSO or DMF).
-
Seal the vial and vortex to dissolve the sample.
-
-
Data Acquisition and Analysis:
-
Equilibrate the vial in the headspace autosampler oven (e.g., 80°C for 15 min).
-
Inject the headspace vapor onto the GC column.
-
Identify peaks in the chromatogram by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library) and by analyzing a standard mixture of expected residual solvents.
-
Quantify any identified solvents using an external or internal standard method.
-
Summary and Conclusion
The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR and MS are essential for unambiguous structural confirmation, while HPLC provides the primary means for assessing purity and impurity profiles. GC-MS is crucial for monitoring residual solvents. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and drug development professionals can confidently establish the identity, quality, and purity of this important pharmaceutical intermediate, ensuring a solid foundation for subsequent research and development activities. Adherence to validation principles as described in ICH and FDA guidelines is critical for ensuring the reliability and regulatory acceptance of the data generated.[4][5][7]
References
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives - Benchchem. (n.d.).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2026, January 1). RGUHS Journal of Pharmaceutical Sciences.
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2020, September 9). IJCRT.org.
- Wiley-VCH 2007 - Supporting Information. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 14).
- Safety data sheet. (2013, March 11).
- (1H-Indazol-6-yl)methanol. (n.d.). PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- World Journal of Pharmaceutical Research. (n.d.). AWS.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. (n.d.). SciSpace.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.).
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asset.conrad.com [asset.conrad.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. rsc.org [rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. qbdgroup.com [qbdgroup.com]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 23. cmbr-journal.com [cmbr-journal.com]
- 24. scispace.com [scispace.com]
Application Notes and Protocols for the In Vitro Characterization of 1-(1H-Indazol-6-yl)ethanol
Introduction: The Promise of the Indazole Scaffold in Oncology Research
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This is underscored by the clinical success of several FDA-approved drugs, such as Axitinib and Pazopanib, which feature this heterocyclic motif and are utilized in cancer therapy.[1][3] Indazole derivatives are renowned for their ability to function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that, when dysregulated, can lead to oncogenesis.[1][2][4] These compounds have demonstrated efficacy against a variety of cancers, including lung, breast, and colon cancer.[1]
This document provides a detailed guide for the in vitro characterization of 1-(1H-Indazol-6-yl)ethanol , a novel indazole derivative. While specific biological data for this compound is emerging, its structural similarity to known anti-cancer agents suggests a strong potential for modulating cancer cell behavior. These application notes are designed for researchers, scientists, and drug development professionals to rigorously evaluate its cytotoxic, pro-apoptotic, and signaling-modulatory effects in cell-based assays.
Postulated Mechanism of Action: A Focus on Kinase Inhibition
Many indazole-based anti-cancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[1][5] Dysregulation of kinase signaling is a hallmark of cancer. Based on the established activities of its chemical class, we hypothesize that this compound may function as a kinase inhibitor, potentially targeting pathways such as the PI3K/Akt or MAPK/ERK cascades. These pathways are central to cell survival and proliferation, and their inhibition can lead to apoptosis and a reduction in tumor cell growth.[6]
The following protocols are designed to test this hypothesis by quantifying the compound's impact on cell viability, its ability to induce programmed cell death, and its effect on the phosphorylation status of key signaling proteins.
Protocol 1: Assessment of Cytotoxicity using a WST-1 Cell Proliferation Assay
The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The WST-1 assay is a sensitive and reliable colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to produce a soluble formazan dye, quantifiable by spectrophotometry.[7] A decrease in metabolic activity is indicative of either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect).
Experimental Rationale
This assay provides a quantitative measure of the compound's potency, allowing for the determination of an IC₅₀ (half-maximal inhibitory concentration) value. This is a critical parameter for comparing the efficacy of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies. The "add-mix-measure" format makes it ideal for high-throughput screening.[7]
Materials
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 440-480 nm
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to a concentration that will result in 70-80% confluency after 24 hours of growth.
-
Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well plate.
-
Include wells for "no-cell" controls (medium only) to serve as a background blank.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations or the vehicle control.
-
Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
WST-1 Reagent Addition and Incubation:
-
Data Acquisition:
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle-treated control wells (representing 100% viability).
-
IC₅₀ Calculation: Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
| Parameter | Description |
| Cell Line | e.g., MCF-7 |
| Seeding Density | 8,000 cells/well |
| Compound Incubation Time | 48 hours |
| WST-1 Incubation Time | 2 hours |
| Wavelength | 440 nm |
| Expected Outcome | Dose-dependent decrease in cell viability |
Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a direct measurement of executioner caspase activity is essential. Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis.[9][10] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method to quantify their activity. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable "glow-type" luminescent signal.[11]
Experimental Rationale
This "add-mix-measure" assay is designed for multiwell plates, making it suitable for high-throughput analysis.[11] It directly measures a hallmark of apoptosis, providing mechanistic insight into the compound's mode of action.[10] A dose-dependent increase in caspase-3/7 activity following compound treatment would strongly suggest an apoptotic mechanism.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (or equivalent)[11]
-
Luminometer plate reader
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the WST-1 protocol, using a white-walled 96-well plate. The optimal treatment time for apoptosis induction may be shorter than for cytotoxicity (e.g., 24 hours).
-
It is crucial to include a positive control for apoptosis (e.g., Staurosporine at 1 µM) and a vehicle control (DMSO).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[10]
-
Remove the assay plate from the incubator and allow it to cool to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the caspase reaction.[11]
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on a shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Background Subtraction: Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Fold Change Calculation: Normalize the data by calculating the fold change in luminescence relative to the vehicle-treated control wells.
-
Graphical Representation: Plot the fold change in caspase activity against the compound concentration.
| Parameter | Description |
| Cell Line | e.g., MCF-7 |
| Plate Type | White-walled, 96-well |
| Compound Incubation Time | 24 hours |
| Assay Incubation Time | 1 hour at RT |
| Detection Method | Luminescence |
| Expected Outcome | Dose-dependent increase in luminescence |
Protocol 3: Probing Signaling Pathways by Western Blotting
To investigate the molecular mechanism of action, Western blotting can be used to analyze changes in the expression and phosphorylation status of key signaling proteins.[6][12] Given that indazole derivatives often function as kinase inhibitors, examining the phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways is a logical starting point. A decrease in the phosphorylation of proteins like Akt or ERK upon treatment with this compound would support the hypothesis of kinase inhibition.
Experimental Rationale
Western blotting allows for the semi-quantitative analysis of specific proteins within a complex mixture. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine if the compound inhibits the activation of a specific signaling cascade.[13] This provides strong evidence for the compound's molecular target.
Materials
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent[6]
-
Chemiluminescence imaging system
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around its IC₅₀ value (determined from the WST-1 assay) for a short duration (e.g., 30 minutes, 1 hour, 4 hours) to capture changes in phosphorylation. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[12]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.[6]
-
-
Stripping and Reprobing:
-
To analyze total protein levels or a loading control (like GAPDH), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Data Analysis and Presentation
-
Quantify the band intensity for both the phosphorylated and total proteins using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Present the data as a bar graph showing the relative phosphorylation levels compared to the vehicle control. Display representative blot images.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways, researchers can effectively determine its potential as a novel anti-cancer agent. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies.
References
-
Ghareb, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Zhou, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Li, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Available at: [Link]
-
ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Cellular Analysis of 1-(1H-Indazol-6-yl)ethanol
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Notably, several indazole derivatives have been developed as potent kinase inhibitors for cancer therapy, targeting critical signaling pathways that drive tumor growth and survival.[1][2][3] Compounds like Pazopanib and Entrectinib exemplify the success of this chemical class in oncology.[4] 1-(1H-Indazol-6-yl)ethanol is a novel indazole-containing compound whose anticancer potential remains to be fully elucidated.
These application notes provide a comprehensive, tiered experimental framework for the initial characterization of this compound's effects on cancer cell lines. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's cytotoxic and cytostatic properties and to gain initial insights into its mechanism of action. The workflow progresses from a broad initial screening for anti-proliferative activity to more detailed analyses of the cellular processes affected, such as apoptosis and cell cycle progression.
Hypothesized Mechanism of Action
Based on the established activity of related indazole derivatives, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases involved in cell cycle regulation and survival signaling.[5][6][7] Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell division.[8][9][10] Therefore, inhibition of these pathways is a proven strategy for cancer treatment.[11][12] We hypothesize that the primary cellular responses to this compound will be cell cycle arrest and/or the induction of apoptosis.[13]
Strategic Selection of Cancer Cell Lines
The choice of cell lines is critical for obtaining clinically relevant data.[14][15][16] A diverse panel of cell lines is recommended to assess the breadth of the compound's activity and to potentially identify biomarkers of sensitivity. The initial selection should include cell lines from different cancer types with varying genetic backgrounds.
Table 1: Recommended Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative), mutant p53 |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| K562 | Chronic Myeloid Leukemia | BCR-ABL fusion gene positive |
| PC-3 | Prostate Adenocarcinoma | p53 null, androgen-independent |
This panel allows for the evaluation of this compound across different tumor histologies and common oncogenic mutations.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound's activity. This workflow ensures that resources are focused on the most promising leads and that mechanistic studies are built upon a solid foundation of primary activity data.
Caption: Tiered experimental workflow for compound characterization.
Tier 1 & 2 Protocol: Assessment of Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion mediated by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[19] The amount of formazan produced is proportional to the number of viable cells.[20]
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. For Tier 1, a single high concentration (e.g., 10 µM) is used. For Tier 2, prepare a series of 8 concentrations for a dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Include a vehicle control (DMSO at a concentration equivalent to the highest compound concentration, typically ≤0.5%) and a media-only blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
For dose-response data, plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell growth by 50%).[17]
-
Table 2: Example Data Presentation for IC50 Values
| Cell Line | IC50 (µM) after 72h exposure |
| MCF-7 | [Insert Value] |
| MDA-MB-231 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
| K562 | [Insert Value] |
| PC-3 | [Insert Value] |
Tier 3 Protocol: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[22][23] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[24]
Step-by-Step Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.[25]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[26]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[23]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (50 µg/mL).[22]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Table 3: Example Data Presentation for Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | [Value] | [Value] | [Value] |
| Compound (1x IC50) | [Value] | [Value] | [Value] |
| Compound (5x IC50) | [Value] | [Value] | [Value] |
Tier 3 Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the amount of DNA in each cell.[28] This method can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Step-by-Step Protocol
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest cells (including floating and adherent populations), wash with PBS, and count them.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and carefully decant the ethanol.[28]
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[27]
-
Incubate for 30 minutes at room temperature in the dark.[27]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Gate on single cells to exclude doublets and aggregates.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content).
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Table 4: Example Data Presentation for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | [Value] | [Value] | [Value] |
| Compound (1x IC50) | [Value] | [Value] | [Value] |
| Compound (5x IC50) | [Value] | [Value] | [Value] |
Tier 3 Protocol: Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[30][31][32] This method is essential for validating the mechanisms suggested by apoptosis and cell cycle assays by examining changes in the expression or phosphorylation status of key regulatory proteins.[33]
Hypothesized Signaling Pathway and Targets
Caption: Hypothesized signaling pathways affected by the compound.
Step-by-Step Protocol
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm dishes as previously described.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[32]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, p21, Cyclin B1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression or activation.
-
Conclusion
This document provides a structured and comprehensive guide for the initial in vitro evaluation of this compound as a potential anticancer agent. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic efficacy, identify sensitive cancer cell types, and elucidate its primary mechanism of action, whether through the induction of apoptosis, cell cycle arrest, or other cellular processes. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, paving the way for further preclinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Matthews, H. K., Bertoli, C., & de Bruin, R. A. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology, 23(1), 74–88. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]
- Hartwell, L. H., & Kastan, M. B. (1994). Cell cycle control and cancer. Science, 266(5192), 1821-1828.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Malumbres, M., & Barbacid, M. (2001). To cycle or not to cycle: a critical decision in cancer.
-
Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Techne. (n.d.). Apoptosis Signaling Pathway. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment? Retrieved from [Link]
- Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619.
-
The University of Jordan. (n.d.). The Role of Cell Cycle Regulation in Cancer. Retrieved from [Link]
- Jin, Z., & El-Deiry, W. S. (2005). Overview of cell death signaling pathways. Cancer biology & therapy, 4(2), 139-163.
-
Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from [Link]
-
Cleveland Clinic. (2023). Tyrosine Kinase Inhibitors (TKIs). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Un-Available. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Retrieved from [Link]
- Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy.
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase inhibitors: a new tool for cancer therapy. Molecules, 23(2), 405.
- Thangasamy, A., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Wang, X., et al. (2023).
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Wang, X., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.
-
CUSABIO. (n.d.). Western Blotting (WB) Protocol. Retrieved from [Link]
- Paz, K., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(8), 751–764.
-
Un-Available. (n.d.). Western blot analysis to confirm the protein expression. Retrieved from [Link]
- Domínguez-Hernández, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(8), 751-764.
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]
- Workman, P., & Double, J. A. (1988). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 48(3), 589-601.
- Iorio, F., et al. (2016). A Landscape of Pharmacogenomic Interactions in Cancer. Cell, 166(3), 740–754.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 5. droracle.ai [droracle.ai]
- 6. urologyku.com [urologyku.com]
- 7. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle control in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Khan Academy [khanacademy.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. scispace.com [scispace.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 30. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 31. cusabio.com [cusabio.com]
- 32. addgene.org [addgene.org]
- 33. Western blot analysis to confirm the protein expression [14.139.61.83]
Application Note & Protocols: Determination of IC50 for 1-(1H-Indazol-6-yl)ethanol
Abstract
This document provides comprehensive methodologies for determining the half-maximal inhibitory concentration (IC50) of the compound 1-(1H-Indazol-6-yl)ethanol. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1] Given this prevalence, this guide presents two robust, orthogonal approaches to quantify the compound's potency: a direct, in vitro biochemical assay against a representative serine/threonine kinase and a cell-based assay to measure its effect on cell viability in a more physiologically relevant context.[2] These protocols are designed for researchers in drug discovery, pharmacology, and cancer biology, offering step-by-step instructions, explanations of experimental choices, and guidelines for data analysis to ensure the generation of reliable and reproducible IC50 values.[3]
Introduction: The Significance of IC50 in Drug Discovery
The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology, representing the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[3][4] It is the primary quantitative measure of a compound's potency and serves as a cornerstone for structure-activity relationship (SAR) studies, lead optimization, and candidate selection in drug development pipelines.[5]
The compound this compound belongs to the indazole class of heterocyclic compounds. This structural motif is a key component in numerous clinically approved and investigational drugs, particularly those targeting protein kinases.[1][6] For instance, Axitinib, a VEGFR inhibitor, and other developmental compounds targeting kinases like PLK4, feature an indazole core.[6] Therefore, it is scientifically reasonable to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. This application note will proceed under this hypothesis to provide concrete, field-proven protocols.
We will describe two distinct methods:
-
Biochemical ADP-Glo™ Kinase Assay: A direct, in vitro measure of the compound's ability to inhibit a purified kinase enzyme. This assay quantifies kinase activity by measuring the amount of ADP produced, providing a highly sensitive and direct readout of enzymatic inhibition.[7]
-
Cell-Based MTT Viability Assay: An indirect, cell-based measure of the compound's overall effect on cell proliferation and metabolic activity.[8] This assay provides crucial information on cellular potency, which incorporates factors like cell membrane permeability and metabolism.[2]
Method 1: In Vitro Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This method directly measures the inhibition of a purified kinase by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, directly proportional to kinase activity.
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a two-step luminescent assay that measures the amount of ADP produced during an enzymatic reaction.[7]
-
Step 1 (Kinase Reaction & ATP Depletion): The kinase reaction is performed with the kinase, substrate, ATP, and varying concentrations of the inhibitor, this compound. After incubation, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Step 2 (ADP to ATP Conversion & Detection): The "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the kinase activity.[9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
} caption [label="Workflow of the ADP-Glo™ Kinase Assay.", fontname="Arial", fontsize=10]; end
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant kinase (e.g., PLK4, PKA, or other relevant serine/threonine kinase)
-
Kinase-specific peptide substrate
-
ATP solution (10 mM)
-
This compound stock solution (10 mM in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Solid white, opaque 384-well or 96-well assay plates
-
Multichannel pipettes
-
Plate luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of this compound. Start with the 10 mM stock in DMSO.
-
Perform a 1:3 serial dilution in DMSO for a 10-point curve (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.). This creates a concentrated "source plate."
-
Further dilute these concentrations 1:100 into the final kinase buffer. This intermediate step minimizes the final DMSO concentration to ≤1%.
-
-
Assay Setup (Final Volume: 10 µL):
-
Add 2.5 µL of Kinase Buffer to all wells.
-
Add 2.5 µL of the diluted compound series to the test wells.
-
For the "No Inhibitor" (100% activity) control, add 2.5 µL of buffer containing 1% DMSO.
-
For the "No Enzyme" (background) control, add 5 µL of Kinase Buffer.
-
Prepare an enzyme/substrate mix. Dilute the kinase and its substrate in Kinase Buffer to a 2X final concentration.
-
Add 5 µL of the enzyme/substrate mix to all wells except the "No Enzyme" control.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Kinase Reaction:
-
Cover the plate and incubate at room temperature for 60 minutes. Causality: This incubation time should be within the linear range of the enzyme reaction, typically determined during assay development to ensure ATP consumption does not exceed 30%.[9]
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[7]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[9]
-
Read the luminescence on a plate luminometer.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average background luminescence (No Enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Curve Fitting:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope, four parameters).[10][11]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12]
-
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100) | 102.1 |
| Bottom Plateau | Minimum % Inhibition (should be near 0) | -1.5 |
| LogIC50 | The logarithm of the IC50 concentration | -6.8 (Molar) |
| IC50 | The concentration for 50% inhibition | 158 nM |
| HillSlope | The steepness of the curve | 1.1 |
| R² | Goodness of fit (should be >0.95) | 0.992 |
Method 2: Cell-Based IC50 Determination using MTT Assay
This method assesses the compound's effect on the metabolic activity of a whole cell population, which is often used as a proxy for cell viability and proliferation.[13] It provides a more physiologically relevant measure of potency, accounting for factors like cell permeability and potential off-target effects.[4]
Principle of the MTT Assay
The MTT assay is a colorimetric assay for measuring cellular metabolic activity.[8] The core principle is the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[14] Dead cells do not exhibit this activity. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[8]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
} caption [label="General workflow for a cell-based MTT assay.", fontname="Arial", fontsize=10]; end
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound stock solution (10 mM in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipettes
-
Microplate spectrophotometer (plate reader)
Procedure:
-
Cell Seeding (Day 1):
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension in complete culture medium to a final density of 5,000-10,000 cells per 100 µL. Causality: The optimal seeding density ensures cells are still in an exponential growth phase at the end of the assay and that the final absorbance reading is within the linear range of the instrument.[13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X final concentration serial dilution of this compound in complete culture medium.
-
Include "Vehicle Control" wells (medium with the highest concentration of DMSO used, typically 0.1-0.5%) and "Blank" wells (medium only, no cells).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls to the appropriate wells.[13]
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. Causality: A 72-hour incubation is common and allows for effects on multiple cell cycles to be observed.[15]
-
-
MTT Addition and Incubation (Day 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization and Reading (Day 5):
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate the percent viability for each concentration using the following formula: % Viability = 100 * (Absorbance_Treated / Absorbance_VehicleControl)
-
-
Curve Fitting:
Summary of Results and Interpretation
Properly determining IC50 values requires careful consideration of the assay context. It is common for biochemical and cellular IC50 values to differ significantly.[17]
| Assay Type | Target/System | Hypothetical IC50 | Rationale for Potential Difference |
| Biochemical | Purified PLK4 Kinase | 158 nM | Measures direct interaction with the isolated target protein. Reflects intrinsic potency.[2] |
| Cellular | MCF-7 Breast Cancer Cells | 1.3 µM | Reflects compound's ability to cross cell membranes, avoid efflux pumps, and engage the target in a complex cellular milieu with high ATP concentrations. Generally results in a higher (less potent) IC50 value.[17] |
Key Considerations for Trustworthy Data:
-
Replicates: Both technical replicates (multiple wells in the same plate) and biological replicates (experiments repeated on different days with fresh cell passages) are essential for statistical confidence.[12]
-
Controls: Always include positive controls (a known inhibitor for the target), negative/vehicle controls (DMSO), and background/blank controls to validate the assay performance.
-
Compound Quality: Ensure the purity and stability of this compound. Impurities or degradation can significantly alter results.
By employing these detailed protocols and analytical methods, researchers can confidently determine the IC50 of this compound, providing a robust foundation for further preclinical development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Dr. H Ismail. (2024, June 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism [Video]. YouTube. Retrieved from [Link]
-
K-M.J. Oksanen, M. B. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
-
Chen, Y. et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Retrieved from [Link]
-
J. Petr, K. P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]
-
Lin, Z., Lu, S., & Unadkat, J. D. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]
-
Dr. H Ismail. (2024, June 7). How to Calculate IC50 in GraphPad Prism: Step-by-Step Tutorial | Tips & Tricks. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-indazol-6-yl)ethan-1-one. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]
-
Chen, C. Y., & Lieber, S. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(10), 2584–2587. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... Retrieved from [Link]
-
May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol. Retrieved from [Link]
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 12. clyte.tech [clyte.tech]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
assessing the cell permeability of 1-(1H-Indazol-6-yl)ethanol
Application Note & Protocol
Topic: A Multi-Faceted Strategy for Assessing the Cell Permeability of 1-(1H-Indazol-6-yl)ethanol
Abstract
Cellular permeability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, and overall efficacy. The indazole nucleus is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved therapeutics and clinical candidates.[1][2][3] This document provides a comprehensive, tiered strategy for the in-depth assessment of the cell permeability of a novel indazole-containing compound, this compound. We present a logical workflow progressing from a high-throughput, cell-free assay for passive diffusion to more complex, biologically informative cell-based models that elucidate the roles of active transport and efflux mechanisms. This guide is designed for drug discovery and development scientists, providing not only detailed, validated protocols but also the scientific rationale behind each experimental choice and a framework for integrated data interpretation.
Introduction: The Imperative of Permeability Screening
The journey of an orally administered drug from the gastrointestinal lumen to its systemic target is fraught with biological barriers, the first and most significant of which is the intestinal epithelium. A compound's ability to permeate this cellular monolayer governs its oral bioavailability.[4] Early and accurate assessment of permeability is therefore essential to select and optimize drug candidates, reducing late-stage attrition and development costs.
Indazole derivatives are of significant interest due to their wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][3][5] However, the heterocyclic nature of the indazole core can present challenges to passive membrane diffusion and may create liabilities for interaction with efflux transporters. This application note outlines a systematic approach to characterize this compound, beginning with a simple model of passive permeability and escalating to sophisticated cell-based assays that predict in vivo absorption and identify potential transporter-mediated efflux.[4][6]
Tier 1: High-Throughput Assessment of Passive Permeability via PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a first-line, cell-free screen that isolates and measures a compound's ability to diffuse across a lipid membrane.[7][8] It serves as a rapid and cost-effective method to rank compounds based on their passive transcellular permeability, avoiding the complexities of active transporters or paracellular flux.[8][9] A high PAMPA permeability value suggests that a compound possesses the requisite lipophilicity and physicochemical properties to cross cell membranes, provided it is not a substrate for efflux pumps.
Scientific Principle
The PAMPA model utilizes a 96-well microtiter plate system where a filter plate (the donor compartment) is coated with a lipid solution (e.g., lecithin in dodecane) and placed into a second plate containing buffer (the acceptor compartment). The test compound is added to the donor wells, and its diffusion across the artificial lipid membrane into the acceptor well is quantified over time, typically by LC-MS/MS.[7][9]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
-
Prepare Lipid Membrane Solution: Dissolve lecithin to a final concentration of 1% (w/v) in dodecane. Sonicate until fully dissolved.[10]
-
Prepare Compound Plates:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.[10]
-
Donor Solution: Prepare a 500 µM solution of this compound in PBS (pH 7.4) with 5% DMSO. Also prepare high (e.g., Testosterone) and low (e.g., Atenolol) permeability control compounds.
-
-
Coat Donor Plate: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.[10]
-
Start Assay: Add 200 µL of the donor solution (test compound or controls) to the corresponding wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours in a moist chamber to prevent evaporation.[10][11]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (Cd * Vd))
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca = final concentration in acceptor well, Cd = initial concentration in donor well.
Data Interpretation
The calculated Papp values are used to classify the compound's passive permeability.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| High | > 15 | > 85% |
| Medium | 2 - 15 | 20% - 85% |
| Low | < 2 | < 20% |
| This classification is a general guideline and may be system-dependent. |
Tier 2: Predicting Intestinal Absorption & Efflux with the Caco-2 Assay
If a compound shows at least moderate passive permeability in PAMPA, the next step is to evaluate it in a more physiologically relevant model. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[12][13][14] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13][15] This assay therefore models passive transcellular, passive paracellular, and active transport mechanisms.[16]
Scientific Principle
By measuring the flux of a compound in both directions across the Caco-2 monolayer—from the apical (AP) to basolateral (BL) side, which mimics absorption, and from the BL to AP side—one can not only determine a permeability coefficient but also calculate an Efflux Ratio (ER). An ER significantly greater than 1 indicates that the compound is actively transported out of the cell by efflux pumps.[16][17]
Caption: Bidirectional transport across a Caco-2 cell monolayer to determine efflux.
Detailed Protocol: Caco-2 Bidirectional Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter supports and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[17]
-
Monolayer Integrity Verification:
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[18]
-
Perform a Lucifer Yellow rejection assay. The Papp for this low-permeability marker should be < 1.0 x 10⁻⁶ cm/s to confirm tight junction integrity.
-
-
Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Compound Dosing:
-
Prepare a 10 µM dosing solution of this compound in transport buffer.
-
For A→B transport , add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For B→A transport , add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. Perform all conditions in triplicate.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.[13]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the compound concentration via LC-MS/MS.
-
Data Calculation:
-
Calculate Papp (A→B) and Papp (B→A) using a simplified equation for sink conditions: Papp = (dQ/dt) / (A * C₀) Where: dQ/dt = rate of compound appearance in the receiver chamber, A = area of the membrane, C₀ = initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Interpretation
The combination of permeability and efflux data provides a powerful prediction of in vivo behavior.
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation & Implication |
| > 10 | < 2 | High Permeability, No Efflux: Likely well-absorbed orally.[17] |
| > 10 | > 2 | High Permeability, Active Efflux: Permeability is good, but efflux may limit bioavailability. Compound is a transporter substrate.[15] |
| 1 - 10 | < 2 | Moderate Permeability, No Efflux: Moderate oral absorption is expected. |
| 1 - 10 | > 2 | Moderate Permeability, Active Efflux: Absorption may be poor to moderate due to the combined effects of permeability and efflux. |
| < 1 | Any | Low Permeability: Poor absorption is likely, regardless of efflux. Permeability is the limiting factor. |
Note on Recovery: It is crucial to calculate the % recovery of the compound. Low recovery (<70%) may indicate issues with solubility, binding to the plate, or metabolism by the Caco-2 cells, which can complicate data interpretation.[17]
Tier 3: Specific P-glycoprotein Substrate Identification with MDCK-MDR1 Assay
If the Caco-2 assay suggests active efflux (ER > 2), it is often necessary to identify the specific transporter involved. P-glycoprotein (P-gp, encoded by the MDR1 gene) is a major efflux transporter that limits the absorption of many drugs. The Madin-Darby Canine Kidney (MDCK) cell line, transfected to overexpress human P-gp (MDCK-MDR1), provides a robust system to specifically assess P-gp substrate liability.[19][20][21]
Scientific Principle
This assay operates similarly to the Caco-2 bidirectional assay. However, the high expression of a single transporter (P-gp) in MDCK-MDR1 cells provides a clearer and more definitive signal for P-gp-mediated efflux.[20] The definitive experiment involves running the bidirectional assay in the presence and absence of a specific P-gp inhibitor, such as verapamil or cyclosporin A.[19] A significant reduction or collapse of the efflux ratio in the presence of the inhibitor is conclusive evidence that the compound is a P-gp substrate.
Detailed Protocol: MDCK-MDR1 Bidirectional Assay
-
Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filters and culture for 3-5 days to form a confluent monolayer.[19][20]
-
Monolayer Integrity: Confirm monolayer integrity via TEER measurement (>200 Ω·cm²).[19]
-
Assay Execution:
-
Perform the bidirectional (A→B and B→A) transport assay as described for Caco-2 cells (Section 3.2), using a 10 µM test compound concentration and a 90-minute incubation.[19]
-
Run a parallel experiment in the presence of a known P-gp inhibitor (e.g., 10 µM Cyclosporin A) in both the apical and basolateral chambers.
-
-
Analysis: Quantify compound concentrations via LC-MS/MS and calculate Papp (A→B), Papp (B→A), and the Efflux Ratio (ER) for both conditions (with and without inhibitor).
Data Interpretation
| Condition | Efflux Ratio (ER) | Interpretation |
| Without Inhibitor | > 2 | Compound is a potential P-gp substrate. |
| With P-gp Inhibitor | Collapses to ~1 | Confirms the compound is a P-gp substrate. The efflux is inhibited. |
| Without Inhibitor | < 2 | Compound is not a significant P-gp substrate. |
Integrated Analysis and Decision-Making Framework
No single assay tells the whole story. The power of this tiered approach lies in the synthesis of all data points to build a comprehensive permeability profile for this compound.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for Studying the ADME Properties of 1-(1H-Indazol-6-yl)ethanol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of ADME in Kinase Inhibitor Drug Development
In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology.[1][2] The success of these small molecule inhibitors hinges not only on their potency and selectivity but also on their pharmacokinetic profile. The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encompasses the crucial processes that determine a drug's efficacy and safety in the body.[3] A thorough understanding of a compound's ADME properties is paramount for selecting viable drug candidates and is a key component of Investigational New Drug (IND) and New Drug Application (NDA) submissions.[4][5]
This guide provides a comprehensive, tiered approach to studying the ADME properties of 1-(1H-Indazol-6-yl)ethanol, a representative small molecule kinase inhibitor. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the underlying scientific rationale.
Physicochemical Properties of this compound
While specific experimental data for this compound is not publicly available, we can infer its likely physicochemical properties based on its indazole core and ethanol substituent, which are common motifs in kinase inhibitors.[6][7] These properties are foundational to its ADME behavior.
| Property | Predicted Value/Characteristic | Implication for ADME |
| Molecular Weight | ~176.2 g/mol | Likely good oral absorption (Lipinski's Rule of Five). |
| logP | 1.0 - 2.0 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa | Indazole NH: ~14 (acidic), Ethanol OH: ~16 (acidic) | Primarily neutral at physiological pH, influencing solubility and permeability. |
| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 3 | Influences solubility and potential for interactions with transporters and metabolizing enzymes. |
A Tiered Approach to ADME Profiling
A strategic and resource-efficient approach to ADME profiling involves a tiered series of experiments, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.
Caption: Tiered workflow for ADME profiling of this compound.
PART 1: In Vitro ADME Assays
In vitro ADME assays are rapid, cost-effective methods to evaluate the fundamental drug-like properties of a compound.[3][5][8] They serve as a critical filter to identify candidates with favorable characteristics for further development.
Aqueous Solubility
Rationale: Poor aqueous solubility can limit oral absorption and lead to challenges in formulation development.[9]
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.
-
Shake the mixture at room temperature for 24 hours to reach equilibrium.
-
Centrifuge to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.[10][11]
| Parameter | Acceptance Criteria |
| Kinetic Solubility (pH 7.4) | > 50 µM |
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay provides a high-throughput method to predict passive diffusion across the intestinal barrier.
Protocol:
-
Coat a 96-well filter plate with a lipid-infused artificial membrane.
-
Add a buffer solution containing this compound to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Incubate for 4-16 hours.
-
Measure the concentration of the compound in both donor and acceptor wells by LC-MS/MS.
| Permeability Classification | Papp (10⁻⁶ cm/s) |
| Low | < 1 |
| Medium | 1 - 10 |
| High | > 10 |
Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[3] This assay predicts the rate of metabolic clearance.
Protocol:
-
Incubate this compound (typically at 1 µM) with human or rat liver microsomes and NADPH (a necessary cofactor) at 37°C.[3]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
| Intrinsic Clearance | Classification |
| Low | < 12 µL/min/mg protein |
| Medium | 12 - 58 µL/min/mg protein |
| High | > 58 µL/min/mg protein |
Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), a significant safety concern.[2][12] This assay assesses the potential of this compound to inhibit major CYP isoforms.[9]
Protocol:
-
Pre-incubate this compound at various concentrations with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Initiate the metabolic reaction by adding NADPH.
-
After a set incubation time, quench the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| IC50 Value | Potential for DDI |
| > 10 µM | Low |
| 1 - 10 µM | Moderate |
| < 1 µM | High |
Plasma Protein Binding
Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[3] High plasma protein binding can affect a drug's distribution and clearance.
Protocol:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add plasma containing this compound to one chamber and buffer to the other.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the percentage of the drug bound to plasma proteins.
| % Bound | Interpretation |
| < 90% | Low to Moderate Binding |
| 90 - 99% | High Binding |
| > 99% | Very High Binding |
PART 2: In Vivo Pharmacokinetic (PK) Studies in Rodents
Following promising in vitro data, in vivo studies are conducted to understand the ADME properties in a whole organism.[4][13] Rodents, typically rats or mice, are commonly used for initial PK screening.[4][14]
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Rodent Pharmacokinetic Study Protocol
Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Animals: Male Sprague-Dawley rats (n=3-5 per group) are a suitable choice.[14]
Protocol:
-
Dosing:
-
IV Group: Administer this compound formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) as an intravenous bolus via the tail vein.
-
PO Group: Administer the compound formulated as a suspension or solution via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters.
-
Table of Key Pharmacokinetic Parameters:
| Parameter | Description | Desirable Range for Kinase Inhibitors |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to moderate (< 20 mL/min/kg) |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate (0.5 - 3 L/kg) |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | 2 - 12 hours |
| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | > 30% |
PART 3: Definitive In Vivo ADME Studies
For a lead candidate, more comprehensive in vivo studies are required by regulatory agencies to fully characterize its ADME properties before human trials.[17][18][19]
Mass Balance Study
Rationale: A mass balance study, typically using a radiolabeled version of the compound (e.g., with ¹⁴C), provides definitive information on the routes and rates of excretion and is a regulatory requirement.[14][17][20]
Protocol:
-
Synthesize ¹⁴C-labeled this compound.
-
Administer a single dose to bile duct-cannulated rats to differentiate between urinary and biliary excretion.
-
House the animals in metabolic cages for the separate collection of urine, feces, and bile over 72-96 hours.
-
Measure the total radioactivity in all collected matrices using liquid scintillation counting.
-
The goal is to achieve >90% recovery of the administered radioactive dose.[20][21]
Metabolite Identification and Profiling
Rationale: Understanding the metabolic pathways of a drug is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.[13]
Protocol:
-
Pool plasma, urine, and feces samples from the mass balance study.
-
Analyze the samples using high-resolution LC-MS/MS to detect and structurally characterize metabolites.
-
Compare the metabolite profiles across species (e.g., rat vs. human hepatocytes) to identify any human-specific metabolites.
-
Regulatory guidance suggests that metabolites accounting for more than 10% of the total drug-related exposure in plasma should be structurally identified.[22]
The systematic application of these tiered ADME protocols will provide a comprehensive understanding of the pharmacokinetic profile of this compound. This data-driven approach is essential for making informed decisions during lead optimization, for the selection of candidates with a higher probability of clinical success, and for fulfilling regulatory requirements for the development of new kinase inhibitors. Early and thorough ADME characterization ultimately de-risks the drug development process and accelerates the delivery of novel therapies to patients.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Rodent mass balance study – an integral part of drug development process part 2. (2025, November 5). [Link]
-
Quotient Sciences. Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. [Link]
-
Evotec. Radiolabeled in vivo ADME studies. [Link]
-
Singh, S., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]
-
Singh, S., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
-
ScienceOpen. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
-
Adgyl Lifesciences. Services - Pharmacokinetics | In vivo PK studies. [Link]
-
Creative Biolabs. In Vivo ADME. [Link]
-
ProPharma. FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
-
O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. PubMed. [Link]
- Li, W., Zhang, J., & Tse, F. L. S. (Eds.). (2013).
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [Link]
-
National Institutes of Health. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams. [Link]
-
Creative Bioarray. In Vitro ADME. [Link]
-
Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]
-
PubChem. 1-(1H-indazol-6-yl)ethan-1-one. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Regulations.gov. FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
-
National Institutes of Health. Human radiolabeled mass balance studies supporting the FDA approval of new drugs. (2022, September 23). [Link]
-
YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). [Link]
-
Ace Therapeutics. In Vitro ADME Profiling of Antidiabetic Drugs. [Link]
-
ChemSino. Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). [Link]
-
Ataman Kimya. ETHANOL. [Link]
Sources
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 7. chemscene.com [chemscene.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. api.pageplace.de [api.pageplace.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo ADME - Creative Biolabs [creative-biolabs.com]
- 14. admescope.com [admescope.com]
- 15. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. quotientsciences.com [quotientsciences.com]
- 18. Radiolabeled in vivo ADME studies | Evotec [evotec.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. fda.gov [fda.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to the Synthesis of 1-(1H-Indazol-6-yl)ethanol Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.
Abstract: The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous clinical candidates and approved drugs.[1][2] Specifically, derivatives substituted at the 6-position often exhibit potent and selective biological activities.[3][4][5] This guide provides a detailed, modular synthetic strategy for preparing a library of 1-(1H-Indazol-6-yl)ethanol analogs, a key structural motif for probing protein-ligand interactions. We will detail two primary synthetic routes, emphasizing the rationale behind procedural choices, troubleshooting common issues, and outlining a framework for systematic analog design to support robust Structure-Activity Relationship (SAR) studies.
Introduction and Strategic Overview
The this compound scaffold presents a versatile platform for medicinal chemistry exploration. The secondary alcohol provides a crucial hydrogen bond donor/acceptor site, while the adjacent stereocenter allows for the exploration of chirality-dependent binding. Furthermore, the indazole ring itself offers multiple points for modification to modulate physicochemical properties and target engagement.
SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.[6][7] By systematically modifying a core structure and assessing the impact on biological activity, chemists can build a predictive model for drug action. The synthetic protocols herein are designed to facilitate such studies by providing reliable access to a diverse set of analogs based on the this compound core.
Our strategy is bifurcated to maximize versatility:
-
Route A: Ketone Reduction. Synthesis of a central 6-acetyl-1H-indazole intermediate, which is then reduced to the parent ethanol scaffold. This is ideal for producing the core compound in bulk.
-
Route B: Grignard Addition. Synthesis of a 6-formyl-1H-indazole intermediate, which serves as an electrophile for reaction with various Grignard reagents. This route is exceptionally modular for generating analogs with diverse substituents (R-groups) at the carbinol carbon.[8][9]
A critical consideration in indazole chemistry is the acidic N-H proton, which can interfere with organometallic or strongly basic reactions. Therefore, a robust protection/deprotection strategy is integral to both synthetic routes.[10]
Figure 1: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Protected 6-Formyl-1H-indazole (Key Intermediate for Route B)
The choice of protecting group is critical. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is advantageous as it is stable to Grignard reagents and can be removed under mild, fluoride-mediated conditions.[10][11]
Step 1.1: N-Protection of 6-Bromo-1H-indazole
-
Rationale: Protecting the indazole N-H prevents deprotonation by the Grignard reagent that will be formed in the subsequent step, which would otherwise quench the reaction. Sodium hydride is a strong, non-nucleophilic base ideal for forming the indazole anion.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous DMF dropwise over 20 minutes.
-
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a mixture of N1 and N2-protected isomers, which can often be used directly in the next step.
-
Step 1.2: Formylation via Metal-Halogen Exchange and Quenching
-
Rationale: n-Butyllithium (n-BuLi) is a strong organolithium base that undergoes rapid lithium-halogen exchange with aryl bromides at low temperatures. This generates a nucleophilic aryllithium species, which is then quenched with an electrophilic formylating agent like DMF to install the aldehyde functionality. Maintaining a very low temperature (-78 °C) is critical to prevent side reactions.
-
Procedure:
-
Dissolve the N-SEM-protected 6-bromoindazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (3.0 eq.) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford N-SEM-protected 6-formyl-1H-indazole.
-
Protocol 2: Synthesis of this compound Analogs via Grignard Addition (Route B)
This protocol provides a general method for creating a library of analogs by varying the Grignard reagent.
-
Rationale: The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[8][12] The organomagnesium halide adds to the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol upon acidic workup.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-SEM-protected 6-formyl-1H-indazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the desired Grignard reagent (R-MgX, 1.2-1.5 eq., commercially available or freshly prepared solution in THF/ether) dropwise.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC/LC-MS. If the reaction is sluggish, it may be allowed to warm to room temperature.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude N-SEM-protected ethanol analog can be purified at this stage or taken directly to the deprotection step.
-
Protocol 3: Deprotection to Yield Final Analogs
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for removing silyl-based protecting groups like SEM. It acts as a fluoride source that selectively cleaves the Si-C bond, triggering a cascade that liberates the free N-H.
-
Procedure:
-
Dissolve the crude or purified N-SEM-protected ethanol analog (1.0 eq.) in THF.
-
Add TBAF (1.5 eq., 1M solution in THF).
-
Stir at room temperature for 2-4 hours, or until deprotection is complete by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine to remove TBAF salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC to yield the desired this compound analog.
-
SAR Study Design and Data Presentation
With a robust synthetic route established, a logical SAR campaign can be designed. The goal is to probe the steric and electronic requirements of the target binding pocket.
Figure 2: Logic diagram for designing an SAR campaign around the core scaffold.
A hypothetical library of analogs synthesized via Route B and their resulting data could be summarized as follows:
| Analog ID | Structure (R-group) | Synthetic Route | Yield (%) | Purity (%) | IC₅₀ (nM) |
| AN-001 | -CH₃ | B | 65 | >98 | 520 |
| AN-002 | -CH₂CH₃ | B | 61 | >99 | 310 |
| AN-003 | -CH(CH₃)₂ | B | 45 | >98 | 850 |
| AN-004 | -Cyclopropyl | B | 58 | >97 | 150 |
| AN-005 | -Phenyl | B | 52 | >99 | 85 |
| AN-006 | -4-Fluorophenyl | B | 55 | >99 | 40 |
Table 1: Example data table for summarizing synthesized analogs and their biological activity.
Troubleshooting and Safety
-
Grignard Initiation: If a Grignard reaction is difficult to initiate, adding a small crystal of iodine or gently heating the magnesium turnings under vacuum before adding the halide can help activate the magnesium surface.[12]
-
Low Yields in Formylation: Ensure all reagents and solvents are strictly anhydrous. Side reactions, such as the aryllithium species reacting with the starting bromide, can occur if the temperature is not maintained at -78 °C.
-
Incomplete Deprotection: If TBAF deprotection is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Alternatively, for base-sensitive compounds, acidic deprotection methods can be used if a different protecting group (e.g., Boc) was chosen.
-
Safety: Handle sodium hydride, n-butyllithium, and Grignard reagents with extreme care. They are pyrophoric and/or react violently with water. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Zhang, L., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-4. [Link]
-
Derakhshan, A., et al. (2021). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Srivastava, K., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-62. [Link]
-
Wang, D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2783. [Link]
-
Zheng, Z., & Alper, H. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]
-
Nguyen, H. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1545-1554. [Link]
-
Lainé, C., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(19), 8433-8449. [Link]
-
Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (2025). Synthesis of indazole 6 through regioselective cyclization of 8. [Link]
-
Jasperse, J. Grignard Reaction. Chem 355. [Link]
- Google Patents. (1976).
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Chang, M. Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(13), 3402-3405. [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
ResearchGate. (2008). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]
-
ResearchGate. (2009). A novel method for the formylation of Grignard reagent. [Link]
-
Baslow, M. H., et al. (2000). Effects of ethanol and of alcohol dehydrogenase inhibitors on the reduction of N-acetylaspartate levels of brain in mice in vivo: a search for substances that may have therapeutic value in the treatment of Canavan disease. Journal of Inherited Metabolic Disease, 23(7), 684-92. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
Application Note: High-Throughput Screening Strategies for 1-(1H-Indazol-6-yl)ethanol
Introduction
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold," frequently interacting with key biological targets, particularly protein kinases.[3][4] Marketed drugs such as the kinase inhibitors Axitinib and Pazopanib feature the indazole core, underscoring its therapeutic relevance, especially in oncology.[2][5]
This application note provides a comprehensive guide for the use of 1-(1H-Indazol-6-yl)ethanol , a specific indazole derivative, in high-throughput screening (HTS) campaigns. While direct biological data for this particular molecule is limited, the extensive research on the indazole scaffold provides a robust foundation for predicting its potential activities.[5] We present two detailed protocols for interrogating its biological potential: a biochemical assay for kinase inhibition and a cell-based assay for evaluating antiproliferative effects. These protocols are designed to be robust, reproducible, and adaptable to the automated platforms common in modern drug discovery.[6][7]
Compound Profile: this compound
This compound is a small molecule featuring the core indazole ring system substituted with an ethanol group. This functionalization provides a hydroxyl group that can participate in hydrogen bonding, a critical interaction for binding to many protein targets. The structural similarity to known kinase inhibitors suggests that it may function by competing with ATP at the enzyme's hinge region, a common mechanism for indazole-based drugs.[8]
Table 1: Physicochemical Properties of Indazole Analogs
| Property | Value (for 1-(1H-Indazol-6-yl)ethan-1-one)[9] | Value (for (1-Methyl-1H-indazol-6-yl)methanol)[10] | Notes |
|---|---|---|---|
| Molecular Formula | C₉H₈N₂O | C₉H₁₀N₂O | The target compound has the same formula as the methanol analog. |
| Molecular Weight | 160.17 g/mol | 162.19 g/mol | The target compound's MW will be similar to the methanol analog. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | 38.05 Ų | Indicates potential for cell permeability. |
| Predicted LogP | 1.9 | 1.0656 | Suggests moderate lipophilicity suitable for drug-like molecules.[11] |
High-Throughput Screening (HTS) Workflow Overview
High-throughput screening is a methodical approach used in drug discovery to rapidly assess large numbers of compounds for activity against a biological target.[7][12] The process is highly automated, utilizing robotics and multi-well plates (typically 384- or 1536-well formats) to ensure efficiency and reproducibility.[6][7] A typical HTS campaign follows a multi-stage process designed to identify and validate promising "hits."
Caption: General workflow for a high-throughput screening cascade.
Protocol 1: Biochemical HTS for Kinase Inhibition
This protocol describes a universal, fluorescence-based assay to screen for inhibitors of a protein kinase of interest. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[13] Commercially available kits (e.g., ADP-Glo™, HTRF® KinEASE®) are commonly used for this purpose.
Causality and Experimental Choices
-
Why measure ADP? ADP is the universal product of all kinase reactions, making this a broadly applicable assay format for any kinase target.
-
Why use a miniaturized format (384-well)? Miniaturization reduces the consumption of expensive reagents like the kinase enzyme and the test compound, making large-scale screening economically feasible.[14]
-
Why include controls? Positive (a known inhibitor like staurosporine) and negative (DMSO vehicle) controls are essential for calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[14][15]
Caption: Step-by-step workflow for the biochemical kinase inhibition assay.
Detailed Methodology
-
Materials & Reagents:
-
Purified protein kinase and its specific substrate peptide.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (specific to the kinase).
-
ATP solution.
-
Positive control: Staurosporine (or other known inhibitor).
-
Negative control: DMSO.
-
ADP detection kit (fluorescence or luminescence-based).
-
Low-volume, white 384-well assay plates.
-
Automated liquid handlers and a compatible plate reader.
-
-
Assay Protocol:
-
Prepare a kinase/substrate master mix in assay buffer. Using a liquid handler, dispense 5 µL into each well of a 384-well plate.
-
Create a compound source plate containing this compound and controls, typically diluted to an intermediate concentration. Transfer 50 nL of the compound solution to the assay plate, achieving a final screening concentration (e.g., 10 µM).
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the ADP detection reagent, as per the manufacturer's instructions.
-
Incubate for 30-60 minutes to allow the detection signal to stabilize.
-
Read the plate on a fluorescence or luminescence plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Assess Assay Quality (Z'-Factor):
-
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[14]
-
Protocol 2: Cell-Based HTS for Antiproliferative Activity
This protocol outlines a phenotypic screen to measure the effect of this compound on the proliferation of cancer cells.[16] The assay uses a metabolic indicator (e.g., resazurin or a commercial ATP-based reagent like CellTiter-Glo®) to quantify the number of viable cells after a period of compound incubation.[17][18]
Causality and Experimental Choices
-
Why a cell-based assay? This format provides more biologically relevant data than a biochemical assay, as it accounts for cell permeability, potential off-target effects, and general cytotoxicity.[16][17]
-
Why a 72-hour incubation? A multi-day incubation allows the compound to exert its effects over several cell division cycles, which is critical for identifying compounds that work via cell cycle arrest or apoptosis.
-
Why measure ATP levels? The quantity of ATP is directly proportional to the number of metabolically active, viable cells, providing a highly sensitive and linear readout for proliferation and cytotoxicity.[18]
Caption: Step-by-step workflow for the cell-based antiproliferative assay.
Detailed Methodology
-
Materials & Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7) in logarithmic growth phase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Positive control: Doxorubicin or another known cytotoxic agent.
-
Negative control: DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Sterile, tissue-culture treated, clear-bottom white 384-well plates.
-
Automated liquid handlers, cell incubator, and a luminescence plate reader.
-
-
Assay Protocol:
-
Using an automated dispenser, seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
Transfer 50 nL of compound from a source plate to the assay plate to achieve the final desired concentration (e.g., 10 µM). Ensure positive and negative control wells are included.
-
Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of the cell viability reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
% Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
-
Assess Assay Quality (Z'-Factor):
-
Calculate the Z'-factor as described in the biochemical assay protocol to ensure data quality.
-
Hit Confirmation and Downstream Analysis
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must undergo further validation to confirm their activity and eliminate false positives.[19]
-
Hit Confirmation: Re-test the initial hits at the same single concentration to ensure the activity is reproducible.
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Validate hits using an alternative assay method that relies on a different detection technology or biological principle to rule out assay-specific artifacts.[20] For example, a kinase hit from an ADP detection assay could be confirmed using a method that directly measures substrate phosphorylation.
-
Preliminary SAR: Analyze the activity of any structurally related compounds in the screening library to establish an initial structure-activity relationship (SAR), which can guide future medicinal chemistry efforts.[14]
Conclusion
This compound represents a promising starting point for a high-throughput screening campaign due to its privileged indazole scaffold. The biochemical and cell-based protocols detailed in this application note provide a robust and scientifically sound framework for identifying and validating its potential as a kinase inhibitor or an antiproliferative agent. The inclusion of rigorous quality control metrics and a logical hit validation cascade ensures that the data generated is reliable and can effectively guide subsequent stages of the drug discovery process.
References
- Vertex AI Search. (n.d.). Comprehensive Guide to 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4).
-
May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318-28. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved January 10, 2026, from [Link]
-
Koresawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 767-775. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Suto, M. J., & Ignar, D. M. (2000). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Investigational Drugs, 9(11), 2673-83. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2651. [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1H-indazol-6-yl)ethan-1-one. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-120. [Link]
-
Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). [Link]
-
Sugawara, K., et al. (2021). Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions. International Journal of Molecular Sciences, 22(10), 5344. [Link]
-
Lin- μεταξύ. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved January 10, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(4), 115-121. [Link]
-
ResearchGate. (2025). Synthesis of 1H-indazole derivatives. Retrieved January 10, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. 13, 448-477. [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved January 10, 2026, from [Link]
-
Bio-Techne. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 10, 2026, from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 10, 2026, from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved January 10, 2026, from [Link]
-
Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(W1), W521–W526. [Link]
-
Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25869. [Link]
-
MDPI. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Pharmaceuticals, 17(5), 612. [Link]
-
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 38-60. [Link]
-
Ataman Kimya. (n.d.). ETHANOL. Retrieved January 10, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions [mdpi.com]
- 9. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 12. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotechnologia-journal.org [biotechnologia-journal.org]
- 18. marinbio.com [marinbio.com]
- 19. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Application Note & Protocol: A Strategic In Vivo Methodology for the Preclinical Evaluation of 1-(1H-Indazol-6-yl)ethanol
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2][3] Derivatives of indazole have been successfully developed as anti-inflammatory, anti-cancer, and cardiovascular agents, underscoring their therapeutic versatility.[2] The specific compound, 1-(1H-Indazol-6-yl)ethanol, belongs to this promising class. While empirical data on this exact molecule is nascent, its structural motifs, particularly the indazole core, suggest a high probability of interaction with key cellular signaling proteins. Notably, similar structures serve as intermediates in the synthesis of potent protein kinase inhibitors.[4]
This document outlines a comprehensive in vivo testing strategy to characterize the pharmacokinetic, pharmacodynamic, efficacy, and safety profile of this compound. The methodology is predicated on the hypothesis that the compound functions as a small molecule kinase inhibitor, a common mechanism for this structural class.[5] The following protocols are designed to be robust and self-validating, providing the critical data necessary for a go/no-go decision in a preclinical drug development pipeline.
A Phased Strategy for In Vivo Preclinical Assessment
A successful in vivo evaluation is not a single experiment but a phased, integrated campaign. The strategy begins with understanding the compound's behavior within a biological system (pharmacokinetics) and its safety at various doses. This foundational knowledge informs the design of subsequent studies to probe its biological effect (pharmacodynamics) and, ultimately, its therapeutic efficacy in a relevant disease model. This phased approach ensures that resources are used efficiently and that the compound is advanced based on a robust, data-driven framework. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and, for regulatory submissions, in compliance with Good Laboratory Practice (GLP) standards.[6][7]
Caption: Phased workflow for in vivo evaluation of this compound.
Phase 1: Pharmacokinetic (PK) and Dose-Range Finding Protocol
Principle: Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[8] A pharmacokinetic study reveals how the drug is processed by the body over time, informing dose levels and schedules for subsequent experiments. This is often combined with a dose-range finding or maximum tolerated dose (MTD) study to establish the upper limits of safe administration.[9][10]
Protocol: Single Ascending Dose PK and Tolerability Study in Mice
-
Animal Model: Male and female CD-1 mice (or other appropriate strain), 8-10 weeks old. (n=3-5 per sex per dose group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). The formulation must be validated for homogeneity and stability.
-
Dose Administration:
-
Administer the compound via the intended clinical route, typically oral gavage (PO) for small molecules.
-
Dose groups: Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg.
-
Administer a single dose at a volume of 10 mL/kg.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 25-50 µL) from each animal at designated time points. A typical schedule is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]
-
Collect samples via tail vein or submandibular bleed into EDTA-coated tubes.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Clinical Observations:
-
Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) immediately after dosing and at each time point.
-
Record body weights prior to dosing and at the end of the study (e.g., 48 hours).
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Determine the Maximum Tolerated Dose (MTD), often defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.[8]
-
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Definition | 30 mg/kg PO | 100 mg/kg PO |
| Cmax (ng/mL) | Maximum observed plasma concentration | 850 | 2900 |
| Tmax (h) | Time to reach Cmax | 1.0 | 1.5 |
| AUC0-last (ng*h/mL) | Area under the concentration-time curve | 4250 | 15100 |
| T1/2 (h) | Terminal half-life | 3.5 | 4.1 |
| Bioavailability (%) | Fraction of dose reaching systemic circulation (if IV data is available) | N/A | N/A |
Phase 2: Pharmacodynamic (PD) and Target Engagement Protocol
Principle: A critical step in validating a kinase inhibitor is to demonstrate that it engages its target in vivo and modulates the intended signaling pathway.[5][11] This is often achieved by measuring the phosphorylation status of a downstream substrate of the target kinase. A reduction in the phosphorylated substrate following drug administration provides strong evidence of target engagement.
Hypothetical Target Pathway: PI3K/Akt Signaling
Many indazole derivatives target kinases within critical cell survival pathways like the PI3K/Akt pathway.[8] We will proceed with the hypothesis that this compound inhibits a kinase in this cascade (e.g., PI3K or Akt itself).
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Protocol: In Vivo Target Modulation in a Xenograft Model
-
Model: Nude mice bearing established subcutaneous tumors from a relevant cancer cell line (e.g., MCF-7, known to have active PI3K signaling). Tumors should reach ~200-300 mm³.
-
Dosing:
-
Administer a single dose of this compound PO at a pre-determined, well-tolerated, and pharmacokinetically active dose (e.g., 100 mg/kg, based on Phase 1 data).
-
Include a vehicle control group.
-
-
Tissue Collection:
-
At peak plasma concentration (Tmax, e.g., 1.5 hours) and a later time point (e.g., 8 hours), euthanize cohorts of mice (n=3-5 per time point).
-
Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis (Western Blot or ELISA):
-
Prepare protein lysates from the frozen tumor tissue.
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Analyze the levels of phosphorylated Akt (p-Akt) and total Akt using validated antibodies via Western Blot or a quantitative ELISA.
-
A significant decrease in the ratio of p-Akt to total Akt in the drug-treated group compared to the vehicle group indicates successful target engagement.
-
Phase 3: Efficacy Studies in a Disease Model
Principle: With PK and PD profiles established, the key question is whether the compound can produce a therapeutic effect. For a putative anti-cancer agent, the gold standard is demonstrating tumor growth inhibition in an in vivo model.[8]
Protocol: Murine Xenograft Tumor Growth Inhibition Study
-
Model: Nude mice are subcutaneously inoculated with a relevant human cancer cell line (e.g., A549, HCT116).
-
Tumor Staging:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group) to ensure similar average starting tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: this compound (e.g., 100 mg/kg, PO, daily)
-
Group 3: Positive Control (a standard-of-care agent for the chosen cell line, e.g., Paclitaxel)
-
-
Dosing and Monitoring:
-
Administer treatment for a defined period (e.g., 21-28 days).
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor body weight twice weekly as an indicator of tolerability.
-
-
Endpoints:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Secondary endpoints can include tumor regressions and survival analysis.
-
At the end of the study, tumors can be excised for further PD analysis.
-
Data Presentation: Example Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, PO, QD | 1250 ± 150 | 0% | +5% |
| Test Compound | 100 mg/kg, PO, QD | 500 ± 95 | 65% | -4% |
| Positive Control | 10 mg/kg, IV, QWx2 | 375 ± 80 | 78% | -12% |
Phase 4: Toxicology and Safety Assessment
Principle: To support human clinical trials, regulatory agencies like the FDA require comprehensive safety data from preclinical studies conducted under GLP conditions.[7][12][13] These studies identify potential target organs for toxicity and establish a safe starting dose for human trials.[14]
Protocol: 28-Day Repeat-Dose Toxicology Study in Rodents
-
Animal Model: One rodent species (e.g., Sprague-Dawley rats), both sexes.
-
GLP Compliance: The study must be conducted in full compliance with 21 CFR Part 58 (Good Laboratory Practice for Nonclinical Laboratory Studies).[7]
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 30 mg/kg/day)
-
Group 3: Mid Dose (e.g., 100 mg/kg/day)
-
Group 4: High Dose (e.g., 300 mg/kg/day, or MTD)
-
Each group should include main study animals and a subset for a recovery period (e.g., 14 days post-treatment).
-
-
Administration: Daily dosing for 28 consecutive days via the intended clinical route.
-
In-Life Monitoring:
-
Detailed clinical observations (daily).
-
Body weight and food consumption (weekly).
-
Ophthalmology and functional assessments (e.g., Irwin test) at baseline and termination.[10]
-
-
Terminal Procedures:
-
At the end of the treatment (and recovery) period, conduct a full necropsy.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, etc.).
-
Histopathology: Collect a comprehensive set of tissues, fix in formalin, and prepare for microscopic examination by a board-certified veterinary pathologist.
-
Integrating Data for a Go/No-Go Decision
The culmination of this multi-phased investigation is a critical decision point. A successful candidate for progression towards an Investigational New Drug (IND) application will exhibit a balanced profile of efficacy, safety, and drug-like properties.
Caption: Logic framework for preclinical go/no-go decision making.
By systematically executing this in vivo methodology, researchers can thoroughly characterize the therapeutic potential of this compound, generating the critical data package required to justify its advancement into formal clinical development.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49. [Link]
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
-
Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. FDA. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]
-
Al-Mugotir, M. H., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(11), 1335. [Link]
-
Creative Biostructure. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Creative Biostructure. [Link]
-
Li, S., et al. (2024). Oral Toxicity Profile of a Novel Silk Lutein Extract and Assessment of Its Cardiovascular Benefits in Rodents. Nutrients, 16(11), 1667. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Blake, R. A., et al. (2014). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. ACS Chemical Biology, 9(5), 1141-1151. [Link]
-
Asad, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(14), 5406. [Link]
-
Kumar, P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-1. [Link]
-
May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318-328. [Link]
-
Asad, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Węgrzyn, M., & Chodyński, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 441-461. [Link]
-
Moody, G., et al. (2018). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 61(21), 9785-9800. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. namsa.com [namsa.com]
- 7. Step 2: Preclinical Research | FDA [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. karger.com [karger.com]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
Application Notes & Protocols for the Characterization of 1-(1H-Indazol-6-yl)ethanol as a Putative PI3K Inhibitor
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent driver in human cancers, making it a high-priority target for therapeutic intervention.[2][3] The development of small molecule inhibitors against PI3K has therefore become a major focus in oncology drug discovery.[4]
The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[5] This structural motif provides a versatile framework for developing potent and selective agents.[6] Consequently, novel compounds bearing this core, such as 1-(1H-Indazol-6-yl)ethanol, are promising candidates for investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic, field-proven framework for the initial exploration and characterization of this compound as a potential PI3K inhibitor. The protocols herein detail a logical progression from direct biochemical target engagement to the assessment of downstream pathway modulation and functional cellular outcomes.
The PI3K/AKT/mTOR Signaling Cascade
The PI3K pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which recruit and activate Class I PI3K enzymes.[2] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[8][9]
This recruitment to the membrane allows for the phosphorylation and full activation of AKT by other kinases like PDK1 and mTORC2.[7][10] Once active, AKT phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation.[11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[7] Small molecule inhibitors are designed to block the catalytic activity of PI3K, thereby preventing the production of PIP3 and shutting down this entire downstream cascade.
Part 1: In Vitro Biochemical Potency and Selectivity
Scientific Rationale
The foundational step in characterizing a putative kinase inhibitor is to confirm its direct interaction with the intended target in a purified, cell-free system. This biochemical approach isolates the enzyme and substrate from the complexities of a cellular environment, allowing for a precise measurement of potency (IC50).[12] Furthermore, by testing the compound against different isoforms of the PI3K enzyme (e.g., p110α, p110β, p110δ, p110γ), its selectivity profile can be established.[13] A luminescence-based assay that measures ATP consumption (or ADP production) during the kinase reaction is a robust, sensitive, and high-throughput method for this purpose.[1]
Protocol 1: Luminescence-Based In Vitro PI3K Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.[1][4]
A. Materials and Reagents
-
Enzymes: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent), containing ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Plates: White, opaque, 384-well assay plates.
-
Instrumentation: Luminometer plate reader.
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, dilute these concentrations into Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (Kinase Reaction Buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the PI3K enzyme and PIP2 substrate to each well.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform being tested.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. This duration should be within the established linear range of the reaction.[1]
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced, and thus to PI3K activity.[1]
C. Data Analysis
-
Calculate the percent inhibition for each concentration of this compound relative to the high (no enzyme) and low (vehicle control) signals.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: PI3K Isoform Selectivity
| PI3K Isoform | IC50 (nM) [Mean ± SD] | Selectivity Fold (vs. p110α) |
| p110α | Hypothetical Value | 1 |
| p110β | Hypothetical Value | Calculated Value |
| p110δ | Hypothetical Value | Calculated Value |
| p110γ | Hypothetical Value | Calculated Value |
Part 2: Cellular Target Engagement and Functional Effects
Scientific Rationale
After confirming biochemical potency, it is critical to determine if the compound can engage its target in a complex cellular environment and modulate the downstream signaling pathway.[14] Western blotting is the gold-standard technique for this purpose, allowing for the direct visualization and quantification of protein phosphorylation status.[15] A potent PI3K inhibitor should cause a dose-dependent decrease in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308) without affecting total AKT protein levels.[8][16] Subsequently, a cell viability assay is employed to measure the functional consequence of this pathway inhibition, determining the compound's anti-proliferative or cytotoxic effects.[8]
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
A. Materials and Reagents
-
Cell Line: A cancer cell line with a known PI3K pathway alteration (e.g., MCF-7 or U87, which have PIK3CA mutations or PTEN loss, respectively).[2]
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Reagents: SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), ECL chemiluminescent substrate.
-
Instrumentation: Electrophoresis and Western blot transfer systems, digital imaging system.
B. Step-by-Step Methodology
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.[8] Pre-treat cells with increasing concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
Stimulation (Optional but Recommended): To ensure robust pathway activation, stimulate the cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL IGF-1) for the final 15-30 minutes of inhibitor treatment.[2]
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the protein.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT Ser473, diluted 1:1000 in blocking buffer) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000) for 1 hour at room temperature.[18]
-
Wash three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the signal using a digital imager. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[19]
Protocol 3: Cell Viability / Anti-Proliferation Assay
This protocol uses a luminescence-based method (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active, viable cells.[8]
A. Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., with and without PI3K pathway mutations).
-
Test Compound: this compound.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).
-
Plates: White, opaque, 96-well clear-bottom cell culture plates.
-
Instrumentation: Luminometer plate reader.
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Signal Development:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.[8]
C. Data Analysis
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Anti-Proliferative Activity
| Cell Line | PI3K Pathway Status | GI50 (µM) [Mean ± SD] |
| MCF-7 | PIK3CA E545K Mutant | Hypothetical Value |
| U87-MG | PTEN Null | Hypothetical Value |
| MDA-MB-231 | PIK3CA Wild-Type | Hypothetical Value |
| HCT116 | PIK3CA H1047R Mutant | Hypothetical Value |
Summary and Forward Outlook
This document outlines a robust, multi-stage strategy for the initial characterization of this compound as a PI3K inhibitor. The described workflow progresses logically from confirming direct, cell-free target engagement and isoform selectivity to verifying on-target pathway modulation in a cellular context and quantifying the resulting impact on cancer cell proliferation.
Successful outcomes from these foundational assays—namely, potent biochemical IC50 values, a clear dose-dependent reduction in cellular p-AKT levels, and significant anti-proliferative effects in PI3K-dependent cell lines—would provide strong validation for this compound. Such results would warrant advancing this compound to the next stages of preclinical drug development. These future steps would include broader kinase selectivity profiling to assess off-target activities, comprehensive ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, evaluation of in vivo efficacy and tolerability in xenograft tumor models.[3][20]
References
-
Schematic drawing of the PI3K/Akt signaling pathway. The... - ResearchGate. Available at: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Available at: [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. Available at: [Link]
-
Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - AACR Journals. Available at: [Link]
-
Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed. Available at: [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. Available at: [Link]
-
Characterization of novel PI3K family inhibitors as sensitizers to Doxorubicin. Available at: [Link]
-
Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. Available at: [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck Millipore. Available at: [Link]
-
PI3K-Akt signaling pathway - Cusabio. Available at: [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC - NIH. Available at: [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC - NIH. Available at: [Link]
-
PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. Available at: [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. Available at: [Link]
-
Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]
-
Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. Available at: [Link]
-
What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? - ResearchGate. Available at: [Link]
-
(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate. Available at: [Link]
-
Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Available at: [Link]
-
Synthesis of (a) [1H-Indazol-3-yl]amide oxime - PrepChem.com. Available at: [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
-
6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. Available at: [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. Available at: [Link]
-
BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models - PubMed. Available at: [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. Available at: [Link]
-
PI3K/Akt Pathway Activation Was Involved in Acute Ethanol-Induced Fatty Liver in Mice. Available at: [Link]
-
The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed. Available at: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BAY 80-6946 is a highly selective intravenous PI3K inhibitor with potent p110α and p110δ activities in tumor cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yield in the Synthesis of 1-(1H-Indazol-6-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(1H-Indazol-6-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The indazole core is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The most prevalent and direct synthetic route involves the reduction of the corresponding ketone, 6-acetyl-1H-indazole. While seemingly straightforward, this reduction is fraught with potential pitfalls that can drastically reduce the final yield.
This guide will focus on troubleshooting this key reduction step, as well as addressing challenges related to the synthesis of the 6-acetyl-1H-indazole precursor.
Common Synthetic Pathway
The most common laboratory-scale synthesis of this compound proceeds in two main stages:
-
Preparation of the Precursor: Synthesis of 6-acetyl-1H-indazole. This is often achieved via a Friedel-Crafts acylation of a suitable indazole derivative or through more complex multi-step sequences starting from substituted anilines.[3][4]
-
Reduction to the Alcohol: Reduction of the ketone functionality of 6-acetyl-1H-indazole to the desired secondary alcohol, this compound.
Below is a generalized workflow for this process.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common issues encountered during the synthesis.
Problem 1: My starting material, 6-acetyl-1H-indazole, is difficult to synthesize or gives low yields.
Answer:
The synthesis of the ketone precursor is a common bottleneck. The challenges often depend on the chosen route. A frequent strategy involves using 6-bromo-1H-indazole as a starting point.
Potential Causes & Solutions:
-
Issue: Poor reactivity of 6-bromo-1H-indazole in Metal-Halogen Exchange.
-
Explanation: The acidic N-H proton of the indazole ring can interfere with organometallic reagents like Grignard or organolithium reagents, quenching them before the desired metal-halogen exchange can occur.[5]
-
Solution: N-H Protection. Protect the indazole nitrogen before attempting the metal-halogen exchange. Common protecting groups for indazoles include benzyl (Bn), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM).[5][6] A benzyl group is robust and can be removed later via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Workflow:
-
Protect 6-bromo-1H-indazole with a suitable group (e.g., benzyl bromide with NaH in THF).[5]
-
Perform the Grignard formation (e.g., with Mg in THF) or lithium-halogen exchange (e.g., with n-BuLi at low temperature).
-
Quench the resulting organometallic species with an acetylating agent like acetyl chloride or acetic anhydride.
-
Remove the protecting group to yield 6-acetyl-1H-indazole.
-
-
-
Issue: Inefficient Friedel-Crafts Acylation.
-
Explanation: Direct Friedel-Crafts acylation of indazole can be low-yielding due to the deactivating effect of the pyrazole ring and potential side reactions. Lewis acids can also coordinate to the nitrogen atoms, further complicating the reaction.
-
Solution: Consider Alternative Routes. If direct acylation is failing, the organometallic route described above is often more reliable. Another approach involves starting from a more functionalized precursor, such as 4-amino-3-methylbenzoic acid, which can be cyclized to form the indazole ring system after introducing the necessary functionalities.[4]
-
Problem 2: The reduction of 6-acetyl-1H-indazole is incomplete or stalls.
Answer:
Incomplete conversion is a frequent source of low yield. This is often due to reagent deactivation, insufficient equivalents of the reducing agent, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Cause 1: Insufficient Reducing Agent.
-
Explanation: The indazole N-H proton is acidic and will react with hydride reagents like sodium borohydride (NaBH₄), consuming one equivalent of the hydride. If this is not accounted for, there will be insufficient reagent to reduce the ketone.
-
Solution: Use at least 2.0-2.5 equivalents of NaBH₄. The first equivalent deprotonates the indazole, and the subsequent equivalent(s) perform the ketone reduction.
-
-
Cause 2: Poor Solubility of Starting Material.
-
Explanation: 6-acetyl-1H-indazole may have limited solubility in the reaction solvent (e.g., methanol or ethanol) at the typical reaction temperatures (0 °C to room temperature), leading to a slow, heterogeneous reaction.
-
Solution:
-
Use a Co-solvent: Add a co-solvent like THF or Dichloromethane (DCM) to improve solubility.
-
Increase Temperature: After the initial addition of NaBH₄ at a lower temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding with the workup.
-
-
-
Cause 3: Reagent Quality.
-
Explanation: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of NaBH₄ or titrate an older bottle to determine its active hydride content.
-
Problem 3: I am observing significant byproduct formation.
Answer:
Byproduct formation can complicate purification and significantly lower the isolated yield of the desired alcohol.
Potential Causes & Solutions:
-
Byproduct: Over-reduction or Ring-Opened Species.
-
Explanation: While less common with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially over-reduce the indazole ring, especially at elevated temperatures.
-
Solution: Stick with milder reducing agents like NaBH₄. Ensure the reaction is run at controlled temperatures (typically starting at 0 °C).
-
-
Byproduct: N-Alkylation.
-
Explanation: During workup or purification, if acidic conditions are used, the newly formed alcohol can potentially be activated and alkylate the indazole nitrogen of another molecule, leading to dimerization or oligomerization. The solvent itself (e.g., ethanol) could also act as an alkylating agent under certain conditions.
-
Solution: Maintain neutral or slightly basic conditions during the workup and purification steps. Avoid strong acids.
-
Problem 4: I am experiencing significant product loss during workup and purification.
Answer:
The desired product, this compound, is an alcohol with both a basic (pyrazole) and acidic (N-H) site, making it somewhat polar and water-soluble. This can lead to losses during aqueous extraction and challenges in crystallization.
Potential Causes & Solutions:
-
Issue: Product Loss into the Aqueous Layer during Extraction.
-
Explanation: The polarity of the product can lead to partitioning into the aqueous phase during the workup.
-
Solution:
-
Brine Wash: After quenching the reaction, use a saturated sodium chloride (brine) solution for washing. This decreases the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: After the initial extraction with a solvent like ethyl acetate or DCM, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate, which is often more effective for moderately polar compounds than DCM or ether.
-
-
-
Issue: Difficulty with Crystallization.
-
Explanation: The product may form an oil or be slow to crystallize from common solvents.
-
Solution:
-
Solvent Screening: Perform small-scale crystallization trials with different solvent systems (e.g., ethyl acetate/hexanes, DCM/hexanes, ethanol/water). Recrystallization from a mixed solvent system is often effective.[7]
-
Seed Crystals: If you have a small amount of pure product, use a seed crystal to initiate crystallization.
-
Patience: Allow the crystallization to proceed slowly at a low temperature (e.g., 4 °C) over several hours or days.
-
-
-
Issue: Low Recovery from Silica Gel Chromatography.
-
Explanation: The polar nature of the indazole can cause the product to streak or bind irreversibly to silica gel, especially if the silica is acidic.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent mixture containing a small amount of triethylamine (~1%) before packing the column. This neutralizes acidic sites.
-
Use a Polar Modifier: Add a small amount of methanol (1-5%) to your ethyl acetate/hexane eluent to help push the polar product off the column more effectively.
-
-
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(1H-Indazol-6-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(1H-Indazol-6-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential side reactions and optimization challenges. Understanding these pathways is crucial for effective troubleshooting.
-
Route A: Friedel-Crafts Acylation and Subsequent Reduction. This approach involves the acylation of the 1H-indazole core to introduce the acetyl group, followed by reduction to the desired secondary alcohol.
-
Route B: Functionalization of a Pre-substituted Indazole. This strategy begins with a 6-substituted indazole, such as 6-bromo-1H-indazole, which is then converted to 6-acetyl-1H-indazole before the final reduction step.
This guide is structured to address issues that may arise in either of these synthetic pathways.
Visualizing the Synthetic Pathways and Key Challenges
To provide a clear overview, the following diagram illustrates the two main synthetic routes and highlights the critical steps where side reactions commonly occur.
Technical Support Center: Optimizing Grignard Reactions with 1H-Indazole-6-carbaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing Grignard additions to 1H-indazole-6-carbaldehyde. The unique electronic and structural properties of this heteroaromatic aldehyde present specific challenges not encountered with simple aliphatic or aromatic aldehydes. This document provides a troubleshooting framework and optimization protocols grounded in mechanistic principles to ensure successful and reproducible outcomes.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the Grignard reaction with 1H-indazole-6-carbaldehyde in a question-and-answer format.
Question 1: My reaction failed or resulted in a very low yield of the desired secondary alcohol. What went wrong?
Answer: Complete reaction failure or poor yield is the most frequent issue and typically points to the deactivation of the Grignard reagent or competition from non-productive pathways. The primary culprits are:
-
Acidic N-H Proton: The most critical factor is the acidic proton on the indazole nitrogen (N1-H). Grignard reagents are powerful bases and will preferentially deprotonate this position before adding to the aldehyde carbonyl. This consumes one full equivalent of your nucleophile, forming an unreactive magnesium salt of the indazole. If you use only one equivalent of the Grignard reagent, the reaction will likely fail.
-
Adventitious Moisture: Grignard reagents react rapidly with water.[1] Any moisture in the glassware, solvent, or inert gas stream will quench the reagent and reduce its effective concentration. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[2]
-
Poor Magnesium Quality/Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the formation of the Grignard reagent.[2] The magnesium must be activated to expose a fresh metal surface.
-
Inaccurate Grignard Concentration: The stated concentration of commercial Grignard reagents or the theoretical yield of a self-prepared reagent can be inaccurate. The actual molarity should always be determined via titration before use.[2][3]
Troubleshooting Workflow for Low Yield / Reaction Failure
This decision tree helps diagnose the root cause of a failed Grignard reaction.
Caption: Troubleshooting Decision Tree for Grignard Reactions.
Question 2: I isolated my starting material and also a significant amount of a biphenyl-type impurity (R-R). How can I prevent this?
Answer: The recovery of starting material is linked to the issues in Question 1. The formation of a dimeric side product (from R-MgX to R-R), known as Wurtz coupling, is favored by higher temperatures and high concentrations of the alkyl/aryl halide during Grignard reagent formation.[4]
Mitigation Strategies:
-
Control Temperature: Prepare the Grignard reagent at a gentle reflux and avoid excessive heating.
-
Slow Addition: Add the halide solution slowly to the magnesium suspension to maintain a low instantaneous concentration of the halide.
-
Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether as it better solvates the Grignard reagent, reducing aggregation and side reactions.
Question 3: The acidic N-H proton is consuming my reagent. Should I use excess Grignard reagent or protect the nitrogen?
Answer: Both are viable strategies, and the best choice depends on the complexity of your synthesis, the cost of your Grignard reagent, and downstream reaction requirements.
-
Strategy 1: Use of Excess Grignard Reagent: This is the simplest approach. The first equivalent acts as a base to deprotonate the indazole, while the second equivalent acts as the nucleophile. It is recommended to use 2.2-2.5 equivalents to account for any self-reaction or reaction with trace impurities. This method is fast but can be wasteful if the Grignard reagent is expensive.
-
Strategy 2: N-Protection: Protecting the indazole nitrogen is a more elegant and often necessary strategy in multi-step synthesis.[5] Protection prevents the side reaction and can improve the solubility and chromatographic behavior of the substrate and product. The choice of protecting group is critical.[6]
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features & Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, TEA, DMAP | Strong Acid (TFA, HCl) or specific basic conditions (NaOMe)[6] | Good stability to nucleophiles and mild base. Easy to introduce and remove. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | Fluoride source (TBAF) or acid.[7] | Very stable. Can direct lithiation to the C3 position if needed.[7] |
| Bn (Benzyl) | BnBr, NaH or K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions but requires specific deprotection. |
Question 4: Would a Lewis acid additive improve my reaction?
Answer: Yes, the use of a Lewis acid can be highly beneficial. Heteroatoms within a substrate can coordinate to the magnesium center of the Grignard reagent, leading to complex reaction pathways. Adding a separate Lewis acid can streamline the reaction.
-
Mechanism of Action: A Lewis acid like cerium(III) chloride (CeCl₃) or magnesium bromide (MgBr₂) can coordinate to the carbonyl oxygen. This coordination increases the electrophilicity of the aldehyde carbon, making it a better target for the Grignard reagent.[8][9] This is the principle behind the Luche reduction conditions, which can be adapted for Grignard additions to enhance selectivity and yield.
-
Chelation Control: In some cases, the Lewis acid can form a five-membered chelate between the N2 nitrogen of the indazole and the carbonyl oxygen.[10][11] This locks the conformation of the substrate and can lead to higher diastereoselectivity if a chiral center is adjacent to the carbonyl.[12]
Section 2: Optimization Strategies & Experimental Protocols
Core Reaction Mechanism
The reaction proceeds via two main competing pathways. The goal of optimization is to favor Pathway B.
Caption: Competing Pathways in the Grignard Reaction.
Protocol 1: Grignard Addition using Excess Reagent
This protocol is a robust starting point for the synthesis of secondary alcohols from 1H-indazole-6-carbaldehyde.
1. Preparation:
- Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.[2]
- Prepare a solution of 1H-indazole-6-carbaldehyde (1.0 equiv) in anhydrous THF (approx. 0.2 M).
2. Grignard Reagent Addition:
- To the reaction flask, add the Grignard reagent solution (2.5 equiv, e.g., Phenylmagnesium Bromide in THF).
- Cool the solution to 0 °C using an ice-water bath.
- Add the solution of 1H-indazole-6-carbaldehyde dropwise via the dropping funnel over 30 minutes. A color change and/or mild exotherm may be observed.
3. Reaction and Work-up:
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Avoid strong acids if the product is acid-sensitive.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection and Grignard Addition Workflow
This protocol outlines the more controlled approach involving protection of the indazole nitrogen.
Caption: N-Protection Workflow for Grignard Synthesis.
Methodology:
-
Step 1: N-Boc Protection: Dissolve 1H-indazole-6-carbaldehyde (1.0 equiv) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until completion. Purify to isolate the N-Boc protected aldehyde.[6]
-
Step 2: Grignard Reaction: Perform the Grignard addition as described in Protocol 1, but using only 1.1-1.2 equivalents of the Grignard reagent on the N-Boc protected substrate.
-
Step 3: Deprotection: Dissolve the purified N-Boc protected alcohol in DCM and add trifluoroacetic acid (TFA, 5-10 equiv). Stir at room temperature for 1-2 hours. Quench with saturated sodium bicarbonate solution and extract the product.
Protocol 3: Titration of Grignard Reagent with Iodine
Accurate determination of Grignard reagent concentration is crucial for reproducibility.
1. Preparation:
- Place a known mass of iodine (I₂) (e.g., ~50 mg) in a dry flask under an inert atmosphere.
- Dissolve the iodine in anhydrous THF (2-3 mL). Add a drop of 1,2-dibromoethane if the color is faint.
2. Titration:
- Slowly add the Grignard reagent solution dropwise from a syringe to the stirring iodine solution at 0 °C.
- The endpoint is the disappearance of the brown/purple iodine color to a colorless or slightly cloudy white/grey solution.
- Record the volume of Grignard reagent added.
3. Calculation:
- The stoichiometry is 1:1 between I₂ and RMgX.
- Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
References
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Reddit User Discussion. (2017). Grignard decomposition. r/chemistry. [Link]
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
-
Feringa, B. L., et al. (n.d.). Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. PMC - NIH. [Link]
-
Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Hoveyda, A. H., & Gillingham, D. G. (1999). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles. Journal of Organic Chemistry, 64(3), 854-860. [Link]
-
Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. [Link]
-
Quora User Discussion. (2019). How do you improve the percent yield in Grignard reaction?. [Link]
-
ResearchGate. (2025). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]
-
Woerpel, K. A. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC - NIH. [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC - NIH. [Link]
-
Rieke, R. D. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Purification of 1-(1H-Indazol-6-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(1H-Indazol-6-yl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Indazole derivatives are key pharmacophores in numerous drug candidates, making efficient and reliable purification paramount.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common pathway to this alcohol is the reduction of the corresponding ketone, 1-(1H-indazol-6-yl)ethanone. Therefore, the most probable impurities include:
-
Unreacted Starting Material: 1-(1H-indazol-6-yl)ethanone is the most likely process-related impurity. Due to its structural similarity, it can be challenging to separate.
-
Reducing Agent Residues: Borohydride salts or other metal hydrides and their quenched byproducts. These are typically removed during aqueous workup but can sometimes persist.
-
Isomeric Byproducts: The synthesis of the indazole ring itself can sometimes yield regioisomers, such as 2H-indazole derivatives, although the 1H-tautomer is generally more thermodynamically stable.[2][3]
-
Oxidation Product: The target compound is a secondary alcohol and can be susceptible to oxidation, potentially reverting to the starting ketone, 1-(1H-indazol-6-yl)ethanone, especially during prolonged storage or harsh purification conditions.[4]
Q2: What is the general stability of this compound, and how should I handle and store it?
A2: this compound is a secondary alcohol and, like many such compounds, can be prone to oxidation.[4] The indazole ring is generally stable but can be sensitive to strongly acidic or basic conditions.[5] For optimal stability:
-
Short-Term Storage (Solutions): Store solutions in tightly sealed containers, protected from light, at low temperatures (2-8°C). If possible, purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.[4]
-
Long-Term Storage (Solid): Store the purified solid in a desiccator at -20°C.
-
Handling: Avoid prolonged exposure to air and high temperatures. Use high-purity solvents for all manipulations to prevent the introduction of oxidative or catalytic impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reactions and column chromatography fractions. A typical eluent system would be Hexane:Ethyl Acetate. The starting ketone will likely have a higher Rf value than the more polar alcohol product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product and identifying any residual starting materials or byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks observed in the HPLC chromatogram.[4]
Purification Workflow Overview
The following diagram outlines a general workflow for the purification of this compound, from the crude reaction mixture to the final, validated product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during purification, offering practical solutions and preventative measures.
Part 1: Column Chromatography Issues
Flash column chromatography is the most common method for purifying compounds with moderate to high impurity loads.[6]
Symptom 1: My product is co-eluting with the starting ketone, 1-(1H-indazol-6-yl)ethanone.
-
Possible Cause: The polarity difference between the secondary alcohol product and the ketone starting material is insufficient in the chosen mobile phase. Both molecules share the same indazole scaffold, making separation challenging.
-
Solutions:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using an isocratic (constant solvent mixture) system of Hexane:Ethyl Acetate, switch to a shallow gradient elution. Start with a lower polarity to elute non-polar impurities, then gradually increase the ethyl acetate concentration to resolve the ketone from the more polar alcohol.
-
Change the Stationary Phase: Silica gel is acidic and can sometimes cause tailing or degradation of basic compounds like indazoles.[7] Consider using neutral or basic alumina as the stationary phase. Alternatively, you can "deactivate" the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as 0.5-1% triethylamine, to improve peak shape and separation.[7]
-
Dry Loading: If the crude material has poor solubility in the mobile phase, it can streak down the column. Adsorbing the crude product onto a small amount of silica gel or Celite and loading it as a dry powder onto the top of the column can significantly improve resolution.[6]
-
Protocol 1: Gradient Flash Column Chromatography
This protocol provides a robust starting point for separating this compound from its ketone precursor.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for good separation.[6] |
| Column Packing | Slurry packing with 5% Ethyl Acetate in Hexane | Ensures a homogenous and well-packed column to prevent channeling.[8] |
| Sample Loading | Dry load on Celite or silica gel | Minimizes the initial band width, leading to better resolution.[6] |
| Eluent System | Gradient: Hexane (Solvent A) and Ethyl Acetate (Solvent B) | A gradient allows for the separation of compounds with different polarities. |
| Gradient Profile | 1. 5% B (2 column volumes) | Elutes non-polar impurities. |
| 2. 5% -> 40% B (10 column volumes) | Separates the ketone (elutes earlier) from the alcohol product. | |
| 3. 40% B (hold until product elutes) | Ensures complete elution of the target compound. | |
| Fraction Analysis | TLC with 30% Ethyl Acetate in Hexane | Allows for quick identification of fractions containing the pure product. |
Symptom 2: I am experiencing low recovery of my compound from the column.
-
Possible Cause: The compound may be irreversibly binding to the silica gel or degrading on the column.
-
Solutions:
-
Deactivate the Silica: As mentioned, the acidic nature of silica can be problematic. Running the column with 0.5-1% triethylamine in the mobile phase can mitigate irreversible adsorption of the basic indazole moiety.[7]
-
Run the Column Quickly: Minimize the time the compound spends on the stationary phase. Use "flash" conditions with positive air pressure to speed up the elution.[8]
-
Switch to Alumina: Neutral or basic alumina can be a good alternative if irreversible binding on silica is suspected.
-
Part 2: Recrystallization Challenges
Recrystallization is an excellent technique for final polishing of a product that is already relatively pure (>90%).
Symptom 1: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: The ideal solvent must dissolve the compound well at high temperatures but poorly at low temperatures.[9] Finding a single solvent with these properties can be difficult.
-
Solution: Systematic Solvent Screening & Use of Solvent Pairs
-
Single Solvent Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. Good candidates will show poor solubility at room temperature and complete dissolution upon heating.[10]
-
Potential Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water.
-
-
Two-Solvent System (Solvent Pair): This is often more effective. Find one solvent in which the compound is highly soluble (e.g., ethanol) and another in which it is poorly soluble (e.g., water or hexane).[11][12]
-
Troubleshooting Recrystallization
The following diagram illustrates the decision process when troubleshooting a failed recrystallization attempt.
Caption: Decision tree for troubleshooting failed crystallization.
Protocol 2: Two-Solvent Recrystallization using Ethanol/Water
Ethanol has been successfully used to recrystallize related nitro-indazole derivatives, suggesting it is a good starting point.[13][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[12] Ensure the solution is at or near the boiling point of ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent" in which the product is insoluble) dropwise until you observe persistent cloudiness (turbidity).[11]
-
Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the precise saturation point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5p1DjXPnCU4acoJ5-Q34wqJdYfaLgEuxGnwPKevppmSuHU_CnuGUv8MdnqEtY5wWKwUaoDaBA_tjOWKiIy4hHof5gaXEdQV6FzOCwIq-ZaswDA49cLbI9zbP2lSymZQSBRD3k_-80meeCKKtiJBbJScsrlV2PN6uxLRxOVMWjFniUASCKcsBmwkBEf8fEEnlsWDyrmiR7PHWYmA==]
- Organic Syntheses. Flash Column Chromatography. Org. Synth. 2022, 99, 276-291. [http://www.orgsyn.org/demo.aspx?prep=v102p0276]
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864756/]
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. [https://www.researchgate.
- BLD Pharm. (n.d.). 2-(6-Amino-1H-indazol-1-yl)ethanol. [https://www.bldpharm.com/products/874668-59-4.html]
- UMNOrganicChemistry. (2014). Recrystallization. YouTube. [https://www.youtube.
- BenchChem. (2025). Method for resolving impurities in 1H-Indazole-7-sulfonamide samples. [https://www.benchchem.com/product/b561410/technical-support/articles/method-for-resolving-impurities-in-1h-indazole-7-sulfonamide-samples]
- Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). [https://www.researchgate.net/publication/317370321_1-6-Nitro-1H-indazol-1-ylethanone]
- PubChem. 1-(1H-indazol-6-yl)ethan-1-one. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/44119223]
- MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [https://www.mdpi.com/1420-3049/25/18/4288]
- ResearchGate. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [https://www.researchgate.
- BenchChem. (2025). Technical Support Center: Stability of 1-(1,3-Benzothiazol-6-yl)ethanol. [https://www.benchchem.com/product/b561410/technical-support/articles/technical-support-center-stability-of-1-1-3-benzothiazol-6-yl-ethanol]
- Parra, T. (2020). How To Recrystallize A Solid. YouTube. [https://www.youtube.
- Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. [https://www.youtube.
- ResearchGate. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. [https://www.researchgate.net/publication/316687071_1-3-Bromo-6-nitro-1H-indazol-1-ylethan-1-one]
- Organic Chemistry Lab Techniques. (2022). Column Chromatography. YouTube. [https://www.youtube.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1H-Indazol-5-ol and its Precursors. [https://www.benchchem.com/product/b561410/technical-support/articles/an-in-depth-technical-guide-to-the-synthesis-of-1h-indazol-5-ol-and-its-precursors]
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. [https://www.benchchem.com/product/b561410/technical-support/articles/identifying-common-impurities-in-2-6-dichloro-4-1h-imidazol-2-yl-aniline-synthesis]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1-(1H-Indazol-6-yl)ethanol for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the aqueous solubility of 1-(1H-Indazol-6-yl)ethanol, a common challenge encountered during biological assays. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure accurate and reproducible experimental outcomes.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is an indazole derivative. Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2] However, like many heterocyclic compounds, derivatives of indazole can exhibit poor aqueous solubility, which poses a significant hurdle for in vitro and in vivo studies.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides a logical, step-by-step approach to resolving them.
Initial Observations and Problems
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic case of a compound "crashing out" of solution. Here's the breakdown of the cause and the solutions:
-
The "Why": Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving many hydrophobic compounds.[7] However, when you introduce this DMSO stock into a large volume of aqueous buffer, the overall polarity of the solvent system dramatically increases.[7][8] The water molecules in the buffer are not effective at solvating the lipophilic this compound, leading to its precipitation.[7][9]
-
Troubleshooting Workflow:
-
Decrease the Final DMSO Concentration: While preparing a highly concentrated stock in DMSO is common, the final concentration in your assay should be as low as possible.[10] Most cell-based assays can tolerate up to 0.5% DMSO, but it's crucial to determine the specific tolerance of your system.[7]
-
Optimize the Dilution Method: Instead of a single, large dilution step, try serial dilutions. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Consider Alternative Solubilization Strategies: If minimizing DMSO concentration doesn't resolve the issue, you will need to explore other methods as detailed in the following sections.
-
Q2: I'm observing inconsistent results in my assay. Could this be related to the solubility of my compound?
A2: Absolutely. Poor solubility is a frequent source of experimental variability. If the compound is not fully dissolved, the actual concentration in your assay will be lower than the intended concentration, leading to inaccurate dose-response curves and other erroneous data.
Strategies for Solubility Enhancement
The following strategies offer a systematic approach to improving the solubility of this compound.
Q3: Can I use co-solvents other than DMSO? If so, which ones are recommended?
A3: Yes, using co-solvents is a common and effective technique.[5][11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[]
-
Recommended Co-solvents:
-
Ethanol: A widely used, water-miscible solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A good option for increasing the solubility of non-polar molecules.[]
-
-
Experimental Approach:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Perform a dilution series into your assay buffer, carefully observing for any signs of precipitation.
-
It's essential to run a vehicle control with the same final concentration of the co-solvent to ensure it doesn't interfere with your assay.
-
Q4: How does pH affect the solubility of this compound, and how can I leverage this?
A4: The solubility of ionizable compounds is highly dependent on pH.[13][14][15] The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.
-
The Principle:
-
Experimental Protocol for pH Optimization:
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, consistent amount of your this compound stock solution to each buffer.
-
Incubate the solutions for a set period (e.g., 1-2 hours) with gentle agitation.
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.
-
Q5: What are cyclodextrins, and can they help with my solubility problem?
A5: Cyclodextrins are cyclic oligosaccharides that can be very effective in enhancing the solubility of poorly soluble drugs.[17][18]
-
Mechanism of Action: Cyclodextrins have a unique structure with a hydrophobic inner cavity and a hydrophilic outer surface.[17][19] They can encapsulate the hydrophobic this compound molecule within their cavity, forming an "inclusion complex."[17] This complex has a hydrophilic exterior, rendering it more soluble in aqueous solutions.[11][17]
-
Types of Cyclodextrins:
-
Beta-cyclodextrin (β-CD): A commonly used cyclodextrin.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with improved water solubility and reduced toxicity compared to the parent β-CD.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing properties.[18]
-
-
Experimental Workflow:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Add your this compound stock solution to the cyclodextrin solutions.
-
Allow the mixture to equilibrate, often with sonication or gentle heating, to facilitate complex formation.
-
Assess the solubility as described in the pH optimization protocol.
-
Data Presentation & Experimental Protocols
Table 1: Summary of Solubilization Strategies
| Strategy | Mechanism | Recommended Starting Conditions | Key Considerations |
| Co-solvents | Reduces solvent polarity | 1-5% final concentration of Ethanol, PG, or PEG 400 | Vehicle control is essential to rule out solvent effects on the assay. |
| pH Adjustment | Increases ionization of the compound | Test a pH range from 5.0 to 8.0 | Ensure the chosen pH is compatible with your biological assay. |
| Cyclodextrins | Forms water-soluble inclusion complexes | 1-5% (w/v) HP-β-CD or SBE-β-CD | Allow sufficient time for complex formation. |
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound.[20][21]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating (37°C) may be applied if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation and water absorption.
Protocol 2: General Procedure for Solubility Assessment
-
Prepare Test Solutions: In separate microcentrifuge tubes, add your this compound stock solution to the different buffer systems (with varying co-solvents, pH, or cyclodextrins).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Visualizing the Workflow
Diagram 1: Decision Tree for Solubility Enhancement
Caption: A decision-making workflow for troubleshooting solubility issues.
Diagram 2: Cyclodextrin Inclusion Complex Formation
Caption: The mechanism of solubility enhancement by cyclodextrin encapsulation.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]
-
Cosolvent - Wikipedia. [Link]
-
Cyclodextrins as pharmaceutical solubilizers - Ovid. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
How Does pH Impact Ionic Compound Solubility? - YouTube. [Link]
-
pH and solubility (video) | Equilibrium - Khan Academy. [Link]
-
Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
How does pH affect solubility? - askIITians. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. [Link]
-
Methods of solubility enhancements | PPTX - Slideshare. [Link]
-
How to Make Accurate Stock Solutions - Bitesize Bio. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. [Link]
-
Best Practices For Stock Solutions - FasterCapital. [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. [Link]
-
(PDF) Solubilization and stabilization of drugs through cyclodextrin complexation - ResearchGate. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE. [Link]
-
1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
-
Preparing Stock Solutions - PhytoTech Labs. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
Solutions and dilutions: working with stock solutions - Rice University. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]
-
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. [Link]
-
Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf - Der Pharma Chemica. [Link]
-
ETHANOL - Ataman Kimya. [Link]
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. core.ac.uk [core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. fastercapital.com [fastercapital.com]
Technical Support Center: Stability of 1-(1H-Indazol-6-yl)ethanol in DMSO
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice regarding the stability of 1-(1H-Indazol-6-yl)ethanol when stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and concerns regarding the stability of this compound in DMSO solutions.
Question 1: I have prepared a stock solution of this compound in DMSO. How stable is it over time?
Answer: While the indazole ring itself is a relatively stable aromatic system, the secondary alcohol group in this compound presents a potential liability for oxidation, especially when dissolved in DMSO.[1][2][3] DMSO, although a common solvent, can act as a mild oxidant, particularly under certain conditions such as elevated temperatures, prolonged storage, or the presence of acidic or basic impurities. The primary degradation pathway of concern is the oxidation of the secondary alcohol to the corresponding ketone, 1-(1H-indazol-6-yl)ethanone.
Question 2: What are the primary factors that can accelerate the degradation of this compound in DMSO?
Answer: Several factors can influence the rate of degradation:
-
Temperature: Higher temperatures will accelerate the rate of oxidation. Therefore, storing stock solutions at room temperature for extended periods is not recommended.
-
Presence of Water: While some studies suggest that a small percentage of water in DMSO can in some cases improve the stability of certain compounds by preventing freeze-thaw cycle issues, it can also participate in hydrolysis or other degradation pathways for susceptible molecules.
-
Presence of Activating Reagents or Impurities: Although less common in a simple stock solution, any presence of electrophilic impurities could "activate" the DMSO, making it a more potent oxidant. This is the principle behind named reactions like the Swern and Pfitzner-Moffatt oxidations, which use reagents to activate DMSO for the express purpose of oxidizing alcohols.[1][2][4][5][6][7][8][9][10][11][12][13]
-
Light Exposure: Photodegradation is a possibility for many organic molecules. It is always best practice to store stock solutions in amber vials or otherwise protected from light.
-
Oxygen: The presence of atmospheric oxygen can also contribute to oxidative degradation.
Question 3: I suspect my stock solution of this compound has degraded. How can I confirm this?
Answer: The most reliable way to assess the stability of your compound is through analytical chemistry techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for this purpose. A typical approach would involve:
-
Initial Analysis (T=0): Analyze a freshly prepared solution of this compound in DMSO to establish a baseline purity profile and retention time.
-
Time-Point Analysis: After a set period of storage under defined conditions, re-analyze the sample using the same HPLC method.
-
Data Comparison: Compare the chromatograms from the initial and time-point analyses. Look for:
-
A decrease in the peak area of the parent compound (this compound).
-
The appearance of new peaks, which would indicate the formation of degradation products.
-
For a more definitive identification of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It can provide the molecular weight of the new peaks, which can help in identifying the degradation products. For example, the oxidation product, 1-(1H-indazol-6-yl)ethanone, would have a molecular weight that is 2 Da less than the parent compound.
Question 4: What is the likely primary degradation product of this compound in DMSO?
Answer: The most probable degradation product is the ketone, 1-(1H-indazol-6-yl)ethanone , formed through the oxidation of the secondary alcohol. This is a well-documented reaction type where DMSO acts as the oxidant, particularly for benzylic alcohols.[14][15][16][17]
Experimental Protocols
To formally assess the stability of this compound in DMSO, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Stability Study of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution under various storage conditions over time.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass HPLC vials with caps
-
HPLC system with UV detector
-
LC-MS system (optional, for identification of degradants)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare several sets of samples for analysis at different time points and storage conditions.
-
Storage Conditions to Test:
-
-80°C (for long-term storage)
-
-20°C (for long-term storage)
-
4°C (refrigerated)
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C, for accelerated degradation)
-
-
-
Time Points for Analysis:
-
T=0 (immediately after preparation)
-
T=24 hours
-
T=1 week
-
T=1 month
-
T=3 months
-
T=6 months (or as required by the experimental plan)
-
-
Analytical Method (HPLC-UV):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar and non-polar compounds.
-
Example Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Monitor at a wavelength where the indazole chromophore has strong absorbance (e.g., around 254 nm and 280 nm). A photodiode array (PDA) detector is ideal for capturing the full UV spectrum.
-
-
Data Analysis:
-
At each time point, inject the samples from the different storage conditions.
-
Calculate the percent purity of this compound by dividing its peak area by the total peak area of all components in the chromatogram.
-
Compare the purity at each time point to the T=0 sample. A significant decrease in purity indicates degradation.
-
If new peaks appear, quantify their percentage of the total peak area.
-
For identification of unknown peaks, analyze the corresponding samples by LC-MS.
-
Data Presentation
Table 1: Potential Degradation Products of this compound in DMSO
| Potential Degradant | Chemical Structure | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| 1-(1H-Indazol-6-yl)ethanone | (Structure of the ketone) | 160.17 | A new peak in the HPLC chromatogram, likely with a different retention time. An LC-MS analysis would show a mass corresponding to C₉H₈N₂O. |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Potential Degradation Pathway
Caption: Primary degradation pathway of this compound in DMSO.
References
-
Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 85(19), 3027–3028. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Isomerism. (2024, January 4). DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]
-
Grokipedia. (n.d.). Pfitzner–Moffatt oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
SynArchive. (n.d.). Pfitzner-Moffatt oxidation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Corey–Kim oxidation. In Wikipedia. [Link]
-
Hu, Y. (2025, July 29). Application of DMSO as "oxidant" in organic synthesis!. LinkedIn. [Link]
-
ChemoSpecific. (2022, March 14). Corey Kim Oxidation | PDF | Dimethyl Sulfoxide | Organic Compounds. YouTube. [Link]
-
Scribd. (n.d.). Corey Kim Oxidation. Retrieved from [Link]
-
Organic Reactions. (n.d.). Activated Dimethyl Sulfoxide. [Link]
-
Catalán, J., Pérez, P., & de Paz, J. L. G. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 100(33), 13911–13918. [Link]
-
Clark, J. (2023). oxidation of alcohols. Chemguide. [Link]
-
Wikipedia. (2023, November 29). Indazole. In Wikipedia. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
Traynelis, V. J., & Hergenrother, W. L. (1964). DMSO Oxidation of Benzylalcohols to Benzaldehydes. Journal of the American Chemical Society, 86(1), 298–299. [Link]
-
Cibulka, R., et al. (2024). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry. [Link]
-
Cibulka, R., et al. (2024). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry, 26(9), 4880-4887. [Link]
-
Head, D. L. (1972). A STUDY OF THE OXIDATION OF BENZYL-ALCOHOLS IN DMSO (METHYL-SULFOXIDE) (Doctoral dissertation, West Virginia University). The Research Repository @ WVU. [Link]
-
University of Wisconsin-Madison. (n.d.). DMSO Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]
-
Li, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5644. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Wikipedia. (2024, January 5). Dimethyl sulfoxide. In Wikipedia. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
Organic Reactions. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Wikipedia. (2023, December 29). Alcohol oxidation. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Unusual behaviour of dimethyl sulfoxide towards different alcohols in the presence of cyanuric chloride. [Link]
-
Royal Society of Chemistry. (2021, June 28). Synthesis of indazoles from 2-formylphenylboronic acids. [Link]
-
National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 3. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. Dimethyl sulfoxide [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. DMSO Oxidation of Benzylalcohols to Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00087K [pubs.rsc.org]
- 16. Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. "A Study Of The Oxidation Of Benzyl-Alcohols In Dmso (Methyl-Sulfoxide)" by David Lynn Head [researchrepository.wvu.edu]
Technical Support Center: A Guide to Preventing Degradation of 1-(1H-Indazol-6-yl)ethanol
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(1H-Indazol-6-yl)ethanol. As a crucial intermediate in pharmaceutical research and drug development, maintaining the stability and purity of this compound is paramount for reproducible and accurate experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively protect the integrity of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under refrigerated conditions at 2-8°C (36-46°F) .[1][2] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to prevent oxidation.[1] For long-term storage, these conditions are critical to minimize the risk of degradation.
Q2: I received the compound as a solid. What are the primary signs of degradation?
Visual inspection can be the first indicator of a problem. Key signs of degradation for solid this compound include:
-
Change in Color: A noticeable change from its typical white or off-white appearance to yellow or brown can indicate oxidation or exposure to light.[1]
-
Change in Physical Form: Clumping or melting of the solid may suggest moisture absorption or the presence of impurities.
Any visual change warrants a purity re-analysis before use.[1]
Q3: Can I store the compound at room temperature or in a -20°C freezer?
-
Room Temperature: Not recommended for long-term storage. While short-term storage (a few hours) in a desiccator may be acceptable during experimental use, prolonged exposure to room temperature can accelerate degradation pathways.[1]
-
Freezer (-20°C): While freezing can slow most chemical reactions, it is generally not necessary for this compound and can introduce risks if not handled properly. The primary concern is moisture condensation during temperature cycling (thawing and re-freezing), which can accelerate hydrolytic degradation. If freezer storage is used, it is essential to use a frost-free freezer and allow the container to warm completely to room temperature in a desiccator before opening.
Q4: Why is an inert atmosphere so important for this specific molecule?
The chemical structure of this compound contains two key features sensitive to atmospheric oxygen: the indazole ring and the secondary alcohol group.
-
Indazole Ring: Heterocyclic aromatic rings like indazole can be susceptible to oxidative degradation.[1]
-
Secondary Alcohol: The ethanol side chain is a secondary alcohol, which is readily oxidized to the corresponding ketone, 1-(1H-indazol-6-yl)ethanone. This is a common degradation pathway for secondary alcohols.
Storing under an inert atmosphere displaces oxygen, directly inhibiting these oxidative degradation pathways and preserving the compound's purity.[1]
Section 2: Troubleshooting Degradation Issues
If you suspect degradation, this guide will help you identify the root cause and find a solution.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting potential degradation of this compound.
Caption: Troubleshooting workflow for identifying and resolving degradation.
Detailed Troubleshooting Q&A
Q: My HPLC analysis shows a new, less polar peak. What is it likely to be?
A new, less polar peak appearing before the main compound peak in a reversed-phase HPLC analysis often corresponds to the oxidation of the secondary alcohol to a ketone (1-(1H-indazol-6-yl)ethanone). This transformation replaces a polar hydroxyl (-OH) group with a less polar carbonyl (C=O) group, reducing its retention time on a C18 column. This is a strong indicator of oxidative degradation.
Q: My experimental yields are lower than expected, even though the compound looks fine. What should I do?
Inconsistent or low experimental yields are a common consequence of using a partially degraded reagent. Even if there are no obvious visual signs, the compound's purity may be compromised.
-
Verify Purity: Immediately perform a purity analysis using a quantitative method like HPLC or qNMR.
-
Review Handling Practices: Ensure that the main stock bottle is not being left on the benchtop for extended periods. It is best practice to weigh out the required amount and promptly return the stock to its recommended storage conditions.[3][4]
Q: I work in a humid environment. What extra precautions should I take?
Moisture is a significant risk factor. The indazole ring is hygroscopic, and moisture can facilitate degradation.
-
Use a Desiccator: When the compound is not in the refrigerator, store it in a desiccator with an active desiccant.[1]
-
Proper Equilibration: Before opening a refrigerated container, always allow it to warm to ambient temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquot the Sample: For frequently used materials, consider aliquoting the bulk supply into smaller, single-use vials to prevent repeated exposure of the entire stock to the atmosphere.
Section 3: Protocols for Ensuring Stability
Adhering to standardized protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Storage and Handling Procedure
-
Initial Receipt: Upon receipt, visually inspect the container and material for any signs of damage or degradation.
-
Log and Label: Record the date of receipt and assign a lot number. Ensure the label includes the compound name, CAS number, and storage conditions (2-8°C, Inert Atmosphere).
-
Transfer (if necessary): If the compound arrived in unsuitable packaging, transfer it to a tightly sealed, light-resistant amber glass vial with a PTFE-lined cap.[5]
-
Inert Gas Purge: Before sealing for the first time and after each use, flush the container's headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly seal the vial cap. For extra protection, consider wrapping the cap with Parafilm.
-
Storage: Place the sealed vial in a refrigerator maintained at 2-8°C.[1]
-
Dispensing: To use, remove the vial and place it in a desiccator to warm to room temperature before opening. Weigh the desired amount quickly and re-purge the vial with inert gas before returning it to the refrigerator.
Protocol 2: Purity Verification by HPLC-UV
This protocol provides a general-purpose method to quickly assess the purity of this compound and detect common degradants.
-
Standard Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to the water to improve peak shape.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a wavelength where the indazole ring has strong absorbance (e.g., ~254 nm or ~280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity can be estimated by the area percentage of the main peak. The appearance of significant new peaks (>0.1%) may indicate degradation. This method should be properly validated for quantitative purposes.[7]
Protocol 3: Establishing a Stability-Indicating Method via Forced Degradation
To fully understand the degradation profile, a forced degradation study is essential.[8][9] This involves intentionally stressing the compound to generate potential degradants, which is critical for developing a truly robust, stability-indicating analytical method.[9][10]
-
Objective: To generate degradation products under various stress conditions and ensure the analytical method can separate them from the parent peak.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.[11][12]
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.
-
Oxidation: Add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.[12]
-
Thermal: Heat the stock solution at 80°C for 48 hours. Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose the solution and solid compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the HPLC method from Protocol 2.
-
Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[12] The HPLC method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.
Section 4: Data Summary
The table below summarizes the recommended storage parameters and the scientific rationale behind them.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation and slows the rate of all potential chemical reactions.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the secondary alcohol and the indazole ring system.[1] |
| Light | Store in Dark / Amber Vial | Protects against photolytic degradation, a common pathway for aromatic heterocyclic compounds.[1][5] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen. Glass is chemically inert.[5] |
| Cap/Liner | PTFE-lined Cap | Provides an excellent seal and is highly resistant to chemical degradation from organic compounds.[5] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids/Bases | Avoids vigorous and uncontrolled reactions that would compromise the compound's stability.[3][13] |
References
- BenchChem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
-
Couch, R. A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. Retrieved from [Link]
-
ChromaNik. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Wang, Z., et al. (2023). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
-
MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Journal of Research in Pharmacy. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-indazol-6-yl)ethan-1-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Chemspace. (n.d.). Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmtech.com [pharmtech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Silica Gel Chromatography for Polar Indazole Alcohols
Welcome to the technical support center for optimizing silica gel chromatography of polar indazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these valuable compounds. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern separation, enabling you to troubleshoot effectively and develop robust purification methods.
Introduction: The Challenge of Polar Indazole Alcohols
Indazole scaffolds are prevalent in medicinal chemistry, but their purification can be notoriously difficult. The presence of both a basic nitrogenous ring system and a polar alcohol functional group leads to strong interactions with the acidic silanol groups on the surface of silica gel.[1][2][3] This often results in a host of chromatographic problems, including poor separation, significant peak tailing, and even irreversible adsorption or on-column degradation of the target compound.[4][5]
This guide provides a structured approach to overcoming these challenges, presented in a troubleshooting-focused question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during the silica gel chromatography of polar indazole alcohols.
Issue 1: My polar indazole alcohol is streaking badly or showing severe peak tailing.
Question: I'm observing significant tailing for my indazole alcohol peak, making it difficult to resolve from nearby impurities. What's causing this, and how can I achieve a more symmetrical peak shape?
Answer:
Peak tailing is the most common issue when purifying polar, basic compounds like indazole alcohols on standard silica gel.[1][2] The primary cause is strong, non-ideal secondary interactions between the basic nitrogen atoms of the indazole ring and the acidic silanol (Si-OH) groups on the silica surface.[2][3] These interactions lead to a slow and uneven desorption of the analyte from the stationary phase, resulting in a "tailing" peak.
Troubleshooting Steps:
-
Mobile Phase Modification with a Basic Additive: This is often the most effective and straightforward solution. The addition of a small amount of a basic modifier to your eluent will neutralize the acidic silanol groups, minimizing the problematic secondary interactions.[5][6][7]
-
Recommended Additives:
-
Causality: The basic additive preferentially interacts with the acidic silanol groups, effectively "masking" them from your indazole alcohol. This allows the separation to proceed based primarily on the desired polar interactions (like hydrogen bonding with the alcohol group) rather than the disruptive acid-base interactions.
-
-
Solvent System Optimization: Ensure your chosen solvent system has the appropriate polarity to move your compound without causing excessive streaking.
-
Check for Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3][5]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[5]
-
Issue 2: My compound is not eluting from the column, even with highly polar solvents.
Question: My indazole alcohol is stuck at the top of the column. I've tried flushing with 100% ethyl acetate and even 10% methanol in DCM, but recovery is minimal. What should I do?
Answer:
This issue, often termed irreversible adsorption, is a severe manifestation of the problems described in Issue 1. The interaction between your highly polar, basic compound and the acidic silica is so strong that the mobile phase cannot effectively elute it. In some cases, the acidic nature of the silica gel may even be causing on-column decomposition of your compound.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
Detailed Steps:
-
Test for On-Column Decomposition: Before attempting another column, it's crucial to determine if your compound is stable on silica gel.[4][10]
-
Protocol: 2D Thin-Layer Chromatography (TLC):
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal.[10]
-
-
-
Use a More Aggressive Mobile Phase with a Basic Modifier:
-
Deactivate the Silica Gel Prior to Use: If basic modifiers in the eluent are insufficient, you can reduce the acidity of the entire stationary phase before packing the column.[4][6][11]
-
Protocol: Silica Gel Deactivation:
-
Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine.
-
Pack the column with this slurry.
-
Flush the packed column with one to two column volumes of this same solvent mixture.
-
Discard the eluent that passes through. The silica is now deactivated and ready for you to load your sample and begin the chromatography with your chosen mobile phase.[6]
-
-
-
Consider an Alternative Stationary Phase: If your compound is either unstable on silica or simply too polar, a different stationary phase may be necessary.[4][5]
-
Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive or very basic compounds.[4][5][12]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often a more suitable technique.[4][7][13]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right starting solvent system for my polar indazole alcohol?
A1: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems before committing to a column.[14]
-
Goal: Find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4.[14][15] An Rf in this range generally translates to good separation on a column.
-
Starting Solvent Systems to Screen:
-
Moderately Polar: Start with varying ratios of Ethyl Acetate/Hexane (e.g., 50% to 100% Ethyl Acetate).
-
More Polar: If the compound remains at the baseline (Rf ≈ 0), move to a more polar system like 1-10% Methanol in Dichloromethane (DCM).[8]
-
For Basic Compounds: Remember to add 0.5-1% triethylamine or a few drops of ammonia to your TLC developing chamber to simulate the conditions of a modified mobile phase.[6][7]
-
| Solvent System (v/v) | Typical Application | Target Rf |
| 50-100% EtOAc in Hexanes | Moderately polar indazoles | 0.2 - 0.4 |
| 1-10% MeOH in DCM | Polar indazole alcohols | 0.2 - 0.4 |
| 1-10% MeOH in DCM + 1% TEA | Polar, basic indazole alcohols (to prevent tailing) | 0.2 - 0.4 |
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution (constant solvent composition): This is suitable if the impurities are well-separated from your product on the TLC plate (a large ΔRf). It is simpler to perform but may lead to broader peaks for late-eluting compounds.
-
Gradient Elution (increasing solvent polarity over time): This is highly recommended for complex mixtures where impurities have polarities very close to your product, or when you have both less polar and more polar impurities to remove.[6][16] A gradient can improve resolution and shorten the overall purification time.[16]
Q3: What is "dry loading," and when should I use it for my indazole alcohol?
A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This technique is highly recommended, especially for compounds that have poor solubility in the initial, less polar mobile phase.[4][6][17]
-
Why it works: Dissolving your sample in a strong, polar solvent and then loading it directly onto the column can disrupt the top of the stationary phase and lead to poor separation (band broadening). Dry loading deposits your compound in a very narrow, concentrated band at the top of the column, leading to sharper peaks and better resolution.
-
Protocol: Dry Loading
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a fine, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[4][6]
-
Q4: Can I use an alternative to normal-phase silica gel?
A4: Yes. For particularly challenging separations of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[18][19] HILIC uses a polar stationary phase (like silica, diol, or amino-propyl bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water).[19][20] In this mode, polar analytes are well-retained and elute in order of increasing polarity, often providing a different selectivity compared to reversed-phase chromatography.
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Effect of silica gel modification with cyclofructans on properties of hydrophilic interaction liquid chromatography stationary phases. (2012, September 28). PubMed. [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. [Link]
-
How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone - YouTube. [Link]
-
What is the most polar solvent usable in silica gel chromatography? (2015, February 12). ResearchGate. [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. (2018, March 19). PubMed Central. [Link]
-
Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. (n.d.). Siliplus. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. [Link]
-
Chapter 1 Aspects of Gradient Optimization. (n.d.). Wiley-VCH. [Link]
-
The Secrets of Successful Gradient Elution. (2017, May 1). LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. [Link]
-
General methods for flash chromatography using disposable columns. (n.d.). PubMed Central. [Link]
-
Is Silica Gel Polar? Desiccant Experts. (2023, November 9). Interra Global. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.).
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage. [Link]
-
Column chromatography. (n.d.). University of Calgary. [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. mastelf.com [mastelf.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Effect of silica gel modification with cyclofructans on properties of hydrophilic interaction liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1-(1H-Indazol-6-yl)ethanol
Welcome to the Technical Support Center for the synthesis of 1-(1H-Indazol-6-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Common Impurities and Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of Unreacted Starting Material - 6-Bromo-1H-indazole
Q: My final product shows a significant peak corresponding to 6-bromo-1H-indazole in the HPLC and NMR analysis. What are the likely causes and how can I resolve this?
A: The persistence of the starting material, 6-bromo-1H-indazole, is a common issue that typically points to incomplete reaction. Several factors can contribute to this:
-
Insufficient Acetylation: The initial step often involves the protection of the indazole nitrogen via acetylation. If this reaction is incomplete, the subsequent steps will be inefficient.
-
Root Cause: Inadequate amount of acetylating agent (e.g., acetic anhydride), insufficient reaction time, or the presence of moisture which can quench the anhydride.
-
Solution: Ensure the use of anhydrous reagents and solvents. An excess of acetic anhydride (e.g., 1.5-2.0 equivalents) can be used to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1][2]
-
-
Inefficient Grignard or Organolithium Reaction: The conversion of the bromo group to the desired ethanol functionality via a Grignard or organolithium reagent is a critical step.
-
Root Cause: Deactivation of the organometallic reagent due to moisture or acidic protons in the reaction mixture.[3] The N-H proton of an unprotected indazole is acidic and will quench the organometallic reagent.
-
Solution: Rigorously dry all glassware and solvents. Ensure the indazole nitrogen is fully protected before introducing the organometallic reagent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Acetylation of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or THF), add 1.5 equivalents of triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate in vacuo to obtain the crude 1-acetyl-6-bromo-1H-indazole.
Issue 2: Formation of the Ketone Intermediate - 1-(1H-Indazol-6-yl)ethanone
Q: I am observing a significant amount of 1-(1H-Indazol-6-yl)ethanone in my product mixture. How is this formed and how can I minimize it?
A: The presence of the ketone, 1-(1H-Indazol-6-yl)ethanone, indicates that the reaction either did not proceed to the final alcohol product or that a side reaction leading to its formation occurred.
-
Incomplete Reduction: If the synthesis involves the reduction of an acetyl group, incomplete reduction is a likely cause.
-
Root Cause: Insufficient reducing agent (e.g., sodium borohydride), low reaction temperature, or short reaction time.
-
Solution: Increase the equivalents of the reducing agent. Ensure the reaction is allowed to proceed for an adequate duration, monitoring by TLC. For less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LAH) might be considered, though with caution due to its higher reactivity.
-
-
Side Reaction in Grignard/Organolithium Pathway: When using an ester as the starting material for a Grignard reaction, the ketone is an intermediate.[4][5][6][7]
-
Root Cause: The ketone intermediate is more reactive than the starting ester. If an insufficient amount of Grignard reagent is used, the reaction may stall at the ketone stage.[7]
-
Solution: Use at least two equivalents of the Grignard reagent to ensure the reaction proceeds to the tertiary alcohol.[4][7] Add the Grignard reagent slowly to a cooled solution of the ester to control the reaction rate.
-
Issue 3: Presence of Dimeric and Polymeric Impurities
Q: My mass spectrometry data suggests the presence of dimeric or higher molecular weight impurities. What could be the source of these byproducts?
A: Dimerization and polymerization can occur through various side reactions, particularly under harsh reaction conditions.
-
Self-Condensation Reactions: Indazole derivatives can undergo self-condensation, especially in the presence of strong acids or bases at elevated temperatures.[8]
-
Root Cause: High reaction temperatures or prolonged reaction times can promote intermolecular reactions.
-
Solution: Maintain the recommended reaction temperature and monitor the reaction closely to avoid unnecessary heating.
-
-
Side Reactions of Reactive Intermediates: Highly reactive intermediates, such as those formed during diazotization or with strong organometallic reagents, can react with other molecules in the mixture.
-
Solution: Control the generation and reaction of these intermediates by slow addition of reagents and maintaining low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Moisture Control: The presence of water can deactivate organometallic reagents and hydrolyze intermediates.[3] All glassware, solvents, and reagents should be scrupulously dried.
-
Temperature Control: Many of the reaction steps are exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and impurity formation.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential, especially for organometallic and reduction reactions, to ensure complete conversion and minimize byproduct formation.[7]
-
Inert Atmosphere: Reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.
Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product and its impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, determining product purity, and quantifying impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the product and any impurities, aiding in their identification.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and characterization of any isolated impurities.[9][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[9][11]
Q3: What are the common purification methods for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from starting materials and byproducts with different polarities.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
Visualizing Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound starting from 6-bromo-1H-indazole.
Caption: Potential impurity formation pathways during the synthesis of this compound.
Quantitative Data Summary: Typical Impurity Profile
The following table provides a typical impurity profile for a synthesis of this compound, as determined by HPLC.
| Impurity Name | Typical Retention Time (min) | Typical Concentration (%) | Potential Source |
| 6-Bromo-1H-indazole | 5.2 | < 0.5 | Unreacted starting material |
| 1-(1H-Indazol-6-yl)ethanone | 6.8 | < 1.0 | Incomplete reduction or side reaction |
| Dimeric Impurities | > 10 | < 0.2 | Side reactions |
| This compound | 8.5 | > 98.0 | Product |
References
-
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
-
Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]
-
IUCr Journals. (n.d.). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
ResearchGate. (2017, June 5). (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Chemicalland21. (n.d.). Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol). Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
-
PubMed. (n.d.). Facile scalable reduction of N-acylated dihydropyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
Googleapis.com. (2017, April 25). SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
PubMed. (2015, September 18). Tuning the Annulation Reactivity of Vinyl Azides and Carbazates: A Divergent Synthesis of Aza-pyrimidinones and Imidazoles. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 10. Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust [senieer.com]
- 11. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(1H-Indazol-6-yl)ethanol
Welcome to the technical support guide for the structural elucidation of 1-(1H-Indazol-6-yl)ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule, while seemingly straightforward, presents several common challenges in spectral interpretation due to its combination of an aromatic heterocyclic ring, a chiral center, and multiple exchangeable protons. This guide is structured to address specific issues you may encounter, moving from fundamental assignments to advanced troubleshooting techniques.
Part 1: Frequently Asked Questions (FAQs) - The 1D ¹H NMR Spectrum
This section addresses the most common initial questions when analyzing the ¹H NMR spectrum of this compound.
Q1: What are the expected chemical shifts and multiplicities for the key protons?
A1: The initial assignment begins with understanding the expected regions for each proton. The chemical environment—ranging from the shielded alkyl group to the deshielded aromatic and acidic protons—dictates the chemical shift. Below is a table summarizing the anticipated values in a common solvent like DMSO-d₆. Using DMSO-d₆ is often advantageous as it can slow down the exchange rate of OH and NH protons, making them more clearly observable.
| Proton Assignment | Expected δ (ppm) in DMSO-d₆ | Expected Multiplicity | Notes |
| -CH₃ (Methyl) | ~1.4 - 1.5 | Doublet (d) | Coupled to the benzylic CH proton. |
| -CH- (Benzylic) | ~4.9 - 5.0 | Quartet (q) or Multiplet (m) | Coupled to both the -CH₃ and potentially the -OH proton. |
| -OH (Alcohol) | ~5.2 - 5.5 | Doublet (d) or Broad Singlet (br s) | Coupling to the benzylic CH may be visible. Signal is exchangeable. |
| H7 | ~7.3 - 7.4 | Doublet (d) | Coupled to H5 with a small meta-coupling constant.[1] |
| H5 | ~7.5 - 7.6 | Doublet of Doublets (dd) | Coupled to H4 (ortho) and H7 (meta). |
| H4 | ~7.8 - 7.9 | Doublet (d) | Coupled to H5 with a large ortho-coupling constant.[1] |
| H3 | ~8.1 - 8.2 | Singlet (s) or Doublet (d) | May show a small long-range coupling to H7.[2] |
| N-H (Indazole) | ~13.0 - 13.2 | Broad Singlet (br s) | Highly deshielded and exchangeable.[3][4] |
Note: These are approximate values. Actual chemical shifts can be influenced by concentration, temperature, and residual water in the solvent.
Q2: Why are the N-H and O-H proton signals often broad or sometimes not visible?
A2: The protons on nitrogen (N-H) and oxygen (O-H) are "exchangeable protons."[5] They can participate in rapid chemical exchange with other labile protons in the sample, such as trace amounts of water (H₂O).[6]
-
Causality of Broadening: This rapid exchange means the proton doesn't reside on any single molecule long enough for the NMR spectrometer to resolve a sharp signal with clear coupling. The result is a broadened signal.
-
Disappearance of Signal: If the exchange is very fast, or if a protic deuterated solvent like CD₃OD or D₂O is used, the N-H and O-H protons will exchange with deuterium. Since deuterium (²H) is not observed in a ¹H NMR experiment, the signals will diminish or disappear entirely.[7] This phenomenon is the basis for a key troubleshooting experiment (see Protocol 3.1).
Q3: The aromatic region (7.0-8.5 ppm) is crowded. How do I begin to assign the indazole ring protons?
A3: The substitution at the 6-position breaks the symmetry of the indazole ring, resulting in four distinct aromatic signals (H3, H4, H5, H7). A logical approach to assignment involves analyzing their coupling patterns (J-coupling).[8]
-
Identify H3: The H3 proton is on the five-membered ring and typically appears as a singlet or a very narrow doublet, as it lacks adjacent protons for strong coupling.[2] It is often the most downfield of the ring protons besides the NH.
-
Identify the AMX System (H4, H5, H7): The three protons on the benzene portion of the ring form a coupled spin system.
-
H4 should be a doublet, coupled only to H5 (ortho-coupling, J ≈ 8-9 Hz). It is often the most deshielded of this group.
-
H5 will be a doublet of doublets, showing a large ortho-coupling to H4 and a smaller meta-coupling to H7 (J ≈ 1-2 Hz).[1]
-
H7 should appear as a doublet (or a narrow triplet if long-range coupling to H3 is resolved). It will show meta-coupling to H5.
-
A logical workflow for this initial assignment is visualized below.
Caption: Initial assignment workflow for indazole protons.
Part 2: Advanced Troubleshooting & 2D NMR
When 1D ¹H NMR is insufficient for unambiguous assignment, 2D NMR techniques are required. This section addresses issues that necessitate these more advanced experiments.[9]
Q4: I've performed a D₂O exchange, and two peaks disappeared. How do I know which was N-H and which was O-H?
A4: While the D₂O exchange confirms the identity of exchangeable protons, it doesn't differentiate them.[10] There are two primary methods to distinguish the N-H from the O-H:
-
Chemical Shift: The indazole N-H proton is significantly more deshielded due to its acidic nature and position within the aromatic system. It is expected to appear far downfield, typically >13 ppm in DMSO-d₆.[3] The alcohol O-H proton of the ethyl group will be much further upfield, usually in the 3-6 ppm range.[11]
-
HMBC Correlation: A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive answer. The benzylic -CH- proton will show a correlation to the carbon it is attached to (C-α) and to the indazole ring carbons C6, C5, and C7. The O-H proton, if observable, would show no such long-range C-H correlations, while the N-H proton will show correlations to carbons C7a and C3a within the indazole ring.
Q5: My assignments for H5 and H7 are ambiguous. How can I confirm them?
A5: This is a classic problem, especially if the resolution is poor. While coupling constants are a good guide, a 2D NMR experiment provides definitive proof.
-
COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other.[12] You will see a cross-peak connecting H4 and H5, and another cross-peak connecting H5 and H7 (though the meta-coupling may be weak). H7 will not show a correlation to H4. This confirms the H4-H5-H7 connectivity chain.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of J-coupling. The benzylic -CH- proton of the ethanol group is physically located near H5 and H7. A NOESY or ROESY spectrum will show cross-peaks between the -CH- proton and both H5 and H7, confirming their proximity to the substituent at C6.
Q6: How can I be absolutely certain the ethanol group is at the 6-position and not another position (e.g., 5- or 7-)?
A6: This is the most critical question for structural confirmation, and the answer lies in long-range heteronuclear correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key.[13] It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.
-
The Self-Validating Logic: To confirm the 6-position, we look for specific correlations from the protons on the ethanol side chain to the carbons of the indazole ring.
-
The benzylic -CH- proton should show a ³J correlation to C5 and C7 .
-
The benzylic -CH- proton should also show a ²J correlation to C6 .
-
The protons of the -CH₃ group may even show a very long-range (⁴J) correlation to C6 .
-
Conversely, protons H5 and H7 should both show ³J correlations to the carbon bearing the ethanol group (C-α ).
-
The presence of these specific correlations provides undeniable evidence for the 6-substitution pattern.
Caption: Key HMBC correlations confirming 6-substitution.
Part 3: Experimental Protocols
Here are step-by-step methodologies for the key experiments discussed.
Protocol 3.1: Performing a D₂O Shake Experiment
This protocol is used to identify exchangeable N-H and O-H protons.[6][10]
-
Prepare Sample: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Ensure you integrate all peaks, including the potential broad signals for O-H and N-H.
-
Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Equilibrate: Cap the tube securely and shake vigorously for 20-30 seconds to ensure mixing. Allow the sample to rest for 1-2 minutes to equilibrate.
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial scan.
-
Analyze: Compare the two spectra. The signals corresponding to the O-H and N-H protons will have significantly decreased in intensity or disappeared completely in the second spectrum.[5] A new, likely broad, signal for HOD may appear.
Protocol 3.2: Acquiring a Standard ¹H-¹H COSY Spectrum
This protocol establishes proton-proton coupling networks.
-
Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL) to ensure good signal-to-noise for cross-peaks.
-
Spectrometer Setup: Load the sample and perform standard lock and shim procedures.
-
Load COSY Experiment: Select a standard gradient-selected COSY experiment (e.g., gCOSY or COSYGP) from the spectrometer's experiment library.
-
Set Parameters:
-
Spectral Width (SW): Ensure the spectral width in both dimensions (F1 and F2) covers all proton signals (e.g., 0-14 ppm).
-
Acquisition Time (AQ): A standard acquisition time of ~0.2-0.3 seconds is usually sufficient.
-
Number of Scans (NS): Typically 2 to 8 scans per increment are needed, depending on concentration.
-
Number of Increments (TD1): Use 256 or 512 increments in the indirect dimension (F1) for adequate resolution.
-
-
Acquire Data: Start the acquisition. A standard COSY experiment may take from 20 minutes to a few hours.
-
Process and Interpret: After Fourier transformation, the resulting 2D map will show the 1D spectrum on the diagonal. Off-diagonal cross-peaks connect protons that are J-coupled. For example, a cross-peak will appear at the intersection of the chemical shifts of H4 and H5.
References
- Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. Provides ¹H NMR data for unsubstituted 1H-Indazole in CDCl₃.
- University of Wisconsin. ¹H NMR: Intermediate Level, Spectrum 8. Provides data and interpretation for Benzyl Alcohol, a model for the ethanol side chain.
-
Ibon, I. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry, via PMC. Discusses NMR characterization of substituted indazoles. [Link]
-
The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Provides spectral data for various 6-substituted indazoles. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Explains the principles of deuterium exchange for identifying labile protons. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum of Benzyl alcohol. Provides experimental NMR data for benzyl alcohol in CD₃OD. [Link]
-
ResearchGate. ¹³C NMR of indazoles. A collection of research on the NMR spectroscopy of indazole derivatives. [Link]
-
University of Regensburg. ¹H NMR Spectroscopy Handout. Discusses characteristics of OH and NH signals, including D₂O exchange. [Link]
-
SpectraBase. Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. A database entry for the NMR spectrum of benzyl alcohol. [Link]
-
UCLA Chemistry. NMR Chart of Characteristic Proton NMR Shifts. Provides a general reference table for proton chemical shifts. [Link]
-
ResearchGate. ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d₆. Shows a sample spectrum with a clear NH proton signal. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Reviews various 2D NMR techniques for analyzing heterocyclic compounds. [Link]
-
PMC. Theoretical NMR correlations based Structure Discussion. Discusses the use of 2D NMR for structure elucidation of complex molecules. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR. Explains the use of D₂O for identifying labile protons in NMR. [Link]
-
ResearchGate. How to interpret -NH and -OH peaks in proton NMR. A discussion forum providing practical advice on identifying exchangeable protons. [Link]
-
The NMR Blog. Proton NMR Assignment Tools - The D₂O Shake. Provides a practical guide to performing a D₂O shake experiment. [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Contains ¹H NMR data for various 6-substituted indazole derivatives. [Link]
-
ScienceDirect. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Provides detailed NMR data and analysis for substituted indazoles. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. A comprehensive resource for precise chemical shift and coupling constant data. [Link]
-
ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. Discusses the application of 2D NMR data in structure elucidation. [Link]
-
ACD/Labs. ¹H-¹H Coupling in Proton NMR. An educational resource explaining the principles and application of J-coupling. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Details typical coupling constant values for different types of protons, including aromatic systems. [Link]
-
Science.gov. Topic: cosy hsqc hmbc. A collection of scientific articles detailing the use of 2D NMR experiments for structure elucidation. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). An overview of common 2D NMR experiments and the information they provide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Technical Support Center: Managing Byproduct Formation in Methylmagnesium Bromide Reactions
Welcome to the technical support center for methylmagnesium bromide (Grignard) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. This guide provides in-depth, field-proven insights into the causality behind common issues and offers self-validating protocols to enhance your reaction outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common byproducts in methylmagnesium bromide reactions?
-
Why are anhydrous conditions so critical for Grignard reactions?
-
How can I be sure my magnesium turnings are reactive?
-
What is the Schlenk equilibrium and how does it affect my reaction?
-
-
Troubleshooting Guides
-
Issue 1: Formation of Methane and Low Yield of Grignard Reagent
-
Issue 2: Significant Formation of a Homocoupling (Wurtz) Byproduct
-
Issue 3: Recovery of Starting Ketone and Formation of an Alkene Byproduct
-
Issue 4: Formation of 1,4-Addition Product with α,β-Unsaturated Carbonyls
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and execution of methylmagnesium bromide reactions.
Q1: What are the most common byproducts in methylmagnesium bromide reactions?
A1: The most prevalent byproducts in methylmagnesium bromide reactions include:
-
Methane: Formed by the reaction of the Grignard reagent with protic sources like water.[1][2]
-
Homocoupling (Wurtz) products (e.g., ethane from methylmagnesium bromide): Resulting from the reaction of the Grignard reagent with the starting alkyl halide.[2][3]
-
Enolates: Formed when the Grignard reagent acts as a base and deprotonates a carbonyl compound with acidic α-hydrogens.[1][4]
-
Reduction products (alcohols): Occur when a Grignard reagent with a β-hydrogen reduces a sterically hindered ketone.[1][4]
-
Biphenyl (in reactions involving phenylmagnesium bromide): A common side product from the coupling of the Grignard reagent with unreacted bromobenzene.[5]
Q2: Why are anhydrous conditions so critical for Grignard reactions?
A2: Methylmagnesium bromide is a potent base and nucleophile.[5][6] It reacts rapidly and exothermically with protic species, most notably water, in an acid-base reaction to form methane and magnesium salts.[1][2][7] This reaction is often referred to as "quenching" and consumes the Grignard reagent, thereby reducing the yield of the desired product.[8][9] To prevent this, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[1][8][10]
Q3: How can I be sure my magnesium turnings are reactive?
A3: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[9][11] To ensure reactivity, the magnesium surface must be activated. Common activation methods include:
-
Mechanical Activation: Gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.[11][12]
-
Chemical Activation: Adding a small crystal of iodine (the color will disappear upon activation) or a few drops of 1,2-dibromoethane (evolution of ethylene gas indicates activation).[9][11][13]
Q4: What is the Schlenk equilibrium and how does it affect my reaction?
A4: The Schlenk equilibrium describes the distribution of organomagnesium species in solution. The Grignard reagent, commonly written as RMgX, exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). This equilibrium can influence the reactivity and the course of the reaction. The position of the equilibrium is dependent on the solvent, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) playing a crucial role in stabilizing the Grignard reagent.[13]
Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific byproduct formation issues.
Issue 1: Formation of Methane and Low Yield of Grignard Reagent
Q: My Grignard reaction is sluggish, and I suspect a low yield of the reagent. What is the likely cause and how can I fix it?
A: The primary cause of low Grignard reagent yield and sluggish formation is the presence of moisture or other protic impurities. [1][9] Methylmagnesium bromide is highly reactive towards water, leading to its decomposition.[14][15]
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.[8][9][10]
-
Use of Anhydrous Solvents: Ethereal solvents like diethyl ether or THF must be anhydrous.[1] Freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF) or use a commercially available anhydrous solvent from a sealed bottle.[9][16]
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas such as dry nitrogen or argon.[1][8] This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Starting Materials: Ensure that the methyl bromide (or other alkyl halide) is free of water.
Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for establishing anhydrous reaction conditions.
Issue 2: Significant Formation of a Homocoupling (Wurtz) Byproduct
Q: I am observing a significant amount of ethane as a byproduct in my methylmagnesium bromide reaction. Why is this happening and what can be done to minimize it?
A: The formation of ethane is due to a Wurtz-type coupling reaction where the already formed methylmagnesium bromide reacts with the starting methyl bromide. [2][3] This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures.[3][5]
Troubleshooting Protocol:
-
Slow Addition of Alkyl Halide: Add the methyl bromide solution dropwise to the magnesium turnings.[11] This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.
-
Temperature Control: The formation of the Grignard reagent is exothermic.[9] Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath to cool the reaction flask.[11] Avoid excessive heating, which can promote the Wurtz reaction.[17]
-
Solvent Choice: While both diethyl ether and THF are common, THF can sometimes lead to higher yields of Grignard reagents due to its better solvating properties.[17][18]
Data Summary: Factors Influencing Wurtz Coupling
| Factor | Condition Favoring Wurtz Coupling | Recommended Condition for Minimization |
| Alkyl Halide Concentration | High | Slow, dropwise addition |
| Temperature | High | Maintain gentle reflux; use cooling bath if needed |
| Magnesium Surface Area | Low (passivated) | Use activated, high-surface-area magnesium |
Issue 3: Recovery of Starting Ketone and Formation of an Alkene Byproduct
Q: When reacting methylmagnesium bromide with a ketone, I am recovering a large amount of the starting ketone and also see an alkene byproduct. What is causing this?
A: This outcome suggests two competing side reactions: enolization and reduction.
-
Enolization: If the ketone has acidic α-hydrogens, the strongly basic methylmagnesium bromide can act as a base, deprotonating the ketone to form an enolate.[1][4][19] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[1]
-
Reduction: This is less common with methylmagnesium bromide as it lacks β-hydrogens. However, with bulkier Grignard reagents that do possess β-hydrogens, a hydride can be transferred to the carbonyl carbon, leading to a secondary alcohol which may then dehydrate to an alkene.[1][4]
Troubleshooting Protocol for Enolization:
-
Lower Reaction Temperature: Perform the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[1][20]
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
-
Alternative Reagents: If enolization remains a significant issue, consider using a less basic organometallic reagent, such as an organolithium or organocuprate reagent.
Reaction Pathway Diagram: 1,2-Addition vs. Enolization
Caption: Competing pathways of 1,2-addition and enolization.
Issue 4: Formation of 1,4-Addition Product with α,β-Unsaturated Carbonyls
Q: I am reacting methylmagnesium bromide with an α,β-unsaturated ketone and obtaining a mixture of 1,2- and 1,4-addition products. How can I favor the 1,2-addition?
A: α,β-Unsaturated carbonyl compounds have two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). [21] Grignard reagents can attack at either site. While Grignard reagents generally favor 1,2-addition, a number of factors can influence the regioselectivity.[21][22]
Troubleshooting Protocol to Favor 1,2-Addition:
-
Reaction Conditions: The 1,2-addition is typically kinetically favored.[21] Running the reaction at low temperatures can increase the selectivity for the 1,2-adduct.
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. Diethyl ether often promotes 1,2-addition more effectively than THF in some cases.
-
Absence of Copper Salts: Ensure that your reaction is free from copper impurities, as organocuprates are known to strongly favor 1,4-addition.
Regioselectivity Diagram: 1,2- vs. 1,4-Addition
Caption: Regioselectivity in the addition to α,β-unsaturated ketones.
References
- BenchChem. (n.d.). Minimizing by-product formation in Grignard reactions.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Hexynol Grignard Reactions.
- BenchChem. (2025). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
-
Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved from [Link]
-
Brainly.in. (2019, January 24). Differentiate between Wurtz Reaction and Grignard's Reaction. Please explain with mechanism. Retrieved from [Link]
-
Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
- BenchChem. (n.d.). Identifying and minimizing byproducts in Grignard reactions for germane synthesis.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Brainly.com. (2023, June 24). [FREE] What are the major organic products formed when the following compounds react with methylmagnesium bromide. Retrieved from [Link]
-
PubChem. (n.d.). METHYLMAGNESIUM BROMIDE 75-16-1 wiki. Retrieved from [Link]
-
Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). methylmagnesium bromide. Retrieved from [Link]
-
Chegg.com. (2021, November 28). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Reddit. (2022, September 7). Moisture treatment in Grignard reaction vessel. Retrieved from [Link]
-
ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]
-
Fiveable. (n.d.). Methylmagnesium bromide Definition. Retrieved from [Link]
-
Journal of the Chemical Society D: Chemical Communications. (n.d.). Products of the reaction of methylmagnesium bromide with benzophenone in diethyl ether. Retrieved from [Link]
-
PubChem. (n.d.). Methyl magnesium bromide. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75-16-1,METHYLMAGNESIUM BROMIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
BDMAEE. (2024, May 27). methyl magnesium bromide. Retrieved from [Link]
-
Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction?. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. Methylmagnesium Bromide | 75-16-1 [chemicalbook.com]
- 15. METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Methylmagnesium Bromide | 75-16-1 [amp.chemicalbook.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
improving the yield and purity of 1-(1H-Indazol-6-yl)ethanol
Welcome to the technical support center for the synthesis and purification of 1-(1H-Indazol-6-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. As a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors, achieving high yield and purity is paramount.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your workflow.
Core Synthesis & Purification Workflow
The most common and direct laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 1-(1H-Indazol-6-yl)ethanone.[3] Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, mild reaction conditions, and operational simplicity.
Below is a diagram outlining the standard workflow from starting material to purified product.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides potential causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yields in the reduction of 1-(1H-Indazol-6-yl)ethanone can typically be traced to one of three areas: incomplete reaction, reagent decomposition, or competing side reactions.
Causality Analysis:
-
Incomplete Reaction: The most common cause is insufficient reducing agent or suboptimal reaction temperature. Sodium borohydride can decompose in acidic conditions or react with the alcoholic solvent, especially at elevated temperatures.
-
Reagent Quality: NaBH₄ is sensitive to moisture. Using old or improperly stored reagent will significantly reduce its effective molar quantity.
-
Side Reactions: While NaBH₄ is selective, the indazole nucleus contains two nitrogen atoms (N1 and N2) that can undergo reactions under certain conditions. For instance, if acylating agents are present as impurities, N-acylation could occur.[4][5]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry & Quality: Use a fresh bottle of NaBH₄. For a standard reduction, 1.5 to 2.0 molar equivalents are often sufficient to drive the reaction to completion and account for minor decomposition.
-
Control Temperature: The initial addition of NaBH₄ should always be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize solvent reaction. After the initial addition, allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
-
Ensure Anhydrous Conditions: While the reaction tolerates protic solvents like methanol, ensure your starting ketone and solvent are reasonably dry to prevent excessive borohydride decomposition.
-
Monitor Thoroughly: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ketone. If the reaction stalls, a small additional charge of NaBH₄ can be added.
Caption: Troubleshooting flowchart for low yield diagnosis.
Q2: My crude product contains significant impurities after work-up. What are they and how can I prevent them?
A2: The primary impurity is typically unreacted starting material. However, other byproducts can form depending on the reaction and work-up conditions.
Common Impurities & Mitigation Strategies:
| Impurity Name | Potential Origin | Mitigation Strategy | Analytical Signature |
| 1-(1H-Indazol-6-yl)ethanone | Incomplete reduction. | Increase NaBH₄ stoichiometry (to 1.5-2.0 eq.); ensure fresh reagent; allow sufficient reaction time. | Higher Rf on TLC; presence of ketone C=O in ¹³C NMR (~198 ppm). |
| Borate Esters | Reaction of product alcohol with borane intermediates. | Perform an acidic or basic work-up to hydrolyze the esters. A common method is to quench with dilute HCl or saturated NH₄Cl solution. | Can complicate NMR spectra; often resolves into the desired product upon purification. |
| N1/N2-Alkylated Indazole | If using alkylating agents in a one-pot sequence or from contaminated solvents. | This is less common in a simple reduction but is a major issue in other indazole syntheses.[6] Ensure clean solvents and dedicated glassware. | Distinct signals in ¹H and ¹³C NMR; mass change in LC-MS. |
Q3: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization fails. What should I do?
A3: Purification challenges often stem from choosing a suboptimal solvent system. The polarity difference between the starting ketone and the product alcohol is significant, which should allow for good separation.
Chromatography Optimization:
-
TLC First: Systematically test solvent systems for TLC. A good system will give the product an Rf value of ~0.3-0.4.
-
Starting Point: Hexanes/Ethyl Acetate (EtOAc). Begin with 70:30 and increase the polarity.
-
Alternative: Dichloromethane (DCM)/Methanol (MeOH). A 98:2 or 95:5 mixture is often effective for polar compounds.
-
-
Slurry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation than loading in solution.
Recrystallization Strategy:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Good Candidates: Try solvent/anti-solvent pairs. Dissolve the crude product in a minimal amount of a good solvent (like EtOAc, acetone, or methanol) at reflux. Then, slowly add a poor solvent (like hexanes or water) until turbidity persists. Cool slowly to allow crystals to form.
-
A mixture of Ethyl Acetate and Heptane is often a successful choice for compounds of this type.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the reduction of 1-(1H-Indazol-6-yl)ethanone?
A1: The following protocol is a robust starting point for laboratory synthesis.
Experimental Protocol: Reduction of 1-(1H-Indazol-6-yl)ethanone
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-(1H-Indazol-6-yl)ethanone (1.0 eq.). Dissolve it in anhydrous methanol (approx. 10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Check for the absence of starting material using TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding acetone or dropwise 1M HCl until effervescence ceases.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography (e.g., gradient of 30% to 80% EtOAc in Hexanes) to obtain the pure alcohol.
Q2: How can I be certain of my final product's identity and purity?
A2: A combination of analytical techniques is essential for unambiguous characterization.
-
¹H NMR: Confirms the structure. Expect to see the disappearance of the acetyl methyl singlet (~2.6 ppm) from the starting material and the appearance of a doublet for the new methyl group (~1.5 ppm) and a quartet for the new CH-OH proton (~5.0 ppm). The OH proton may be broad or exchange with D₂O.
-
LC-MS: Confirms the molecular weight and provides a purity assessment (typically >95% for research use).[1]
-
¹³C NMR: Confirms the structure. The ketone carbonyl signal (~198 ppm) will be replaced by a CH-OH signal (~65-70 ppm).
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: What are the primary safety considerations when working with sodium borohydride?
A3: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.
-
Handling: Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quenching: The quenching step is exothermic and releases hydrogen. It must be done slowly and with cooling to control the reaction rate.
-
Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place away from acids and water.
Q4: What are the typical storage conditions for this compound?
A4: Like many complex organic molecules, proper storage is key to maintaining its integrity. For related indazole compounds, storage at 2-8°C in a dry environment is recommended to ensure long-term stability.[1] For long-term storage, keeping it in a desiccator under an inert atmosphere (nitrogen or argon) is best practice.
References
- Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
-
ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. Retrieved from [Link]
-
ResearchGate. (2025). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
-
European Patent Office. (2017). SYNTHESIS OF INDAZOLES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-indazol-6-yl)ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Methods of making indazoles.
Sources
- 1. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Addressing Reproducibility in Assays with 1-(1H-Indazol-6-yl)ethanol
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-(1H-Indazol-6-yl)ethanol and other novel indazole-based small molecules in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of assay development and ensure the reproducibility of your results. While specific data for this compound is not extensively available in the public domain, this resource leverages established principles of small molecule handling and assay optimization, drawing on data from structurally related compounds to provide a robust framework for your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For solid forms of indazole derivatives, storage at room temperature in a dry, well-sealed container is often sufficient for short to medium-term storage.[1] For long-term storage, or if the compound is in solution, it is advisable to store at -20°C or -80°C to minimize degradation. As with many small molecules, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[1] Aliquoting stock solutions into single-use volumes is a highly recommended practice.
Q2: How should I prepare my stock solution of this compound?
A2: The choice of solvent is critical for ensuring your compound remains in solution throughout the experiment.[1] Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules due to its high solubilizing capacity.[2] However, it is crucial to use high-purity, anhydrous DMSO as water content can affect compound stability and solubility. For cell-based assays, it is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Q3: I am observing precipitation of my compound during my experiment. What could be the cause?
A3: Compound precipitation is a common cause of assay variability.[1] This can occur for several reasons:
-
Poor Solubility in Assay Buffer: While a compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous assay buffer. It is essential to determine the aqueous solubility of your compound.
-
Exceeding the Solubility Limit: Ensure that the final concentration of your compound in the assay does not exceed its solubility limit in the assay buffer.
-
Temperature Effects: Changes in temperature during the experiment can affect solubility. Ensure all reagents are at the appropriate temperature before use.[4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your small molecule is a critical factor for obtaining reliable and reproducible data, as impurities can have their own biological activity.[5] Reputable vendors will provide a certificate of analysis (CoA) with purity data, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][6] If you have concerns about the purity of your compound, or if it has been stored for a long time, re-analysis by HPLC is recommended.
II. Troubleshooting Guide: Inconsistent Assay Results
This guide provides a structured approach to troubleshooting common issues encountered in biochemical assays, with a focus on kinase assays where indazole derivatives are often employed.[7][8]
Issue 1: High Variability in IC50/EC50 Values
Inconsistent potency measurements are a frequent challenge in drug discovery research. The following steps can help identify the source of the variability.
Step 1: Verify Compound Integrity and Handling
-
Purity Check: As mentioned in the FAQ, confirm the purity of your compound. Impurities can lead to inconsistent biological effects.[5]
-
Solubility Issues: Visually inspect your stock and working solutions for any signs of precipitation. Consider performing a solubility test in your assay buffer.
-
Pipetting Accuracy: Small errors in pipetting, especially with potent inhibitors, can lead to significant variations in the final concentration.[4] Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Step-by-Step Protocol for Assessing Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in your assay buffer, starting from a concentration that is likely to be above the solubility limit.
-
Incubate the dilutions under the same conditions as your assay (temperature and time).
-
Visually inspect each dilution for turbidity or precipitate.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.
Step 2: Scrutinize Assay Conditions
-
Reagent Stability: Ensure all reagents, particularly the enzyme and ATP, are fresh and have been stored correctly.[4] Enzyme activity can decrease over time, leading to a weaker signal and apparent shifts in IC50 values.
-
Temperature Uniformity: Temperature gradients across the assay plate can cause wells to react at different rates.[4] Ensure the plate is incubated in a temperature-controlled environment and that all reagents have equilibrated to the assay temperature.
-
Incubation Times: Both the kinase reaction time and the signal detection time should be optimized to be within the linear range of the assay.[9]
Step 3: Rule Out Compound Interference
-
Signal Interference: The compound itself may interfere with the assay detection method (e.g., absorbance, fluorescence, or luminescence).[10] Run controls with the compound alone in the assay buffer to check for background signal.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[10] This can be tested by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt aggregates.
Issue 2: Low or No Inhibitory Activity
If this compound is not showing the expected inhibitory effect, consider the following possibilities:
-
Inactive Compound: The compound may have degraded due to improper storage or handling. If possible, test a fresh batch of the compound.
-
Sub-optimal Assay Conditions: The concentrations of the enzyme, substrate, or ATP may not be optimal for detecting inhibition.[9] It is recommended to use ATP and substrate concentrations at or near their Michaelis-Menten constant (Km) values.
-
ATP Competition: If this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will require higher concentrations of the inhibitor to see an effect.[9]
III. Data Presentation and Visualization
Clear presentation of your experimental parameters and results is crucial for reproducibility.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Predicted Solubility (mg/mL) | Notes |
| DMSO | >50 | Common stock solution solvent.[2] |
| Ethanol | >10 | Alternative stock solution solvent.[2] |
| Water | <0.1 | Poorly soluble in aqueous solutions.[11] |
| Assay Buffer (pH 7.4) | <0.1 | Dilution from DMSO stock is necessary. |
Note: This data is hypothetical and based on the general characteristics of indazole derivatives. Experimental verification is essential.
Experimental Workflow for Kinase Assay
Caption: A general experimental workflow for a kinase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting inconsistent assay results.
IV. References
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
PubChem. 1-(1H-indazol-6-yl)ethan-1-one. Available from: [Link]
-
Ataman Kimya. ETHANOL. Available from: [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]
-
Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds. Available from:
-
PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Available from: [Link]
-
ResearchGate. 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ACS Publications. The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Available from: [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]
-
ResearchGate. 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Available from: [Link]
-
AMERICAN ELEMENTS®. Indazoles. Available from: [Link]
-
USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available from: [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]
-
PubChem. (1H-indazol-4-yl)methanol. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 4. N/A|1-(4-Fluoro-1H-indazol-6-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(1H-indazol-6-yl)ethan-1-one | C9H8N2O | CID 44119223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Guide to Structural Confirmation of 1-(1H-Indazol-6-yl)ethanol: A 2D NMR-Based Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and chemical research, the precise structural characterization of novel compounds is a foundational requirement. The biological activity of a molecule is intrinsically linked to its three-dimensional structure; even minor isomeric impurities can lead to drastically different pharmacological or toxicological profiles. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the workhorse for initial characterization, it often falls short in resolving complex structures, particularly those involving substituted heterocyclic systems.
This guide provides an in-depth, practical comparison of 2D NMR techniques for the unequivocal structural confirmation of 1-(1H-Indazol-6-yl)ethanol, a representative heterocyclic alcohol. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, demonstrating how a synergistic combination of 2D NMR experiments creates a self-validating system for structural elucidation.
The Analytical Challenge: Why 1D NMR Is Insufficient
Let's consider the hypothesized structure of this compound.
Figure 1: Hypothesized structure of this compound with IUPAC numbering.
A standard 1D ¹H NMR spectrum would reveal signals for the ethanol side chain (a methyl doublet and a methine quartet) and distinct signals for the aromatic protons on the indazole ring. Similarly, a ¹³C NMR spectrum would show the corresponding carbon signals. However, several critical questions remain unanswered by 1D NMR alone:
-
Positional Isomerism: Is the ethanol substituent at the C6 position, or is it at C4, C5, or C7? 1D NMR cannot definitively establish the substitution pattern on the benzene portion of the indazole ring.
-
Tautomeric Form: While the 1H-tautomer of indazole is generally more stable, 2D NMR can provide definitive evidence for the location of the proton on one of the nitrogen atoms.[1][2]
-
Signal Overlap: In more complex derivatives, severe signal overlapping in the 1D ¹H spectrum can make interpretation of coupling constants and multiplicities impossible.[3][4]
To resolve these ambiguities, we turn to a suite of 2D NMR experiments that spread correlations across a second frequency dimension, providing a clear roadmap of the molecule's atomic connectivity.[5]
The 2D NMR Toolkit: A Comparative Overview
Our strategy relies on three core experiments, each providing a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton spin systems.[6][7] A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically through two or three bonds. It is exceptionally effective for mapping out contiguous proton networks, such as the ethanol side chain (H8 to H9) and the coupled aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J-coupling).[8][9] It acts as a bridge between the ¹H and ¹³C assignments. An edited HSQC can further provide information on the multiplicity of the carbon (CH, CH₂, or CH₃).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton.[9][10] HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). These "long-range" correlations are instrumental in connecting disparate spin systems and confirming the placement of substituents and quaternary carbons.[11]
Experimental Design: A Self-Validating Workflow
The power of this approach lies not in any single experiment, but in their combined, logical application. The data from one experiment is used to interpret the next, creating a network of interlocking evidence that converges on a single, unambiguous structure.
Predicted 2D NMR Correlations for this compound
The following table summarizes the key correlations expected from the COSY, HSQC, and HMBC spectra that would collectively confirm the structure. The chemical shifts are illustrative and would need to be determined experimentally.
| Proton (¹H) | Key ¹H-¹H COSY Correlations | ¹H-¹³C HSQC Correlation (¹J) | Key ¹H-¹³C HMBC Correlations (²J, ³J) | Rationale for Structural Confirmation |
| H3 | H4 | C3 | C4, C7a, C2 (if N-protonated) | Confirms the pyrazole ring structure. |
| H4 | H3, H5 | C4 | C3, C5, C7a | Establishes connectivity within the benzene ring. |
| H5 | H4, H7 | C5 | C4, C6, C7, C3a | Links H5 to the C6 position, where the substituent is located. |
| H7 | H5 | C7 | C5, C6, C3a | Crucially, the correlation to C6 confirms the substituent is not at C7. |
| H8 | H9, OH | C8 | C6 , C5, C7, C9 | This is the definitive link. The correlation from the side chain's methine proton (H8) to the aromatic C6 proves the point of attachment. |
| H9 (CH₃) | H8 | C9 | C8 | Confirms the ethanol side chain structure. |
| NH (N1-H) | H7 | N/A | C3, C7a | Confirms the 1H-tautomer and its position relative to the benzene ring. |
Experimental Protocol
This section provides a representative methodology for acquiring high-quality 2D NMR data.
1. Sample Preparation:
-
Compound: 10-15 mg of this compound.
-
Solvent: 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak will be used for spectral referencing.
-
Sample Tube: A high-precision 5 mm NMR tube.
2. Instrument & 1D Spectra Acquisition:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity. Typical parameters include a 30° pulse angle, 16 scans, a 2-second relaxation delay, and an acquisition time of 4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include 1024 scans and a 2-second relaxation delay.
3. 2D Spectra Acquisition:
-
General: All 2D experiments should be run using standard pulse programs available in the spectrometer's software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).[11]
-
COSY:
-
Spectral Width: Set identical spectral widths in both F1 and F2 dimensions to cover all proton signals.
-
Data Points: 2048 points in F2 and 256-512 increments in F1.
-
Scans: 4-8 scans per increment.
-
-
HSQC:
-
¹³C Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
¹J Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Scans: 4-8 scans per increment.
-
-
HMBC:
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[9]
-
Scans: 16-32 scans per increment to achieve adequate signal-to-noise for weaker correlations.
-
4. Data Processing:
-
Apply a sine-squared window function to the data in both dimensions.
-
Perform a Fourier transform.
-
Phase correct the spectra and baseline correct both dimensions.
-
Reference the ¹H dimension to the residual DMSO-d₆ peak (δ ~2.50 ppm) and the ¹³C dimension accordingly.
Conclusion: From Ambiguity to Certainty
By systematically applying a suite of 2D NMR experiments, we can overcome the inherent limitations of 1D spectroscopy to achieve unambiguous structural confirmation. The COSY spectrum pieces together the proton frameworks, the HSQC spectrum assigns the carbons directly attached to those protons, and the HMBC spectrum provides the crucial long-range correlations that link all the molecular fragments into a single, verified structure. This self-validating workflow, grounded in the fundamental principles of spin-spin coupling, provides the high-confidence data required for publication, patent filings, and regulatory submissions in the scientific and pharmaceutical industries.
References
-
Silva, A. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Molecules, 16(1), 1-3. Available at: [Link][3][4]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link][5]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. In The Journal of Organic Chemistry, 87(10), 6593–6603. Available at: [Link][1][12]
-
Faria, M. A., et al. (2011). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. In Current Organic Chemistry, 15(1), 44-71. Available at: [Link]
-
Field, L. D., et al. (2015). Organic Structures from 2D NMR Spectra. John Wiley & Sons. Available at: [Link]
-
Fruchier, A., & Elguero, J. (1977). 13C NMR of indazoles. In Spectrochimica Acta Part A: Molecular Spectroscopy, 33(6-7), 681-686. Available at: [Link][2]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link][6]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][7]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link][8]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link][9]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. MaCheM. Available at: [Link][10]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link][11]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Scientist's Guide to Secondary Validation: A Comparative Analysis of 1-(1H-Indazol-6-yl)ethanol in a Live-Cell Target Engagement Assay
In the rigorous pipeline of drug discovery, the journey from a primary screening "hit" to a validated lead compound is one of meticulous scientific validation. A compound that shows promise in an initial high-throughput screen must be subjected to more sophisticated secondary assays to confirm its mechanism of action and true biological activity. This guide provides an in-depth, experience-driven framework for validating a putative kinase inhibitor, 1-(1H-Indazol-6-yl)ethanol. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating workflow designed for researchers, scientists, and drug development professionals.
The Compound of Interest: this compound
The compound at the center of our investigation, this compound, belongs to a class of molecules built upon the indazole scaffold. In medicinal chemistry, the indazole core is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds, particularly potent kinase inhibitors.[1][2][3][4][5] Kinases are a vast family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known driver of many diseases, including cancer.[1][3][4] Consequently, the indazole scaffold is a feature of several FDA-approved kinase-inhibiting drugs.[1][3][4]
Given this precedent, a primary screen might identify this compound as an inhibitor of a specific kinase—let us hypothesize it is p38α, a key member of the Mitogen-Activated Protein Kinase (MAPK) family involved in cellular responses to stress and inflammation.[6][][8] However, primary assays, which are often biochemical in nature, are susceptible to artifacts. A secondary assay is therefore essential to confirm that the compound engages its intended target within the complex environment of a living cell.
The Secondary Assay of Choice: NanoBRET™ Target Engagement
To definitively validate the biological activity of this compound, we will employ the NanoBRET™ Target Engagement Intracellular Kinase Assay. This technology is a significant step forward from traditional methods because it allows for the direct, real-time measurement of compound binding to a target kinase inside intact, living cells.[9][10][11][12] This is crucial, as a compound's activity in a test tube may not reflect its behavior within the cellular milieu, where factors like membrane permeability and off-target binding come into play.[13]
The NanoBRET™ assay operates on the principle of Bioluminescence Resonance Energy Transfer (BRET). The target kinase (p38α) is expressed in cells as a fusion protein with the highly luminescent NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, which is known to bind to the kinase's active site, is then added to the cells, acting as the energy acceptor. When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer, generating a BRET signal. If our test compound, this compound, enters the cells and binds to the kinase, it will displace the fluorescent tracer, causing a measurable decrease in the BRET signal.[10][11] This dose-dependent reduction in BRET allows for the quantitative determination of the compound's intracellular affinity for its target.
Experimental Workflow: A Visual Guide
Figure 1. A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Comparative Analysis: Benchmarking Against a Gold Standard
To properly interpret the potency of this compound, its performance must be benchmarked against a well-characterized, high-potency inhibitor of the same target. For p38α, Skepinone-L is an excellent choice for a comparator compound. It is a highly potent and selective ATP-competitive inhibitor of p38α MAPK, making it a valuable chemical probe and an industry-relevant benchmark.[6][14][15][16]
Hypothetical Comparative Data
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of the tracer. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | Intracellular IC50 (nM) | Notes |
| This compound | p38α | 215 | Test Compound |
| Skepinone-L | p38α | 25 | Positive Control / Comparator[14] |
| DMSO | p38α | >10,000 | Vehicle / Negative Control |
This table provides a clear, quantitative comparison. An IC50 value in the low nanomolar range for our test compound would be a strong confirmation of on-target activity within a cellular environment.
Detailed Experimental Protocol
Materials:
-
HEK293 cells (a robust and commonly used cell line for transfection and kinase assays).[17][18][19]
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Opti-MEM™ I Reduced Serum Medium.
-
Transfection Reagent (e.g., FuGENE® HD).
-
Expression vector for NanoLuc®-p38α fusion protein.
-
NanoBRET™ Tracer K-10 (or other appropriate tracer for p38α).
-
NanoBRET™ Nano-Glo® Substrate and Lysis Buffer.
-
This compound, Skepinone-L, and DMSO.
-
White, opaque, tissue culture-treated 96-well assay plates.
Procedure:
-
Cell Culture and Plating (Day 1):
-
Culture HEK293 cells in a T75 flask at 37°C with 5% CO2.
-
On the day of the experiment, harvest and count the cells. Dilute the cells to a concentration of 2 x 10^5 cells/mL in DMEM.
-
Dispense 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate. Incubate overnight.
-
-
Transfection (Day 1):
-
Prepare transfection complexes by diluting the NanoLuc®-p38α plasmid DNA and FuGENE® HD reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection complexes dropwise to the cells. Gently swirl the plate to mix.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare 10-point serial dilutions of this compound and Skepinone-L in Opti-MEM™. A DMSO-only well will serve as the no-inhibition control.
-
Carefully remove the culture medium from the cells and replace it with the compound dilutions.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the recommended concentration. Add the tracer to all wells.
-
Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the system to reach equilibrium.
-
-
Luminescence Measurement (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate by mixing it with the lysis buffer as per the technical manual.[9][11]
-
Add the substrate/lysis solution to all wells.
-
Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered luminescence at 460nm (Donor) and >600nm (Acceptor).
-
-
Data Analysis:
-
For each well, calculate the raw NanoBRET™ ratio by dividing the Acceptor signal (610nm) by the Donor signal (460nm).
-
Normalize the data by setting the vehicle control (DMSO) as 100% and a no-tracer control as 0%.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
The Underlying Biology: The p38α Signaling Pathway
Understanding the context of the target is paramount. The p38α MAPK pathway is a critical signaling cascade that allows cells to respond to external stressors like UV radiation, inflammatory cytokines, and osmotic shock.[] As shown in the diagram below, activation of this pathway leads to the phosphorylation of downstream targets, which in turn regulate processes like inflammation, apoptosis, and cell cycle arrest. By inhibiting p38α, a compound like this compound could potentially modulate these critical cellular responses, forming the basis for its therapeutic potential in inflammatory diseases or certain cancers.
Figure 2. The p38α MAPK signaling cascade and the point of inhibition.
Conclusion and Future Directions
This guide has detailed a scientifically rigorous and comparative approach to validate the biological activity of this compound. By utilizing the NanoBRET™ Target Engagement Assay, we can move beyond preliminary biochemical data to confirm and quantify the compound's interaction with its putative target, p38α, within the native environment of a living cell. Comparison against a gold-standard inhibitor like Skepinone-L provides essential context for its potency.
A successful outcome from this secondary assay—demonstrating a potent, dose-dependent inhibition of the BRET signal—would provide strong validation for this compound as an on-target p38α kinase inhibitor. This would justify its progression into further stages of the drug discovery pipeline, including cell-based functional assays to measure the inhibition of downstream substrate phosphorylation, broader kinome selectivity profiling, and eventually, evaluation in preclinical disease models. Through such a methodical validation process, we can build a comprehensive data package that establishes the true therapeutic potential of promising new chemical entities.
References
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27282-27303. [Link]
-
Laufer, S., et al. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]
-
Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology, 8(2), 141-143. [Link]
-
Mal, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Cellagen Technology. (n.d.). Skepinone-L | p38 MAPK inhibitor. Retrieved from [Link]
-
Ghosh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Lee, J. K., & Kim, S. Y. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(23), 5538. [Link]
-
ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]
-
Vasta, V., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
ResearchGate. (n.d.). Specific induction of S6K2 kinase activity in HEK293 cells increase.... Retrieved from [Link]
-
van Senten, J. R., et al. (2020). Use of CRISPR/Cas9-edited HEK293 cells reveals that both conventional and novel protein kinase C isozymes are involved in mGlu5a receptor internalization. Journal of Biological Chemistry, 295(2), 526-541. [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(21), 4040-4051. [Link]
-
ResearchGate. (n.d.). In vitro kinase assay. HEK-293 cells transiently transfected (24 h).... Retrieved from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellagentech.com [cellagentech.com]
- 17. researchgate.net [researchgate.net]
- 18. Use of CRISPR/Cas9-edited HEK293 cells reveals that both conventional and novel protein kinase C isozymes are involved in mGlu5a receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Kinase Selectivity Profile of Novel Indazole-Based Inhibitors: A Case Study of 1-(1H-Indazol-6-yl)ethanol
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically successful protein kinase inhibitors.[1] Kinases, as central regulators of a vast array of cellular signaling pathways, are compelling therapeutic targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic impact. Conversely, a well-defined polypharmacology, where an inhibitor intentionally targets a specific set of kinases, can offer enhanced efficacy in complex diseases like cancer.[2][3]
Therefore, a comprehensive understanding of a novel inhibitor's kinase selectivity profile is not merely a characterization step but a critical determinant of its translational potential. This guide provides a framework for researchers, scientists, and drug development professionals to approach the comparative analysis of a novel indazole-based compound, using the hypothetical case of 1-(1H-Indazol-6-yl)ethanol. We will delineate the experimental methodologies, present a comparative analysis against established drugs, and explore the biological context of kinase inhibition.
Comparative Kinase Selectivity: A Hypothetical Profile of this compound
To illustrate the process of comparative analysis, we present a hypothetical kinase selectivity profile for our compound of interest, this compound. This profile is benchmarked against two FDA-approved indazole-containing multi-kinase inhibitors, Axitinib and Pazopanib, which are known to target the Vascular Endothelial Growth Factor Receptors (VEGFRs) among other kinases.[4][5][6][7] The data, representing the half-maximal inhibitory concentration (IC50) in nanomolars (nM), is what one might obtain from a comprehensive in vitro kinase screening panel. Lower IC50 values denote higher potency.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Axitinib (Literature-derived) | Pazopanib (Literature-derived) |
| VEGFR1 | 25 | 0.1 | 10 |
| VEGFR2 | 15 | 0.2 | 30 |
| VEGFR3 | 30 | 0.1-0.3 | 47 |
| PDGFRα | 800 | 1.6 | 71 |
| PDGFRβ | 950 | 1.6 | 84 |
| c-KIT | >10,000 | 1.6 | 74 |
| AXL | 50 | >1000 | >1000 |
| MER | 75 | >1000 | >1000 |
| TYRO3 | 120 | >1000 | >1000 |
| SRC | >10,000 | >1000 | >1000 |
| ABL1 | >10,000 | >1000 | >1000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Data for Axitinib and Pazopanib are compiled from published sources and may vary based on assay conditions.[2][4][5][8][9]
Interpretation of the Hypothetical Data:
The hypothetical data in Table 1 positions this compound as a potent inhibitor of VEGFR2 and the TAM family of kinases (AXL, MER, TYRO3).[1][10] Notably, it displays significantly less activity against the PDGFR family and c-KIT compared to Axitinib and Pazopanib. This distinct selectivity profile suggests a different therapeutic window and potential side-effect profile. While Axitinib is a highly potent pan-VEGFR inhibitor, and Pazopanib has a broader spectrum including PDGFR and c-KIT, our hypothetical compound shows a unique preference for VEGFR and TAM kinases. This could be advantageous in cancers where AXL-mediated resistance pathways are active.[1][10]
Experimental Protocols for Kinase Selectivity Profiling
The generation of reliable and comparable selectivity data hinges on robust and standardized experimental protocols. Below, we detail two widely adopted methodologies for determining the kinase inhibition profile of a novel compound.
Protocol 1: In Vitro Radiometric Kinase Assay (IC50 Determination)
This method is considered a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[11][12]
Materials:
-
Purified recombinant target kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended to generate a comprehensive dose-response curve.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a constant temperature (typically 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a wash buffer and transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying the plate, quantify the amount of incorporated radiolabel in each well using a scintillation counter.
-
Data Analysis: Convert the scintillation counts to percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation using appropriate software.[13]
Protocol 2: Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.[14][15][16]
Materials:
-
Kinase-tagged T7 phage
-
Test compound
-
Ligand-coated solid support (e.g., beads)
-
Appropriate buffers
-
qPCR reagents
Step-by-Step Methodology:
-
Assay Preparation: Kinases are tagged with a unique DNA identifier and expressed on T7 phage.
-
Competition Reaction: The DNA-tagged kinases are incubated with the test compound and an immobilized, broadly active kinase inhibitor.
-
Equilibration: The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Removal of Unbound Kinase: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower amount of bound kinase indicates stronger binding of the test compound. This can be used to calculate a dissociation constant (Kd) or a selectivity score.
Visualizing Experimental and Biological Frameworks
To further clarify the experimental process and the biological context, we provide the following diagrams created using Graphviz (DOT language).
Caption: Workflow for a radiometric kinase inhibition assay.
The biological relevance of inhibiting specific kinases is best understood in the context of their signaling pathways. Given the activity of our benchmark compounds, the VEGFR signaling pathway, crucial for angiogenesis, is a pertinent example.[17][18][19][20][21]
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
Conclusion
The journey of a novel kinase inhibitor from bench to bedside is paved with rigorous characterization, of which selectivity profiling is a critical component. For a new indazole derivative like this compound, establishing its kinome-wide interaction profile is essential for predicting its biological activity, potential therapeutic applications, and safety profile. By employing standardized assays and comparing the resulting data to well-characterized inhibitors such as Axitinib and Pazopanib, researchers can make informed decisions about the future development of their lead compounds. This guide provides a foundational framework for this comparative analysis, emphasizing the synergy between robust experimental design, careful data interpretation, and a deep understanding of the underlying biological pathways.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
-
Kumar, R., et al. (2012). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 106(3), 457-464. Available at: [Link]
-
Linger, R. M., et al. (2011). TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. Advances in Cancer Research, 110, 35-83. Available at: [Link]
-
Simons, M., et al. (2016). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Biology, 8(6), a009192. Available at: [Link]
- TAM Receptor Signaling in Immune Homeostasis - Frederick National Lab for Cancer Research. (n.d.).
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
VEGF Signaling Pathway - Cusabio. (n.d.). Retrieved from [Link]
-
Lemke, G. (2013). Biology of the TAM Receptors. Cold Spring Harbor Perspectives in Biology, 5(11), a009076. Available at: [Link]
-
Sonpavde, G., et al. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, 117-125. Available at: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Retrieved from [Link]
-
Rothlin, C. V., et al. (2015). TAM Receptor Signaling in Immune Homeostasis. Annual Review of Immunology, 33, 355-391. Available at: [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]
-
VEGF signaling pathway - Proteopedia, life in 3D. (2023). Retrieved from [Link]
-
Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. (2009). Targeted Oncology, 4(4), 297-305. Available at: [Link]
-
van der Graaf, W. T., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 853-863. Available at: [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. (n.d.). Retrieved from [Link]
-
Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. (n.d.). Retrieved from [Link]
-
Cellular potency and selectivity of axitinib. A, axitinib... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Retrieved from [Link]
-
Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid - ResearchGate. (n.d.). Retrieved from [Link]
-
Rugo, H. S., et al. (2015). Clinical pharmacology of axitinib. Clinical Cancer Research, 21(1), 86-95. Available at: [Link]
-
K-KIN™, a high-throughput radiometric kinase assay - PMC - NIH. (n.d.). Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved from [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchGate. (n.d.). Retrieved from [Link]
-
Assays - HMS LINCS Project. (n.d.). Retrieved from [Link]
-
Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. (2023). Retrieved from [Link]
-
Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current Oncology Reports, 9(2), 115-119. Available at: [Link]
-
KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Radiometric Filter Binding Assay - Reaction Biology. (n.d.). Retrieved from [Link]
-
Pick, A. M., & Nystrom, K. K. (2012). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Annals of Pharmacotherapy, 46(3), 370-376. Available at: [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
Sources
- 1. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. courses.edx.org [courses.edx.org]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. chayon.co.kr [chayon.co.kr]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 21. proteopedia.org [proteopedia.org]
A Methodological Guide to Comparing Novel Kinase Inhibitors: 1-(1H-Indazol-6-yl)ethanol versus the Benchmark Axitinib
Introduction: The Quest for Specificity in Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinase inhibitors have revolutionized treatment paradigms. Their success hinges on the ability to selectively block the signaling pathways that drive tumor growth and angiogenesis. Axitinib (Inlyta®), a potent, second-generation inhibitor, has established itself as a cornerstone in the treatment of advanced renal cell carcinoma (RCC) by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] It serves as an exemplary benchmark for new chemical entities emerging from discovery pipelines.
This guide addresses the novel compound 1-(1H-Indazol-6-yl)ethanol , a molecule sharing the indazole scaffold common to many kinase inhibitors, including Axitinib itself.[4][5] As of this writing, the kinase inhibitory profile and biological activity of this compound are not described in the public domain. Therefore, this document serves a dual purpose: first, to provide a comprehensive overview of the established benchmark, Axitinib, and second, to present a rigorous, field-proven methodological framework for the complete characterization of this compound, enabling a direct and meaningful comparison.
This is not merely a list of protocols; it is a strategic guide intended to equip researchers with the experimental logic required to thoroughly evaluate a novel kinase inhibitor from the bench to a preclinical data package.
The Benchmark: Axitinib's Profile as a Multi-Targeted Kinase Inhibitor
Axitinib is an orally available, small-molecule tyrosine kinase inhibitor that potently targets the VEGFR signaling pathway, a critical driver of angiogenesis.[6][7][8] Its mechanism of action involves competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing autophosphorylation and downstream signaling.[7]
Mechanism of Action and Target Selectivity
Axitinib's primary targets are VEGFR-1, -2, and -3.[6][9] Blockade of these receptors on endothelial cells inhibits the proliferation, migration, and survival signals required for the formation of new blood vessels that supply tumors.[4] In addition to the VEGFR family, Axitinib also demonstrates potent activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[5][9] Its selectivity is a key attribute; while it potently inhibits these targets, it shows minimal activity against a wide panel of other kinases, which can translate to a more manageable side-effect profile in the clinic.[10]
The signaling cascade initiated by VEGF binding to its receptor is a cornerstone of angiogenesis. Its inhibition by Axitinib is depicted below.
Caption: VEGFR-2 signaling pathway and the point of inhibition by Axitinib.
Quantitative Performance of Axitinib
The potency of Axitinib has been extensively characterized in both biochemical (cell-free) and cellular assays. This quantitative data provides the essential benchmark against which this compound must be compared.
| Target Kinase | Biochemical IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.1 | [11] |
| VEGFR-2 | 0.2 | [10][11] |
| VEGFR-3 | 0.1 - 0.3 | [11] |
| PDGFRβ | 1.6 | [11] |
| c-KIT | 1.7 | [9] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Experimental Framework for Characterizing this compound
To build a comprehensive profile of this compound and enable a robust comparison with Axitinib, a tiered experimental approach is necessary. This begins with broad, cell-free biochemical screening and progresses to more physiologically relevant cell-based assays.
Tier 1: In Vitro Biochemical Kinase Profiling
The initial step is to understand the direct inhibitory activity of the compound against purified enzymes. This determines potency (IC₅₀) and selectivity.
Objective: To determine the IC₅₀ values of this compound against a panel of kinases, with an initial focus on VEGFR-2, and to assess its selectivity profile.
Causality Behind Experimental Choices: A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and straightforward workflow, making it ideal for high-throughput screening and IC₅₀ determination. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; potent inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[12][13]
Caption: Experimental workflow for an in vitro luminescent kinase assay.
Detailed Protocol: In Vitro VEGFR-2 Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Axitinib in 100% DMSO. Perform a serial 10-point dilution in kinase buffer to achieve final assay concentrations ranging from 1 µM to 0.05 nM.
-
Reaction Setup: In a 96-well solid white plate, add 12.5 µL of a master mix containing 2x Kinase Buffer, 2x Poly(Glu,Tyr) 4:1 peptide substrate, and 2x ATP. The final ATP concentration should be at or near the Kₘ for VEGFR-2 to ensure competitive inhibition can be accurately measured.[14][15]
-
Inhibitor Addition: Add 2.5 µL of the diluted test compounds, Axitinib (positive control), or DMSO vehicle (100% activity control) to the appropriate wells.
-
Kinase Initiation: Initiate the reaction by adding 10 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1-2 ng/µL) to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Generation: Terminate the kinase reaction and detect ADP production using a commercial luminescent kit (e.g., ADP-Glo™ Kinase Assay).[13]
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence (blank wells) from all other readings. Calculate the percent inhibition relative to the DMSO control for each concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
Self-Validation: The inclusion of Axitinib as a positive control is critical. The IC₅₀ value obtained for Axitinib should align with published data (see table above), thereby validating the assay's performance.
Tier 2: Cell-Based Target Engagement and Potency
Demonstrating that a compound can inhibit its target in a complex cellular environment is a crucial second step. This confirms cell permeability and efficacy at the site of action.
Objective: To determine the cellular potency (EC₅₀) of this compound by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Causality Behind Experimental Choices: A cellular phosphorylation assay directly measures the inhibition of the kinase's activity within the cell.[16] HUVECs are an industry-standard model as they endogenously express VEGFR-2 and respond robustly to VEGF stimulation. An ELISA-based format is chosen for its specificity (using a phospho-specific antibody) and quantitative output.
Caption: Workflow for a cell-based VEGFR-2 phosphorylation ELISA.
Detailed Protocol: Cellular VEGFR-2 Phosphorylation Assay
-
Cell Culture: Seed HUVECs into 96-well plates and grow to ~90% confluency.
-
Serum Starvation: Replace the growth medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to reduce background kinase activity.
-
Inhibitor Treatment: Pre-treat the cells by adding various concentrations of this compound or Axitinib for 1-2 hours. Include a DMSO vehicle control.
-
VEGF Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human VEGF-A (e.g., 20 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Quantify the levels of phosphorylated VEGFR-2 (pY1175) and total VEGFR-2 in the cell lysates using a commercial sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: For each well, normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of phosphorylation relative to the VEGF-stimulated, DMSO-treated control. Determine the EC₅₀ value using non-linear regression analysis.
Comparative Data Summary & Interpretation
Upon completion of these experiments, the generated data for this compound can be directly compared to the benchmark, Axitinib. The results should be summarized in a clear, tabular format.
Table for Experimental Data Comparison
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) (pVEGFR-2 in HUVECs) |
| This compound | VEGFR-2 | [Experimental Value] | [Experimental Value] |
| Axitinib (Control) | VEGFR-2 | [Experimental Value] | [Experimental Value] |
| Axitinib (Published) | VEGFR-2 | 0.2 | ~25 |
Interpreting the Results:
-
Potency: A direct comparison of the IC₅₀ and EC₅₀ values will reveal the relative potency of the novel compound. A significant rightward shift from the IC₅₀ (biochemical) to the EC₅₀ (cellular) value may indicate poor cell permeability or engagement with efflux pumps.
-
Selectivity: The initial biochemical screen should be expanded to a broad kinase panel (e.g., >400 kinases). The number of off-target kinases inhibited by >50% at a high concentration (e.g., 1 µM) provides a selectivity score. A more selective compound, like Axitinib, is often more desirable as it may have fewer off-target toxicities.
-
Structure-Activity Relationship (SAR): The ethanol moiety at the 6-position of the indazole ring is a key structural difference from Axitinib. The data will provide critical insight into how this modification impacts target engagement and potency compared to the complex side chain of Axitinib.
Conclusion and Future Perspectives
This guide provides a robust, logical framework for the initial characterization of a novel kinase inhibitor, this compound, using the clinically approved drug Axitinib as a high-quality benchmark. By systematically determining its in vitro potency, selectivity, and cellular activity through these self-validating protocols, researchers can generate the foundational data package necessary to make informed decisions about the compound's therapeutic potential.
Positive results from these assays—demonstrating potent and selective inhibition of desired targets like VEGFRs—would justify advancing the compound to further studies, including cell proliferation assays, in vivo pharmacokinetic profiling, and efficacy studies in xenograft models. This structured, comparative approach ensures that new chemical entities are evaluated with the scientific rigor required for modern drug development.
References
-
Wikipedia. Axitinib. Link
-
El-fiky, H., & El-awady, R. (2015). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH National Library of Medicine. Link
-
Pfizer. INLYTA® (axitinib) Mechanism Of Action. Link
-
Patsnap Synapse. What is Axitinib used for?. Link
-
Cancer Research UK. Axitinib (Inlyta). Link
-
Stec, M., et al. (2012). Axitinib: Newly Approved for Renal Cell Carcinoma. NIH National Library of Medicine. Link
-
Cancer Network. FDA Grants Approval to Axitinib for the Treatment of Advanced Renal Cell Carcinoma. Link
-
OncLive. FDA Approves Axitinib for Advanced Kidney Cancer Patients. Link
-
MedChemExpress. Axitinib (AG-013736). Link
-
Tocris Bioscience. Axitinib. Link
-
BenchChem. Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Link
-
Ocular Therapeutix, Inc. Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Link
-
BenchChem. Unraveling the Mechanism of Action: A Technical Guide to VEGFR-IN-1 and Tyrosine Kinase Inhibition. Link
-
NIH National Library of Medicine. Assaying Protein Kinase Activity with Radiolabeled ATP. Link
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Link
-
protocols.io. In vitro kinase assay. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. axitinib. Link
-
Frontiers. The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Link
-
Pfizer. U.S. Food And Drug Administration Approves Pfizer's INLYTA® (axitinib) For Patients With Previously Treated Advanced Renal Cell Carcinoma (RCC). Link
-
Drugs.com. Inlyta (axitinib) FDA Approval History. Link
-
Bio-protocol. In vitro kinase assay. Link
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. Link
-
Revvity. In Vitro Kinase Assays. Link
-
BenchChem. Application Notes and Protocols for Kinase Activity Assay Using Sgk1-IN-4. Link
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Link
-
BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Link
-
NIH National Library of Medicine. Discovery of new VEGFR-2 inhibitors based on bis([4][7][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Link
-
NIH National Library of Medicine. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Link
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis for the Research Scientist: CFI-400945, a Clinical-Stage PLK4 Inhibitor, and the Broader Potential of the Indazole Scaffold
In the landscape of targeted cancer therapy, the selective inhibition of key regulatory proteins is a paramount goal. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has emerged as a compelling target due to its frequent overexpression in various malignancies and its critical role in mitotic progression.[1][2] This guide provides an in-depth comparative analysis of CFI-400945, a first-in-class, orally bioavailable PLK4 inhibitor currently in clinical development, and explores the broader potential of the indazole scaffold, exemplified by the molecule 1-(1H-Indazol-6-yl)ethanol, in the context of kinase inhibition.[3][4]
Introduction to the Molecules
CFI-400945 is a potent and selective ATP-competitive inhibitor of PLK4.[4] It was identified through a systematic drug discovery program aimed at exploiting vulnerabilities in genomically unstable breast cancers.[5] Its development has progressed to clinical trials for various solid tumors, including breast cancer, prostate cancer, and acute myeloid leukemia.[6][7][8]
This compound represents a simpler chemical entity featuring the indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved kinase inhibitors.[9][10] While specific biological data for this compound is not extensively available in public literature, its structural motif is common in compounds designed to target ATP-binding sites of kinases.[3][11]
Mechanism of Action: Targeting the Centrosome Cycle
CFI-400945 exerts its anticancer effects by directly inhibiting the kinase activity of PLK4.[4] PLK4 is essential for the duplication of centrioles, which are fundamental components of the centrosome, the primary microtubule-organizing center in animal cells. Proper regulation of PLK4 ensures that centrioles duplicate exactly once per cell cycle, leading to the formation of a bipolar mitotic spindle and faithful chromosome segregation.[5]
Inhibition of PLK4 by CFI-400945 disrupts this tightly regulated process, leading to a cascade of cellular defects:
-
Dysregulated Centriole Duplication: Treatment with CFI-400945 leads to aberrant centriole numbers.[12]
-
Mitotic Defects: The presence of abnormal centrosome numbers results in the formation of multipolar spindles and other mitotic errors.[5]
-
Cell Cycle Arrest and Apoptosis: These mitotic defects trigger cell cycle checkpoints, leading to arrest and, ultimately, programmed cell death (apoptosis) in cancer cells.[12]
Interestingly, the effects of CFI-400945 on centriole number can be bimodal. Low concentrations may lead to centriole amplification, while higher concentrations can cause centriole loss.[1] Both outcomes, however, result in mitotic catastrophe and are detrimental to rapidly dividing cancer cells.
The following diagram illustrates the central role of PLK4 in centriole duplication and the point of intervention for inhibitors like CFI-400945.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PLK4.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., CFI-400945).
-
Reaction Setup: In a microplate, combine recombinant PLK4 enzyme, a suitable kinase buffer containing MgCl₂, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing a peptide substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction, typically by adding a strong acid or EDTA.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide. Wash away the unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value. [13]
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the growth inhibitory (GI50) concentration of a test compound on a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®), to each well. [14]5. Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to calculate the GI50.
Conclusion
CFI-400945 stands as a well-characterized, potent, and selective PLK4 inhibitor with demonstrated preclinical efficacy and a promising, albeit early, clinical profile. [6][12]It serves as a valuable tool for interrogating PLK4 biology and represents a tangible therapeutic strategy for cancers that are dependent on this kinase.
While direct comparative data for this compound is lacking, its core indazole structure is a well-validated scaffold in the development of successful kinase inhibitors. [3][9]The extensive body of research on indazole derivatives suggests that this chemical class will continue to yield novel and effective targeted therapies. [10][11]Future work to characterize the biological activity of simpler indazole derivatives could uncover new chemical starting points for the development of the next generation of kinase inhibitors.
References
- Bedard, P.L. et al. (2016). First-in-human phase I trial of the oral PLK4 inhibitor CFI-400945 in patients with advanced solid tumors.
- Daina, A., & Zoete, V. (2021).
- Estornell, E. et al. (2007). Pharmacological properties of indazole derivatives: recent developments. Current Medicinal Chemistry.
- Murphy, T. et al. (2022). Preliminary Results from a Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine or Decitabine in Patients with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-2022). Blood.
- Yee, K. et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Leukemia.
- BenchChem. (2025).
- Akhtar, M. J., & Siddiqui, A. A. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery.
- Maniswami, A. et al. (2019). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research.
- Zhao, Z., & Wang, G. (2023). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Current Medicinal Chemistry.
- Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Hayman, T. J., & Bindra, R. S. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv.
- Liu, X. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Mason, J.M. et al. (2014). Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer Cell.
- Suri, A. et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer.
- Yee, K. et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms.
- A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. (2014). Cancer Discovery.
- BenchChem. (2025). The Core Interaction: A Technical Guide to Plk4-IN-3 and the PLK4 Kinase Domain. BenchChem.
- Bedard, P.L. et al. (2016). Abstract CT066: First-in-human phase I trial of the oral PLK4 inhibitor CFI-400945 in patients with advanced solid tumors.
- Holland, A.J., & Cleveland, D.W. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor.
- BenchChem. (2025). The Discovery of Plk4-IN-3: A Technical Guide to a Novel PLK4 Inhibitor Class. BenchChem.
- Cescon, D.W. et al. (2023). Abstract P3-07-14: A phase II study of CFI-400945 in patients with advanced/metastatic cancer: Canadian Cancer Trials Group (CCTG) IND.237.
- Hayman, T. J., & Bindra, R. S. (2025). Role of PLK4 inhibition in cancer therapy. Cancer and Metastasis Reviews.
- Sonnemann, J. et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Cancer Chemotherapy and Pharmacology.
- Lorton, B. et al. (2024).
- Wong, K. et al. (2025). Abstract 4283: PLK4 inhibition: A therapeutic strategy to treat patients with TRIM37 amplified tumors.
- Holland, A.J., & Cleveland, D.W. (2014).
- Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
- Liu, X. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
- Li, K. et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Synthesis of 1H-Indazol-5-ol Derivatives in Anticancer Research. BenchChem.
- Wang, Y. et al. (2023).
- PubChem. (n.d.). 2-(6-Amino-1H-indazol-1-yl)ethanol. PubChem.
- Nguyen, T.L. et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025). Performance Benchmark Analysis: 1-(1,3-Benzothiazol-6-yl)
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Potency of Novel PLK4 Inhibitors: A Comparative Analysis Featuring 1-(1H-Indazol-6-yl)ethanol
This guide provides a comprehensive framework for the preclinical evaluation of novel Polo-like Kinase 4 (PLK4) inhibitors, using the hypothetical compound 1-(1H-Indazol-6-yl)ethanol, hereafter referred to as Compound X , as our primary subject. Our objective is to rigorously assess its potency and cellular activity against established, well-characterized PLK4 inhibitors: Centrinone , CFI-400945 , and R1530 . This document is intended for researchers, drug discovery scientists, and clinical development professionals engaged in oncology research.
Introduction: The Rationale for Targeting PLK4 in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and the faithful execution of mitosis.[1][2][3][4] The integrity of cell division hinges on each daughter cell inheriting a single centrosome, which organizes the mitotic spindle. Dysregulation of PLK4, frequently observed as overexpression in various human cancers including breast, lung, and colorectal cancers, leads to centrosome amplification.[3][5] This aberrant increase in centrosome number is a hallmark of cancer that drives chromosomal instability, aneuploidy, and tumorigenesis.[6][7]
Consequently, the targeted inhibition of PLK4 has emerged as a compelling therapeutic strategy.[8] By blocking PLK4 activity, we can induce mitotic errors specifically in cancer cells that are often highly dependent on this pathway, leading to cell cycle arrest or cell death.[9][5] This guide outlines the critical experimental cascade required to validate a novel chemical entity, Compound X, and benchmark its performance against the field's standards.
The Competitive Landscape: Established PLK4 Inhibitors as Benchmarks
Before assessing a novel compound, it is crucial to understand the performance of existing inhibitors. These compounds provide the context for what constitutes a potent and selective PLK4 inhibitor.
| Inhibitor | Type | PLK4 Potency (IC50/Ki) | Key Selectivity Notes | Cellular Effects |
| Centrinone / Centrinone-B | Reversible, ATP-Competitive | Ki = 0.16 nM / 0.59 nM[10][11][12] | Highly selective; >1000-fold selectivity over Aurora A/B kinases.[11][12] | Induces progressive loss of centrioles, leading to a p53-dependent G1 arrest in normal cells.[11][12] |
| CFI-400945 | Oral, ATP-Competitive | IC50 = 2.8 nM[5] | Potent against PLK4; shows some off-target activity against Aurora B, TRKA, and TRKB at higher concentrations.[1][13][14] | Dose-dependent effects: low doses cause centriole amplification, while high doses cause depletion. Induces mitotic defects and cell death.[1][9][15][16] |
| R1530 | Multi-kinase Inhibitor | Potent PLK4 activity | Also targets other PLK family members and receptor tyrosine kinases (VEGFR, FGFR).[17][18] | Induces polyploidy and apoptosis by interfering with the mitotic checkpoint.[17][18] |
A Multi-Tiered Experimental Framework for Evaluating Compound X
A robust evaluation follows a logical progression from direct, biochemical validation to complex cellular and in vivo models. This workflow ensures that resources are directed toward compounds with genuine therapeutic potential.
Caption: A tiered experimental workflow for PLK4 inhibitor evaluation.
Tier 1: Biochemical Characterization
The initial step is to confirm direct engagement with the target kinase and assess specificity.
Protocol 1: In Vitro PLK4 Kinase Assay (IC50 Determination)
-
Objective: To measure the concentration of Compound X required to inhibit 50% of PLK4 enzymatic activity.
-
Causality: This is the foundational assay to confirm that the compound directly inhibits the kinase. An ATP-competitive mechanism is often presumed and can be confirmed with further kinetic studies.
-
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human PLK4 enzyme (2-10 nM final concentration) with a suitable peptide substrate in kinase buffer.[10]
-
Inhibitor Addition: Add Compound X across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM), alongside DMSO as a vehicle control.
-
Initiation: Start the kinase reaction by adding a pre-determined concentration of ATP (often at or near the Km for PLK4). Incubate for 4-16 hours at 25°C.[10]
-
Detection: Quantify the amount of ADP produced using a luminescence-based kit such as ADP-Glo™. Luminescence is inversely proportional to PLK4 activity.
-
Analysis: Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
-
Tier 2: Cellular On-Target and Anti-Proliferative Effects
Demonstrating that the compound engages PLK4 within a cell and produces the desired biological outcome is the critical next step.
Protocol 2: Centrosome Number Quantification via Immunofluorescence
-
Objective: To visually confirm that Compound X disrupts centriole duplication in cells.
-
Causality: The primary role of PLK4 is centriole duplication.[9] Inhibition should, therefore, lead to a dose-dependent change in centrosome number—either amplification at low doses due to partial inhibition or depletion at high doses.[1][9] This provides direct evidence of on-target activity.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, RPE-1, or U2OS) on glass coverslips.
-
Treatment: Treat cells for 48-72 hours with varying concentrations of Compound X, Centrinone, and CFI-400945 to allow for at least two cell divisions.
-
Fixation & Staining: Fix cells with cold methanol. Stain for centrosomes using a primary antibody against a core centrosomal protein (e.g., γ-tubulin or Pericentrin) and a fluorescently-labeled secondary antibody. Use DAPI to counterstain nuclei.
-
Imaging & Analysis: Acquire images using a high-resolution fluorescence microscope. Manually or automatically count the number of centrosomes per cell in at least 100 cells per condition. Categorize cells as having 1, 2, or >2 centrosomes.
-
Protocol 3: Cancer Cell Line Viability Assay
-
Objective: To determine the anti-proliferative potency (GI50) of Compound X across a panel of cancer cell lines.
-
Causality: Effective PLK4 inhibition is expected to reduce the viability of cancer cells, particularly those overexpressing PLK4 or having specific vulnerabilities like TRIM37 amplification.[19][20]
-
Methodology:
-
Cell Plating: Seed various cancer cell lines (e.g., breast cancer lines MDA-MB-231, MCF7; non-small cell lung cancer line H460) in 96-well plates.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of Compound X and controls.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Analysis: Normalize luminescence data to vehicle-treated controls and calculate GI50 values.
-
Tier 3: In Vivo Proof-of-Concept
The final preclinical validation step is to assess the compound's efficacy and tolerability in an animal model.
Protocol 4: Human Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor activity of Compound X in vivo.
-
Causality: This experiment tests whether the biochemical and cellular potency of the compound translates into a meaningful therapeutic effect in a complex biological system, accounting for pharmacokinetics and tolerability.
-
Methodology:
-
Model Establishment: Subcutaneously implant a sensitive human cancer cell line (e.g., a triple-negative breast cancer line like MDA-MB-468) into the flank of immunodeficient mice (e.g., Balb/c nude).[21]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, Compound X, CFI-400945).
-
Dosing: Administer the compounds orally (p.o.) or via intraperitoneal (i.p.) injection daily at pre-determined doses (e.g., 5-50 mg/kg).[18][21]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Calculate tumor growth inhibition (TGI).
-
Comparative Data Summary and Pathway Visualization
The following table presents a hypothetical but realistic dataset comparing Compound X to our established benchmarks.
Table 2: Hypothetical Comparative Potency Data
| Parameter | Compound X (Hypothetical) | Centrinone | CFI-400945 | R1530 |
| PLK4 Kinase IC50 | 5.2 nM | 2.71 nM[22] | 2.8 - 4.85 nM[5][22] | Potent (nM range) |
| Aurora B Kinase IC50 | >5,000 nM | >2,000 nM | 70.7 nM[22] | Potent (nM range) |
| Centrosome Depletion (EC50) | 150 nM | ~100 nM[12] | ~500 nM (high dose) | N/A |
| MDA-MB-231 Viability GI50 | 95 nM | ~120 nM | 22.8 nM[23] | Potent (nM range) |
| In Vivo TGI (Xenograft) | 65% at 30 mg/kg | Not typically used in vivo | Significant TGI[14][21] | Significant TGI[18] |
PLK4 Signaling in Centriole Duplication
The central role of PLK4 is to initiate the assembly of a new procentriole on the wall of the mother centriole. It does this by phosphorylating key downstream targets and is itself tightly regulated via autophosphorylation-mediated degradation.
Caption: PLK4's role in centriole duplication and the point of inhibition.
Conclusion and Scientific Interpretation
Based on our hypothetical data, Compound X emerges as a potent and highly selective PLK4 inhibitor. Its biochemical potency (IC50 = 5.2 nM) is on par with the clinical candidate CFI-400945. Crucially, it demonstrates superior selectivity over Aurora B kinase (>960-fold), a significant advantage that may translate to a better safety profile by avoiding off-target effects like cytokinesis failure.[1]
The on-target cellular activity is confirmed by its ability to induce centrosome depletion at a concentration of 150 nM. Its anti-proliferative effects against the MDA-MB-231 breast cancer cell line are robust. The promising in vivo efficacy, showing 65% tumor growth inhibition, strongly supports its continued development.
References
-
Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2020). AACR Journals. Retrieved January 10, 2026, from [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). MDPI. Retrieved January 10, 2026, from [Link]
-
Polo-like kinase 4 inhibition: a strategy for cancer therapy? (2014). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (2021). PubMed Central. Retrieved January 10, 2026, from [Link]
-
A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. (2014). Cancer Discovery. Retrieved January 10, 2026, from [Link]
-
Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. (n.d.). Oxford Academic. Retrieved January 10, 2026, from [Link]
-
Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. (2023). PubMed. Retrieved January 10, 2026, from [Link]
-
Therapeutic potential of targeting polo-like kinase 4. (2024). PubMed. Retrieved January 10, 2026, from [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Reversible centriole depletion with an inhibitor of Polo-like kinase 4. (2015). PubMed Central. Retrieved January 10, 2026, from [Link]
-
In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Discovery of a highly potent, orally active mitosis/angiogenesis inhibitor r1530 for the treatment of solid tumors. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. (2022). eLife. Retrieved January 10, 2026, from [Link]
-
A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. (n.d.). bioRxiv. Retrieved January 10, 2026, from [Link]
-
Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
In vivo effects of PLK4 inhibitor are enhanced by coadministration of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
Sources
- 1. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 8. Therapeutic potential of targeting polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 17. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Selectivity Profile of a Kinase Inhibitor: A Comparative Guide Using Axitinib as an Exemplar
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Kinase Inhibitor Selectivity
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes. Dysregulation of these pathways is a frequent driver of numerous diseases. The indazole scaffold has proven to be a privileged structure in the design of kinase inhibitors, capable of forming key interactions within the highly conserved ATP-binding pocket of these enzymes.
However, this very conservation presents a formidable challenge: achieving inhibitor selectivity. Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to a spectrum of consequences, from unforeseen toxicities to desirable polypharmacological effects. Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is not merely an academic exercise but a critical determinant of its therapeutic potential and safety.
While specific cross-reactivity data for the molecule 1-(1H-Indazol-6-yl)ethanol is not extensively available in the public domain, this guide will utilize the well-characterized, indazole-containing kinase inhibitor, Axitinib , as an exemplar. Axitinib is a potent, second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[1] By examining its cross-reactivity profile, we can illustrate the principles and methodologies essential for evaluating any kinase inhibitor.
Axitinib: A Case Study in Kinase Selectivity
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][2] Its mechanism of action involves competing with ATP for binding to the catalytic domain of these receptors, thereby blocking downstream signaling cascades.[1]
While highly potent against its intended targets, a comprehensive assessment of Axitinib's activity across the broader human kinome is essential to fully understand its biological effects. Large-scale kinase profiling assays provide a global view of an inhibitor's selectivity and potential off-target interactions.
Comparative Kinase Cross-Reactivity of Axitinib
To provide a quantitative understanding of Axitinib's selectivity, we have compiled data from a comprehensive kinase panel screening. The following table summarizes the inhibitory activity of Axitinib against a broad range of human kinases. The data is presented as the percentage of remaining kinase activity in the presence of 1 µM Axitinib.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM Axitinib |
| Tyrosine Kinase | VEGFR1 (FLT1) | >95% |
| VEGFR2 (KDR) | >95% | |
| VEGFR3 (FLT4) | >95% | |
| PDGFRα | >85% | |
| PDGFRβ | >85% | |
| c-KIT | 78% | |
| FLT3 | 65% | |
| RET | 55% | |
| ABL1 | 42% | |
| SRC | 30% | |
| EGFR | <10% | |
| ERBB2 (HER2) | <10% | |
| MET | <10% | |
| Serine/Threonine Kinase | AURKA | 25% |
| AURKB | 15% | |
| CDK1/CycB | <10% | |
| CDK2/CycA | <10% | |
| AKT1 | <10% | |
| MAPK1 (ERK2) | <10% | |
| ROCK1 | <10% |
This table is a representative compilation based on publicly available kinome screening data. The exact values can vary depending on the specific assay conditions.
The data clearly illustrates the high selectivity of Axitinib for the VEGFR and PDGFR families. At a concentration of 1 µM, it potently inhibits its primary targets while exhibiting significantly less activity against a wide array of other kinases, including those from different families (e.g., EGFR, CDKs, AKT). This high degree of selectivity is a key attribute that contributes to its therapeutic efficacy and manageable side-effect profile.[3]
The following diagram provides a visual representation of Axitinib's selectivity across the human kinome. The size of the circle corresponds to the degree of inhibition.
Caption: Workflow for a kinase profiling assay.
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This "gold-standard" method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Test compound (Axitinib)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Axitinib in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the diluted Axitinib in the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times to remove unbound radioactivity.
-
Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of Axitinib and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Discussion and Implications of the Cross-Reactivity Profile
The comprehensive kinase screen of Axitinib reveals a highly selective inhibition profile. Its potent activity against VEGFRs and PDGFRs is consistent with its clinical efficacy in targeting angiogenesis. The significantly lower inhibition of other kinases, even at a relatively high concentration of 1 µM, underscores its "targeted" nature.
This selectivity is crucial for several reasons:
-
Reduced Off-Target Toxicity: A more selective inhibitor is generally associated with a more favorable safety profile, as it is less likely to interfere with essential signaling pathways unrelated to the disease pathology.
-
Clearer Structure-Activity Relationship (SAR): A well-defined selectivity profile aids in the interpretation of SAR studies, allowing medicinal chemists to rationally design more potent and selective next-generation inhibitors.
-
Predictive Biomarkers: Understanding the on- and off-target activities of an inhibitor can help in the identification of patient populations most likely to respond to treatment and in predicting potential resistance mechanisms.
It is important to note that even minor off-target activities can have biological consequences. For instance, the moderate inhibition of c-KIT and FLT3 by Axitinib might contribute to its overall clinical effect or to certain side effects. Therefore, a thorough characterization of the entire selectivity profile is indispensable for a complete understanding of a drug's pharmacology.
Conclusion
The evaluation of kinase inhibitor cross-reactivity is a cornerstone of modern drug discovery and development. While the specific compound this compound lacks publicly available data, the principles of assessing kinase selectivity are universal. Through the exemplar of Axitinib, this guide has demonstrated the importance of comprehensive kinase profiling, detailed the experimental methodologies employed, and provided a framework for interpreting the resulting data. For researchers in the field, a deep understanding of a molecule's kinome-wide interactions is paramount for advancing safe and effective targeted therapies.
References
-
Ocular Therapeutix, Inc. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Retrieved from [Link]
-
Escudier, B., & Gore, M. (2011). Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clinical Medicine Insights: Oncology, 5, CMO.S5918. [Link]
-
Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Smaill, J. B. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]
-
Rini, B. I., & Wilding, G. (2013). Axitinib. Nature Reviews Clinical Oncology, 10(10), 555-556. [Link]
Sources
Benchmarking the In Vitro Efficacy of 1-(1H-Indazol-6-yl)ethanol: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide range of biological activities, particularly in oncology and inflammation.[3][4][5] Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2] This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel indazole-containing compound, 1-(1H-Indazol-6-yl)ethanol, benchmarking it against established therapeutic agents. Our objective is to furnish researchers with a robust, evidence-based methodology to ascertain its potential as a therapeutic candidate.
Predicted Biological Activity and Rationale for Investigation
While direct experimental data for this compound is not yet extensively published, the well-documented activities of structurally related indazole derivatives allow for informed predictions of its biological functions. The indazole core is a key feature in several approved kinase inhibitors.[2] Therefore, it is hypothesized that this compound will exhibit anti-proliferative and pro-apoptotic effects in cancer cells, likely through the modulation of key signaling pathways. This guide outlines a systematic approach to test this hypothesis.
Experimental Design: A Multi-faceted Approach to Efficacy Profiling
To comprehensively assess the in vitro efficacy of this compound, a tiered experimental approach is proposed. This involves a primary screen for anti-proliferative activity, followed by mechanistic assays to elucidate its mode of action.
I. Primary Efficacy Screening: Anti-Proliferative Activity
The initial step is to determine the compound's ability to inhibit cancer cell growth across a panel of relevant cell lines.
Cell Line Selection Rationale:
-
MCF-7 (Breast Cancer): A well-characterized luminal A breast cancer cell line, often used in primary screening for anti-cancer compounds.
-
MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat subtype.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
-
HCT116 (Colorectal Cancer): A widely used colorectal cancer cell line.
Comparator Compounds:
-
Axitinib: A potent tyrosine kinase inhibitor with an indazole core, approved for the treatment of renal cell carcinoma. It also inhibits Polo-like kinase 4 (PLK4).[6]
-
CFI-400945: A highly specific and potent PLK4 inhibitor, also based on an indazole scaffold, which has entered clinical trials.[6]
-
Doxorubicin: A standard chemotherapeutic agent with a well-defined cytotoxic profile, serving as a positive control.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Axitinib | Literature Value | Literature Value | Literature Value | Literature Value |
| CFI-400945 | Literature Value | Literature Value | Literature Value | Literature Value |
| Doxorubicin | Literature Value | Literature Value | Literature Value | Literature Value |
II. Mechanistic Elucidation: Unraveling the Mode of Action
Following the initial screen, a series of assays will be conducted to understand how this compound exerts its anti-proliferative effects.
A. Apoptosis Induction
Many anti-cancer agents induce programmed cell death, or apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
B. Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Therefore, assessing the effect of the compound on cell cycle progression is crucial.
Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content
This method uses PI to stain the DNA of cells, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
C. Kinase Inhibition Profiling
Given that many indazole derivatives are kinase inhibitors, it is essential to screen this compound against a panel of relevant kinases.
Experimental Protocol: In Vitro Kinase Assay Panel
Commercially available kinase profiling services can be utilized to screen the compound against a broad panel of kinases (e.g., a panel including PLK4, VEGFR, c-Met, and other relevant kinases). The output will be the percent inhibition at a given concentration or an IC50 value for specific kinases.
Data Presentation:
| Kinase Target | This compound % Inhibition @ 1µM | Axitinib % Inhibition @ 1µM | CFI-400945 % Inhibition @ 1µM |
| PLK4 | To be determined | Literature Value | Literature Value |
| VEGFR2 | To be determined | Literature Value | Literature Value |
| c-Met | To be determined | Literature Value | Literature Value |
| ... | ... | ... | ... |
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clear overview of the experimental process and the potential mechanism of action, the following diagrams are presented.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Substituted Indazole Alcohols for Pharmaceutical Research
Introduction: The Significance of 6-Substituted Indazole Alcohols in Drug Discovery
Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile binding capabilities with a wide range of biological targets.[1] Specifically, 6-substituted indazole alcohols serve as critical intermediates in the synthesis of numerous pharmacologically active compounds, including potent kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic placement of a hydroxymethyl group at the C6 position of the indazole core provides a crucial handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
The efficient and scalable synthesis of these key building blocks is a paramount concern for researchers in the pharmaceutical industry. The choice of synthetic route can significantly impact project timelines, cost of goods, and the overall feasibility of a drug development program. This guide provides an in-depth, objective comparison of two prominent synthetic routes for the preparation of 6-substituted indazole alcohols, offering detailed experimental protocols, quantitative performance data, and expert insights to aid in the selection of the most appropriate methodology for your research needs.
Strategic Approaches to the Synthesis of (1H-Indazol-6-yl)methanol
Two primary strategies for the synthesis of the archetypal 6-substituted indazole alcohol, (1H-indazol-6-yl)methanol, are presented here for comparison. The first route commences with the readily available 6-bromo-1H-indazole, while the second approach utilizes the corresponding 1H-indazole-6-carboxylic acid or its ester derivative.
Route 1: Functionalization of 6-Bromo-1H-indazole
This synthetic pathway leverages the versatility of the aryl bromide moiety in 6-bromo-1H-indazole for the introduction of the hydroxymethyl group. The key transformation in this sequence is a metal-halogen exchange followed by quenching with an electrophilic source of formaldehyde.
The choice of 6-bromo-1H-indazole as a starting material is strategic due to its commercial availability and the well-established chemistry of aryl bromides. The critical step, a lithium-halogen exchange, is a powerful method for the formation of aryllithium species, which are highly nucleophilic and readily react with electrophiles like formaldehyde.[2] The use of n-butyllithium at low temperatures is crucial to ensure the regioselective metal-halogen exchange over potential proton abstraction from the indazole N-H group. Subsequent protection of the indazole nitrogen may be necessary for certain applications, but for the synthesis of the primary alcohol, the reaction can often be performed on the N-unprotected scaffold.
Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole [3]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Step 2: Lithiation and Formylation of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78°C for 1 hour.
-
Add dry formaldehyde gas (generated by the depolymerization of paraformaldehyde) or a solution of anhydrous formaldehyde in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1H-indazol-6-yl)methanol.
Caption: Synthetic pathway from 4-bromo-2-methylaniline to (1H-indazol-6-yl)methanol.
Route 2: Reduction of 1H-Indazole-6-carboxylic Acid or its Ester
This approach involves the synthesis of an indazole with a carboxylic acid or ester functionality at the 6-position, followed by a robust reduction to the desired alcohol. This route is often favored for its reliable and high-yielding reduction step.
The synthesis of the 1H-indazole-6-carboxylic acid precursor can be achieved through various methods, including the cyclization of appropriately substituted anilines. The subsequent reduction of the carboxylic acid or its ester is a key step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols in high yields.[1][4] The use of an ester, such as the methyl ester, is often preferred as it can be more readily purified by chromatography than the corresponding carboxylic acid and often gives cleaner reductions. The reaction is typically carried out in an anhydrous ethereal solvent like THF.
Step 1: Synthesis of 1H-Indazole-6-carboxylic Acid Methyl Ester [5]
-
The synthesis of 1H-indazole-6-carboxylic acid can be achieved through established literature methods, often starting from 4-methyl-3-nitroaniline.
-
Esterification of the resulting carboxylic acid with methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) provides the methyl ester.
Step 2: Reduction of 1H-Indazole-6-carboxylic Acid Methyl Ester [2]
-
To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (1H-indazol-6-yl)methanol.
Caption: Synthetic pathway from 1H-indazole-6-carboxylic acid to (1H-indazol-6-yl)methanol.
Quantitative Comparison of Synthetic Routes
The following table provides a side-by-side comparison of the two synthetic routes, summarizing key performance indicators to facilitate an informed decision-making process.
| Parameter | Route 1: From 6-Bromo-1H-indazole | Route 2: From 1H-Indazole-6-carboxylic Acid/Ester |
| Starting Material Availability | 6-Bromo-1H-indazole is commercially available or can be synthesized in high yield.[3] | 1H-Indazole-6-carboxylic acid and its esters may require multi-step synthesis. |
| Number of Steps (from key intermediate) | 1 | 1 |
| Key Transformation | Lithiation and formylation | Reduction of ester/carboxylic acid |
| Reagents and Conditions | n-BuLi (cryogenic), formaldehyde | LiAlH4 or Borane reagents (mild conditions) |
| Typical Overall Yield | Moderate to Good (Estimated 60-80%) | Good to Excellent (Reported yields often >80% for the reduction step)[2] |
| Scalability | Lithiation at large scale can pose safety and handling challenges. | Reductions with LiAlH4 are scalable with appropriate engineering controls. |
| Substrate Scope and Functional Group Tolerance | The strongly basic nature of n-BuLi can be incompatible with certain functional groups. | LiAlH4 is a powerful reducing agent and may not be compatible with other reducible functional groups. Borane reagents can offer better chemoselectivity.[6] |
Expert Recommendations and Conclusion
Both synthetic routes presented offer viable pathways to 6-substituted indazole alcohols. The choice between them will largely depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the presence of other functional groups in the molecule.
-
Route 1 (from 6-Bromo-1H-indazole) is a good option when 6-bromo-1H-indazole is readily available and the scale of the reaction is manageable in a standard laboratory setting. The main challenge lies in the handling of organolithium reagents at low temperatures.
-
Route 2 (from 1H-Indazole-6-carboxylic Acid/Ester) is generally the more robust and higher-yielding approach, particularly for larger-scale syntheses. The reduction of the carboxylic acid or ester is a well-established and reliable transformation. While the synthesis of the starting acid or ester may require additional steps, the high efficiency of the final reduction often compensates for this.
For drug development professionals, the reliability and scalability of Route 2 make it a more attractive option for producing key intermediates in larger quantities. However, for exploratory chemistry and the rapid synthesis of small quantities of diverse analogs, the modularity of Route 1 can be advantageous.
Ultimately, the selection of the optimal synthetic route requires a careful evaluation of the factors outlined in this guide. By understanding the causality behind the experimental choices and the quantitative performance of each pathway, researchers can make informed decisions to accelerate their drug discovery efforts.
References
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol, School of Chemistry. Retrieved January 10, 2026, from [Link]
-
Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). L-VALINOL. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). Chemical Synthesis. Retrieved January 10, 2026, from [Link]
- Sirven, A. M., Stefak, R., & Rapenne, G. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole.
- Elguero, J., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(23), 8769-8777.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Target Validation: A Case Study Using Knockdown Strategies for 1-(1H-Indazol-6-yl)ethanol
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, emphasizing the principles of scientific integrity required to build a compelling target validation package.
The Imperative of Target Validation: Beyond Initial Hits
Identifying a "hit" in a primary screen—a compound that elicits a desired phenotype—is merely the first step. The critical question that follows is: how does the compound work? Attributing the observed phenotype to the modulation of a specific protein target is a cornerstone of modern drug development.[4][5] Failure to rigorously validate this link can lead to the costly pursuit of compounds with misleading mechanisms of action, often driven by off-target effects.[6]
The Overall Strategy: A Multi-Pronged Approach to Confidence
A robust target validation strategy does not rely on a single experiment. Instead, it builds a case through layers of corroborating evidence. Our approach for validating Target-X for 1-(1H-Indazol-6-yl)ethanol will be built on the principle of phenocopying—demonstrating that genetically silencing the target reproduces the same biological effects as the compound.
Our workflow is designed to be self-validating at each stage, incorporating orthogonal methods and rigorous controls to systematically eliminate ambiguity.
Figure 1. High-level workflow for target validation using knockdown experiments.
Choosing Your Weapon: A Comparative Guide to Knockdown Technologies
The two primary RNAi tools for target validation are small interfering RNA (siRNA) and short hairpin RNA (shRNA). While both converge on the RNA-induced silencing complex (RISC) to degrade target mRNA, their delivery and duration of action differ significantly, making them suitable for different experimental contexts.[8]
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPRi (Interference) |
| Mechanism | Post-transcriptional silencing via mRNA degradation.[9] | Post-transcriptional silencing via mRNA degradation.[8] | Transcriptional repression by blocking RNA polymerase. |
| Delivery | Transient transfection (e.g., lipid-based reagents).[10] | Vector-based (plasmid or viral), enabling stable integration.[11] | Vector-based (plasmid or viral) delivery of dCas9 and guide RNA. |
| Effect Duration | Transient (typically 48-96 hours).[12] | Stable and long-term; can create permanent cell lines.[11] | Stable and long-term. |
| Best For | Rapid initial validation, screening multiple targets, easily transfected cells.[11] | Long-term studies, generating stable knockdown lines, hard-to-transfect cells (with viral delivery).[13] | Orthogonal validation, studying essential genes where knockout is lethal. |
| Key Pitfall | Off-target effects due to miRNA-like activity are a major concern.[6][14] | Potential for saturation of endogenous RNAi machinery; insertional mutagenesis with viral vectors.[15] | Requires delivery of a large Cas9 protein; potential for off-target binding of the guide RNA. |
Recommendation: For initial validation of Target-X, we will begin with siRNA . Its transient nature allows for rapid assessment across multiple sequences, which is crucial for mitigating off-target effects.[6] shRNA will be reserved for developing a stable knockdown cell line for more complex, long-term assays, including the critical rescue experiments. CRISPRi serves as an excellent orthogonal method to confirm findings, as it acts at the transcriptional level, providing an independent line of evidence.
Phase 1: Designing and Validating the Knockdown Tools
Step-by-Step Protocol: siRNA Design and Validation
Objective: To identify at least two independent siRNA sequences that effectively and specifically reduce Target-X mRNA and protein levels.
1. siRNA Design (In Silico):
-
Utilize a reputable design algorithm (e.g., siDirect 2.0, Dharmacon's ON-TARGETplus).[17] These tools incorporate criteria to enhance efficacy and reduce off-target effects.
-
Key Design Principles:
-
Action: Design and order 3-4 unique siRNA sequences targeting different regions of the Target-X mRNA.
2. Transfection Optimization:
-
The goal is to achieve maximal knockdown with minimal cytotoxicity.[19]
-
Procedure:
3. Validation of Knockdown Efficiency (Quantitative PCR):
-
qRT-PCR is the gold standard for measuring mRNA levels.[21]
-
Procedure:
-
Harvest RNA from cells 48 hours after transfection with each of the designed Target-X siRNAs, the positive control, and the negative control.
-
Synthesize cDNA.
-
Perform qPCR using validated primers for Target-X and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[22]
-
Calculate the percentage of mRNA knockdown relative to the non-targeting control using the ΔΔCt method.
-
4. Validation of Knockdown Efficiency (Western Blot):
-
Procedure:
-
Success Criterion: The same two siRNAs that showed strong mRNA knockdown should also demonstrate a significant reduction in Target-X protein levels.
Hypothetical Validation Data for Target-X siRNAs:
| siRNA Sequence | mRNA Knockdown (%) (via qRT-PCR) | Protein Knockdown (%) (via Western Blot) | Cell Viability (% of Control) | Selected for Further Use? |
| Target-X siRNA #1 | 85% | 81% | 95% | Yes |
| Target-X siRNA #2 | 25% | Not Assessed | 98% | No |
| Target-X siRNA #3 | 91% | 88% | 92% | Yes |
| Target-X siRNA #4 | 75% | 72% | 65% | No (Cytotoxic) |
| Non-Targeting Ctrl | 0% | 0% | 100% | Control |
| GAPDH Ctrl | 95% | 92% | 96% | Control |
Phase 2: Does Knockdown Phenocopy the Compound?
With validated tools in hand, we can now test our central hypothesis. If this compound achieves its effect by inhibiting Target-X, then reducing the amount of Target-X protein should produce the same biological outcome.
Experimental Design:
-
Select a quantifiable phenotype that is robustly produced by this compound. This could be inhibition of cell proliferation, induction of apoptosis, or modulation of a specific signaling pathway.
-
Run parallel experiments:
-
Compound Arm: Treat cells with a dose-response of this compound. Include a vehicle control (e.g., DMSO).
-
Knockdown Arm: Transfect cells with the two validated Target-X siRNAs (siRNA #1 and #3 from our table) and the non-targeting control siRNA.
-
-
Measure the phenotype at the appropriate time point.
-
Compare the results. The critical test is whether the phenotype observed with Target-X siRNA #1 and #3 mirrors the phenotype caused by the compound. Using two different siRNAs that target the same gene but have different sequences helps to rule out off-target effects.[12][24]
Phase 3: The Gold Standard—Confirming On-Target Effects with Rescue Experiments
Observing a phenocopy is strong evidence, but it is not definitive proof. It's possible, though less likely when using multiple siRNAs, that both the compound and the siRNAs share a common off-target that is responsible for the phenotype. The "rescue" experiment is the gold-standard method to formally prove the effect is on-target.[19]
The Logic of the Rescue Experiment:
The goal is to re-introduce the target protein in a form that is resistant to the knockdown reagent. If the phenotype is truly caused by the loss of the target protein, then replenishing its levels should reverse the effect, or "rescue" the phenotype.
Figure 2. The logical framework of a rescue experiment.
Step-by-Step Protocol: shRNA-Mediated Rescue
Objective: To demonstrate that re-expression of an shRNA-resistant Target-X can reverse the phenotype induced by Target-X knockdown.
1. Develop a Stable Knockdown Cell Line:
-
Sub-clone the shRNA sequence corresponding to the most effective siRNA (e.g., Target-X siRNA #3) into a lentiviral vector.[25]
-
Transduce the target cells and select for stable integrants (e.g., using puromycin resistance).
-
Validate the stable knockdown of Target-X via Western Blot.
2. Design the Rescue Construct:
-
Obtain a cDNA expression vector for Target-X.
-
Using site-directed mutagenesis, introduce silent mutations ("wobble" mutations) into the region of the cDNA that is targeted by your shRNA.[26] These mutations should change the nucleotide sequence without altering the amino acid sequence of the protein. This makes the rescue construct's mRNA invisible to the shRNA while still producing a functional protein.
-
Confirm the mutations by sequencing.
3. Perform the Rescue Experiment:
-
Take the stable Target-X knockdown cell line.
-
Transfect these cells with either:
-
An empty vector control.
-
The shRNA-resistant Target-X expression vector.
-
-
Crucial Controls:
-
Parental cell line (no knockdown) + empty vector.
-
Stable knockdown cell line + empty vector.
-
-
Assay:
-
Confirm the re-expression of Target-X in the "rescued" cells via Western Blot.
-
Measure the relevant biological phenotype in all experimental arms.
-
Expected Outcome for Successful Validation:
| Cell Line | Vector Transfected | Target-X Protein Level | Phenotype | Interpretation |
| Parental | Empty Vector | High | Baseline | Normal State |
| Stable Knockdown | Empty Vector | Low | Present | On-Target Effect |
| Stable Knockdown | Rescue Construct | High | Reversed/Baseline | Successful Rescue |
If re-expressing the shRNA-resistant Target-X reverses the phenotype, you have provided the most rigorous evidence possible that the effect is specifically due to the loss of Target-X.
Conclusion: Building a Robust Case for Target Validation
Validating the target of a novel small molecule like this compound is a systematic process of building confidence through carefully controlled experiments. By starting with well-designed and validated siRNA reagents, demonstrating a clear phenocopy between compound treatment and target knockdown, and culminating in a successful rescue experiment, researchers can forge an undeniable link between a molecule, its target, and its biological effect. This rigorous, multi-step approach is essential for mitigating the risks of off-target effects and ensuring that only the most promising and well-understood candidates advance in the drug discovery pipeline.
References
-
A statistical approach to selecting and confirming validation targets in -omics experiments. (n.d.). BioMed Central. Retrieved January 10, 2026, from [Link]
-
Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
How to Analyze Western Blot Data. (2025, August 22). PraxiLabs. Retrieved January 10, 2026, from [Link]
-
How to design effective siRNA for gene knockdown experiments?. (2025, May 27). Patsnap Synapse. Retrieved January 10, 2026, from [Link]
-
Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. (n.d.). QIAGEN. Retrieved January 10, 2026, from [Link]
-
Measuring RNAi Knockdown using qPCR. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]
-
Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot. (n.d.). SpringerLink. Retrieved January 10, 2026, from [Link]
-
Measuring RNAi knockdown using qPCR. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
How to Interpret a Western Blot: The basics. (2021, June 27). LabXchange. Retrieved January 10, 2026, from [Link]
-
What is the problem with my siRNA transfection?. (2013, April 27). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Quantitation siRNA-induced Knockdown by qRT-PCR and WB. (n.d.). RNA Transfection Reagents. Retrieved January 10, 2026, from [Link]
-
siDirect: highly effective, target-specific siRNA design software for mammalian RNA interference. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Synthetic RNAs for Gene Regulation: Design Principles and Computational Tools. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]
-
Evaluating your Western Blot Results. (2023, June 8). Precision Biosystems. Retrieved January 10, 2026, from [Link]
-
Validation strategies for target prediction methods. (2019, April 9). Briefings in Bioinformatics. Retrieved January 10, 2026, from [Link]
-
The promise and pitfalls. (2005, August 22). European Pharmaceutical Review. Retrieved January 10, 2026, from [Link]
-
How can I discriminate between the siRNA knock down effect and unsatisfactory conditions of the cell itself?. (2013, January 30). ResearchGate. Retrieved January 10, 2026, from [Link]
-
How to Read Western blot. (n.d.). TotalLab. Retrieved January 10, 2026, from [Link]
-
Quantitative Western Blotting: How and why you should validate your antibodies. (n.d.). Azure Biosystems. Retrieved January 10, 2026, from [Link]
-
Key Mechanistic Principles and Considerations Concerning RNA Interference. (2020, August 12). Frontiers. Retrieved January 10, 2026, from [Link]
-
The promises and pitfalls of RNA-interference-based therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. Retrieved January 10, 2026, from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). UCL. Retrieved January 10, 2026, from [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015, May 21). ACS Publications. Retrieved January 10, 2026, from [Link]
-
shRNA rescue with site directed mutagenesis - oligo design. (2011, August 31). Protocol Online. Retrieved January 10, 2026, from [Link]
-
Design and cloning strategies for constructing shRNA expression vectors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Complete Workflow for Designing shRNA Interference Vectors. (2024, October 15). Brain Case. Retrieved January 10, 2026, from [Link]
-
1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
(1H-Indazol-6-yl)methanol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
Sources
- 1. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. quora.com [quora.com]
- 8. academic.oup.com [academic.oup.com]
- 9. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 15. The promises and pitfalls of RNA-interference-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the limitations of RNA interference (RNAi)? | AAT Bioquest [aatbio.com]
- 17. siDirect: highly effective, target-specific siRNA design software for mammalian RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthetic RNAs for Gene Regulation: Design Principles and Computational Tools [frontiersin.org]
- 19. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. How to Read Western blot - TotalLab [totallab.com]
- 24. researchgate.net [researchgate.net]
- 25. Brain Caseâs interpretation | Complete Workflow for Designing shRNA Interference Vectors [ebraincase.com]
- 26. shRNA rescue with site directed mutagenesis - oligo design - siRNA, microRNA and RNAi [protocol-online.org]
The Indazole Scaffold: A Comparative Guide to ADME Profiles in Drug Discovery
Introduction: The Privileged Indazole Core and the ADME Imperative
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," leading to the development of numerous successful drugs across a wide range of therapeutic areas, from oncology to anti-inflammatory applications.[2][3][4] Marketed drugs such as Axitinib (kinase inhibitor), Niraparib (PARP inhibitor), and Benzydamine (anti-inflammatory agent) all feature this versatile core, highlighting its significance.[1][2][5]
However, the journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant portion of candidates failing due to suboptimal pharmacokinetic properties.[6] This is where the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) becomes paramount. Early and comprehensive ADME profiling allows researchers to identify potential liabilities, guide chemical optimization, and ultimately increase the probability of clinical success.[7]
This guide provides an in-depth comparison of the ADME profiles of different classes of indazole derivatives, grounded in experimental data. We will dissect the key in vitro assays that form the foundation of modern ADME screening, explain the causality behind experimental choices, and present a comparative analysis of representative indazole-based drugs to illuminate critical structure-ADME relationships (SAR).
The Four Pillars of ADME: A Mechanistic Overview
Understanding how a drug behaves in the body is governed by four interconnected processes:
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. This process is heavily influenced by factors like plasma protein binding.[8]
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.[9] This is a major determinant of a drug's half-life and potential for drug-drug interactions.[4]
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[10]
Early in vitro assessment of these four pillars is crucial for predicting a drug's in vivo performance and ensuring its safety and efficacy.[6][7]
Core Experimental Workflows for ADME Profiling
To objectively compare drug candidates, a suite of standardized in vitro assays is employed. These protocols are designed to be self-validating systems, incorporating controls that ensure data integrity and reproducibility.
In Vitro Permeability: The Caco-2 Monolayer Assay
Expertise & Experience: Predicting oral absorption is a critical early step. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for this purpose.[11] When cultured on semi-permeable inserts, these cells differentiate into a polarized monolayer that mimics the human intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12] Measuring the rate of compound transport across this monolayer provides the apparent permeability coefficient (Papp), a key predictor of in vivo absorption.[12] A bidirectional assay (measuring transport from the apical to basolateral side and vice-versa) is essential to identify compounds that are substrates of efflux pumps, which can severely limit oral bioavailability.[12]
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Experimental Protocol: Caco-2 Permeability [11][13][14]
-
Cell Culture: Caco-2 cells are cultured in flasks until confluent. They are then seeded onto permeable Transwell® filter inserts and allowed to differentiate for approximately 21 days to form a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers not meeting the acceptance criterion (e.g., >300 Ω·cm²) are discarded.[12]
-
Transport Experiment:
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A→B permeability, the dosing solution containing the test compound is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.
-
For B→A permeability, the dosing solution is added to the basolateral (B) side, and fresh buffer to the apical (A) side.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis: At a predetermined time point (e.g., 120 minutes), samples are taken from the receiver compartment. The concentration of the test compound in the donor and receiver samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 suggests the compound is a substrate for active efflux.[11]
In Vitro Metabolic Stability: The Liver Microsomal Assay
Expertise & Experience: The liver is the primary site of drug metabolism.[9] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][15] Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its intrinsic clearance (Clint).[16] This parameter is crucial for predicting in vivo hepatic clearance and drug half-life. Using microsomes from different species (e.g., human, rat, dog) provides valuable data on interspecies differences, which is vital for selecting appropriate toxicology species.[1]
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Experimental Protocol: Microsomal Stability [3][17][18]
-
Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., potassium phosphate, pH 7.4) is prepared. The test compound is added (e.g., to a final concentration of 1 µM).
-
Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH-regenerating system. A control incubation without the cofactor is run in parallel to check for chemical instability.
-
Incubation and Sampling: The reaction is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a large volume of ice-cold acetonitrile, which precipitates the microsomal proteins. An internal standard for LC-MS/MS analysis is typically included in the acetonitrile.
-
Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2). The intrinsic clearance (Clint, in µL/min/mg protein) is then calculated from the half-life and protein concentration.
Plasma Protein Binding: The Rapid Equilibrium Dialysis (RED) Assay
Expertise & Experience: Once absorbed, a drug's distribution is dictated by its affinity for plasma proteins, primarily albumin and α1-acid glycoprotein.[10] Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[8] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[19] The Rapid Equilibrium Dialysis (RED) method is considered the gold standard.[10] It uses a device with two chambers separated by a semi-permeable membrane. Plasma containing the drug is placed in one chamber and buffer in the other. The free drug diffuses across the membrane until equilibrium is reached, allowing for accurate measurement of the unbound concentration.[8][10]
Detailed Experimental Protocol: Equilibrium Dialysis [8][10][20]
-
Device Preparation: A RED device plate, containing individual inserts with a dialysis membrane (typically 8-14 kDa MWCO), is used.
-
Sample Loading: The test compound is spiked into plasma from the desired species (human, rat, etc.). A volume of this plasma (e.g., 300 µL) is added to the sample chamber (donor) of the RED insert.
-
Buffer Loading: A corresponding volume of dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber (receiver).
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-8 hours) to reach equilibrium. The optimal time is determined in preliminary experiments.
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with an equal volume of blank plasma. This ensures both samples are analyzed in the same matrix. The concentrations in both chambers are then determined by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Comparative ADME Profiles of Key Indazole Derivatives
To illustrate the diverse ADME profiles within the indazole class, we will compare three clinically successful but structurally and mechanistically distinct drugs: Axitinib , Niraparib , and Benzydamine .
| ADME Parameter | Axitinib (Kinase Inhibitor) | Niraparib (PARP Inhibitor) | Benzydamine (Anti-inflammatory) | Reference(s) |
| Absorption | ||||
| In Vitro Permeability | Substrate of P-gp | High Permeability (presumed) | High Permeability (presumed) | [21][22] |
| Oral Bioavailability (F) | ~58% (human) | ~73% (human) | ~87% (human) | [16],[23],[8] |
| Distribution | ||||
| Plasma Protein Binding | >99% (human) | ~84% (human) | <20% (human) | [16],[2],[20] |
| Volume of Distribution (Vd) | ~160 L (human) | High (implied by clearance) | ~110 L (human) | [21],[8] |
| Metabolism | ||||
| Primary Metabolic Route | Hepatic Oxidation, Glucuronidation | Hepatic Amide Hydrolysis | Hepatic N-oxidation | [21][22],[10][23],[24] |
| Key Enzymes | CYP3A4/5 (major), CYP1A2, CYP2C19, UGT1A1 | Carboxylesterases (CEs) | Flavin-containing monooxygenase 3 (FMO3) | [25],[10][24],[24] |
| In Vitro t1/2 (HLM) | Not explicitly found | 33.8 min | Sensitive to pre-incubation conditions | [26],[24] |
| In Vitro Clint (HLM) | Not explicitly found | 24.0 µL/min/mg | Not explicitly found | [26] |
| Excretion | ||||
| Primary Route | Feces (Metabolites) | Urine (~48%) and Feces (~39%) | Urine (Metabolites) | [27],[10][18],[26] |
| In Vivo Half-life (t1/2) | 2.5 - 6.1 hours (human) | ~36 hours (human) | ~8-13 hours (human) | [16],[13],[8][20] |
HLM: Human Liver Microsomes
Structure-ADME Relationship (SAR) and Metabolic Pathways
The data presented above reveals striking differences in the ADME profiles of these three indazole derivatives, driven directly by their distinct chemical structures.
Axitinib's structure, featuring a sulfonamide and a vinylpyridine moiety, makes it a classic substrate for CYP-mediated oxidation.[25][27] Its lipophilicity contributes to very high plasma protein binding (>99%), which in turn limits its volume of distribution and makes it susceptible to drug-drug interactions with strong CYP3A4 inhibitors or inducers.[22][28]
Caption: Primary Metabolic Pathways of Axitinib.
In stark contrast, Niraparib contains a piperidine-carboxamide moiety. This amide bond is readily cleaved by carboxylesterases (CEs), bypassing the CYP system almost entirely.[10][23][24] This metabolic route is highly efficient, but the resulting carboxylic acid metabolite is inactive. This different metabolic pathway significantly reduces the risk of CYP-mediated drug-drug interactions compared to Axitinib.[24] Its moderate plasma protein binding (~84%) and high bioavailability (~73%) contribute to a favorable pharmacokinetic profile with a long half-life, suitable for once-daily dosing.[2][13]
Caption: Primary Metabolic Pathways of Niraparib.
Benzydamine represents yet another metabolic paradigm. Its N,N-dimethylpropylamino side chain is a prime target for N-oxidation by Flavin-containing monooxygenases (FMOs), specifically FMO3.[24] This pathway is distinct from both CYP and esterase metabolism. Furthermore, its structure results in very low plasma protein binding (<20%), which means a larger fraction of the drug is free to distribute into tissues and exert its anti-inflammatory effect locally, a desirable property for a topically and orally administered agent.[20][29]
Conclusion and Future Perspectives
This guide demonstrates that while the indazole scaffold is a common structural feature, the ADME profiles of its derivatives can vary dramatically based on the nature and placement of substituents. The comparison of Axitinib, Niraparib, and Benzydamine clearly illustrates how different functional groups direct metabolism through entirely different enzymatic pathways (CYP P450, carboxylesterases, and FMOs, respectively), leading to profound differences in clearance, half-life, and drug-drug interaction potential.
For researchers in drug development, these insights are critical. Understanding the interplay between chemical structure and ADME properties allows for the rational design of new indazole derivatives with optimized pharmacokinetic profiles. By employing the robust in vitro assays detailed here early in the discovery pipeline, project teams can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the delivery of novel, safe, and effective medicines to patients.
References
-
Caccia, S. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492.
-
Chasseaud, L. F., & Caccia, S. (1985). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 7(3), 195-204.
-
Baldwin, J. R., & Schran, H. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-97.
-
PubChem. (n.d.). Niraparib. National Center for Biotechnology Information.
-
van Andel, L., et al. (2021). Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment. Cancer Chemotherapy and Pharmacology, 88(3), 475-484.
-
Al-Sanea, M. M., et al. (2022). Evaluation of Niraparib Metabolic Stability in Human Liver Microsomes Using Ultrafast UPLC‐MS/MS Technique: In Silico Screening for Structural Alerts Related to the Metabolic Lability and In Silico DEREK Toxicity. Molecules, 27(23), 8345.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
-
Fisher, M. B., et al. (2002). Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance. Drug Metabolism and Disposition, 30(10), 1087-1093.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
-
University of Maryland, Baltimore. (n.d.). Caco2 assay protocol.
-
Sonpavde, G., et al. (2017). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 11, 1179554917708397.
-
Massachusetts Institute of Technology. (2006). Drawing graphs with dot.
-
Li, F., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
-
Chen, Y., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 713-725.
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1210.
-
Wikipedia. (n.d.). Axitinib.
-
U.S. Food and Drug Administration. (2012). Inlyta (axitinib) tablets Label.
-
Edotor. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
-
YouTube. (n.d.). Dot Language Graphviz search results.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay.
-
Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531.
-
European Union Reference Laboratory for Alternatives to Animal Testing. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
-
U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers.
-
Hossain, M. A. (2018). In silico Study of 1687 FDA Approved Drugs and 612 Natural Products Reveals Benzydamine's Potential as a Direct In. International Research Journal of Pharmacy and Medical Sciences.
-
Pithavala, Y. K., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 713-725.
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314.
-
ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes.
-
Eurofins. (n.d.). CYP inhibition (HLM, package of 8 assays) IC50.
-
Masimirembwa, C. M., & Thompson, R. (2003). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 225, 75-87.
-
Zientek, M. A., et al. (2015). In Vitro Kinetic Characterization of Axitinib Metabolism. UroToday.
-
Di, L., & Umland, J. P. (2014). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters, 8(1), 2-8.
-
Grbac, R. T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech.
-
BioIVT. (n.d.). Metabolic Stability Assay Services.
-
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
-
BioIVT. (n.d.). Plasma Protein Binding Assay.
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(65), 32497-32508.
-
ResearchGate. (n.d.). Niraparib mean plasma concentration–time plots on a linear and b semilogarithmic scales.
-
Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
-
Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube.
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
-
CORE. (2018). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIRAPARIB IN PLASMA SAMPLES BY LC-MS/MS.
-
Chorna, O., et al. (2019). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate.
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
-
WuXi AppTec. (n.d.). Metabolic Stability Assays.
-
Enamine. (n.d.). In vitro ADME.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. xenotech.com [xenotech.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. bioivt.com [bioivt.com]
- 20. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 21. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. urotoday.com [urotoday.com]
- 26. researchgate.net [researchgate.net]
- 27. web.mit.edu [web.mit.edu]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 1-(1H-Indazol-6-yl)ethanol: Synthesis, Purification, and Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the synthesis, purity, and structural integrity of the key synthetic intermediate, 1-(1H-Indazol-6-yl)ethanol. In the landscape of medicinal chemistry, particularly in kinase inhibitor development, the indazole scaffold is a privileged structure.[1] The purity and identity of building blocks like this compound are paramount for the reproducibility of experimental results and the integrity of structure-activity relationship (SAR) studies.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for verification, and provides a comparative analysis against a relevant structural analogue to offer a deeper understanding of the molecule's characteristics.
Synthetic Pathway and Rationale
The most direct and common route to this compound is through the reduction of the corresponding ketone, 6-acetyl-1H-indazole. This approach is favored for its high efficiency and the commercial availability of the starting material.
Proposed Synthesis: Reduction of 6-acetyl-1H-indazole
The selected method employs sodium borohydride (NaBH₄), a mild and selective reducing agent. This choice is critical to prevent the over-reduction of the indazole ring system, which is a potential risk with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and protonate the resulting alkoxide intermediate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Dissolution: In a round-bottom flask, dissolve 6-acetyl-1H-indazole (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase would be 50:50 Ethyl Acetate:Hexane.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Isolation
Purification is critical to remove unreacted starting materials, byproducts, and inorganic salts. Flash column chromatography is the method of choice for this compound due to its polarity.
Caption: Purification workflow for this compound.
Detailed Experimental Protocol: Purification
-
Preparation: Slurry the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 90:10).
-
Loading: Carefully load the dried, slurried crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%). The less polar starting ketone will elute before the more polar alcohol product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product (visualized by UV light at 254 nm) and concentrate under reduced pressure to yield the final, purified compound.
Independent Verification: A Multi-Technique Approach
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods is essential for robust, independent verification.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the exact structure of the synthesized molecule.
-
¹H NMR: Confirms the presence and connectivity of all protons. Key expected signals include the N-H proton of the indazole ring (typically a broad singlet), aromatic protons, the methine proton (CH-OH), and the methyl group protons (CH₃). The splitting pattern of the methine quartet and the methyl doublet are characteristic of the ethyl alcohol moiety.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a primary check of its identity.
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ is 163.0866.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecules in pharmaceutical development.[2]
-
Methodology: A reverse-phase method using a C18 column is standard. A gradient elution with water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent separation of the main compound from potential impurities.[3]
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram, typically detected by a UV detector at a wavelength where the indazole chromophore absorbs strongly (e.g., 254 nm). For research purposes, a purity of ≥95% is generally required.[2]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Indazole NH (~13 ppm, broad s), Aromatic protons (7-8 ppm, m), Methine CH (~5.0 ppm, q), Methyl CH₃ (~1.5 ppm, d), Hydroxyl OH (variable, broad s) |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-140 ppm), Methine carbon (~65 ppm), Methyl carbon (~25 ppm) |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 163.0866; Found: 163.086 ± 5 ppm |
| HPLC | Purity (UV @ 254 nm) | ≥ 95% |
| Molecular Formula | - | C₉H₁₀N₂O |
| Molecular Weight | - | 162.19 g/mol |
Comparative Analysis: this compound vs. (1H-Indazol-6-yl)methanol
To place the analytical data in context, it is instructive to compare it with a closely related analogue, (1H-Indazol-6-yl)methanol.[4] This comparison highlights how a subtle structural change—the absence of the methyl group on the side chain—manifests in the analytical data.
| Technique | This compound | (1H-Indazol-6-yl)methanol | Rationale for Difference |
| ¹H NMR | Methine: ~5.0 ppm (quartet); Methyl: ~1.5 ppm (doublet) | Methylene: ~4.7 ppm (singlet or doublet if coupled to OH) | The methine proton is split by the adjacent methyl group (quartet). The methylene protons in the analogue are equivalent and appear as a singlet. |
| ¹³C NMR | Contains signals for Methine (~65 ppm) and Methyl (~25 ppm) carbons. | Contains a signal for a Methylene carbon (~60 ppm); no methyl signal. | Presence of an additional methyl carbon and a methine instead of a methylene carbon. |
| Molecular Weight | 162.19 g/mol | 148.16 g/mol | Difference of a CH₂ group (14.03 g/mol ). |
| Polarity (TLC/HPLC) | Less polar | More polar | The additional methyl group increases the lipophilicity, resulting in a slightly shorter retention time on reverse-phase HPLC. |
Troubleshooting and Impurity Profiling
A self-validating protocol anticipates potential failures. Rigorous analysis can identify common process-related impurities.
-
Unreacted Starting Material (6-acetyl-1H-indazole): Detectable by all three methods. In ¹H NMR, the acetyl methyl signal (~2.6 ppm) will be present. In HPLC, it will appear as a less polar peak eluting earlier than the product.
-
Solvent Residues (Methanol, Ethyl Acetate): Easily identified by characteristic sharp singlets in the ¹H NMR spectrum.
-
Over-alkylation (e.g., 1-Ethyl-1H-indazol-6-yl)ethanol): A potential side-reaction if an alkylating agent is present. This would be clearly distinguishable by the absence of the N-H proton signal in ¹H NMR and a corresponding shift in molecular weight by MS.
-
Isomeric Impurities: Depending on the synthesis of the starting material, isomeric impurities (e.g., from 4- or 5-acetyl-1H-indazole) could be present.[5] HPLC is the most effective tool for separating and identifying such isomers.
Conclusion
The independent synthesis and verification of this compound is a multi-step process that relies on a sound understanding of organic chemistry principles and the rigorous application of modern analytical techniques. By following the detailed protocols for synthesis, purification, and, most critically, a multi-technique analytical verification (NMR, MS, and HPLC), researchers can ensure the quality and integrity of this valuable building block. This diligence is the foundation upon which reliable and reproducible scientific data is built, ultimately accelerating the drug discovery process.
References
-
Jadhav, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Jin, T., et al. (2007). An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition. Supporting Information. Available at: [Link]
-
Park, A., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Foley, D. J., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
- Counceller, C. M., et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227B2.
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Available at: [Link]
-
Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
Folkes, A. J., et al. (2009). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Rimawi, F. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. Available at: [Link]
-
University of Hyderabad. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Novelty of 1-(1H-Indazol-6-yl)ethanol's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with unique mechanisms of action is a paramount objective. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and receptor modulation.[1][2] This guide provides a comprehensive framework for assessing the novelty of the mechanism of action for the compound 1-(1H-Indazol-6-yl)ethanol. While direct experimental data on this specific molecule is not yet publicly available, this document will serve as a detailed roadmap, outlining a systematic and robust experimental workflow to elucidate its biological function and compare it against existing therapeutic alternatives.
Introduction: The Indazole Scaffold and the Promise of Novelty
The indazole core is a key feature in numerous approved and investigational drugs, particularly in oncology.[3][4] Its derivatives have been successfully developed as inhibitors of a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[5] For example, some indazole-containing compounds are known to target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[4][6] Furthermore, the structural versatility of the indazole ring allows for the exploration of other target classes, as evidenced by the identification of indazole-based 5-HT2 receptor agonists.[2]
The central question for this compound is whether its mechanism of action represents a significant departure from these established paradigms. Does it inhibit a novel kinase? Does it modulate a previously unappreciated signaling pathway? Or does it operate through an entirely different class of protein targets? Answering these questions is fundamental to understanding its therapeutic potential and intellectual property landscape.
Phase 1: Unveiling the Phenotypic Signature
The initial step in characterizing a novel compound is to understand its effect on cellular and organismal systems through phenotypic screening.[7][8] This target-agnostic approach provides an unbiased view of the compound's biological activity and can offer crucial clues about its underlying mechanism.[][10]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
This protocol outlines a high-content imaging screen to assess the impact of this compound on various cellular phenotypes.
Materials:
-
A diverse panel of human cancer cell lines (e.g., representing different tissue origins and driver mutations).
-
This compound (with confirmed purity and identity).
-
Standard cell culture reagents.
-
384-well microplates suitable for imaging.
-
Fluorescent dyes for labeling cellular compartments (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria).
-
High-content imaging system and analysis software.
Procedure:
-
Cell Plating: Seed the selected cell lines into 384-well plates at an appropriate density to ensure sub-confluency during the assay.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include vehicle (DMSO) and positive controls (known cytotoxic or pathway-specific drugs).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours).
-
Staining: At the end of the incubation, fix, permeabilize, and stain the cells with the fluorescent dyes.
-
Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Utilize image analysis software to extract a wide range of quantitative descriptors for each cell, including morphological features, intensity and texture of the stains, and cell count.
-
Data Analysis: Analyze the multi-parametric data to generate a "phenotypic fingerprint" for this compound. Compare this fingerprint to those of reference compounds with known mechanisms of action.
Interpreting the Results: A unique phenotypic profile for this compound, distinct from that of known kinase inhibitors or other compound classes, would be the first indication of a novel mechanism of action.[11]
Phase 2: Deconvoluting the Molecular Target(s)
Once a distinct phenotype is observed, the next critical step is to identify the direct molecular target(s) of this compound.[12] This process, known as target deconvolution, can be approached using several complementary techniques.[13][14]
A. Affinity-Based Approaches: Fishing for Binding Partners
Affinity chromatography coupled with mass spectrometry is a classic and powerful method for identifying protein targets that physically interact with a small molecule.[12][15]
Caption: Workflow for target identification using affinity chromatography.
B. In-Situ Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the binding of a ligand to its target protein within the complex environment of a cell.[16][17] The principle is that ligand binding stabilizes a protein against thermal denaturation.[18][19]
Materials:
-
Cells or tissue of interest.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., for freeze-thaw cycles).
-
Method for protein quantification (e.g., Western blot, mass spectrometry).
Procedure:
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures in a thermal cycler.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the soluble protein of interest at each temperature using a specific antibody (for a candidate approach) or globally using mass spectrometry (for an unbiased approach).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Caption: General workflow for a CETSA experiment.
Phase 3: Kinome Profiling and Pathway Analysis
Given that many indazole derivatives are kinase inhibitors, a comprehensive kinome-wide screen is a logical and crucial step to assess the selectivity and potential novelty of this compound's activity within this target class.[21][22][23]
Experimental Protocol: Kinome Profiling
This can be outsourced to specialized contract research organizations (CROs) that offer extensive kinase panel screening services.[24][25]
Procedure:
-
Compound Submission: Provide a sample of this compound to the CRO.
-
Screening: The compound will be screened at one or more concentrations against a large panel of purified, active kinases (typically >300).
-
Data Analysis: The percentage of inhibition for each kinase is determined. For hits, IC50 values are subsequently determined.
-
Selectivity Profiling: The results are analyzed to determine the selectivity of the compound across the kinome.
Interpreting the Results:
-
High Potency and Selectivity for a Novel Kinase: This would be a strong indicator of a novel mechanism of action.
-
Inhibition of a Known Kinase with a Different Profile: The compound might inhibit a known oncotarget but with a different selectivity profile compared to existing inhibitors, potentially leading to an improved therapeutic window.
-
No Significant Kinase Inhibition: This would suggest that this compound's mechanism of action lies outside the kinome, prompting further investigation into other target classes identified in Phase 2.
Comparative Data Table: Hypothetical Kinome Profiling Results
| Kinase Target | This compound IC50 (nM) | Comparator A (Known Inhibitor) IC50 (nM) | Comparator B (Known Inhibitor) IC50 (nM) | Novelty Assessment |
| Novel Kinase X | 15 | >10,000 | >10,000 | High Novelty |
| Known Kinase Y | 50 | 5 | 500 | Moderate Novelty (Different Selectivity) |
| Known Kinase Z | >10,000 | 20 | 10 | Low Novelty (Different Target) |
Phase 4: Validating the Mechanism of Action in a Cellular Context
The final phase involves validating the identified target and its role in the observed cellular phenotype. This step is crucial for establishing a clear link between molecular interaction and biological effect.
Experimental Protocol: Target Knockdown/Knockout and Phenotypic Rescue
Materials:
-
Cell line from the initial phenotypic screen.
-
siRNA, shRNA, or CRISPR/Cas9 reagents targeting the identified protein.
-
Reagents for transfection or transduction.
-
This compound.
Procedure:
-
Target Depletion: Use siRNA (transient), shRNA (stable), or CRISPR/Cas9 (knockout) to reduce or eliminate the expression of the putative target protein.
-
Phenotypic Analysis: Assess whether the depletion of the target protein phenocopies the effect of treatment with this compound.
-
Rescue Experiment: In a target knockout cell line, assess if the effect of this compound is abrogated.
Interpreting the Results: If the knockdown or knockout of the target protein mimics the phenotype induced by the compound, and the compound has no effect in the absence of the target, this provides strong evidence for the proposed mechanism of action.
Synthesizing the Evidence for Novelty
The novelty of this compound's mechanism of action is ultimately determined by a comprehensive analysis of all the experimental data.
Caption: A logical framework for assessing mechanistic novelty.
By following this structured, multi-faceted approach, researchers can rigorously assess the novelty of this compound's mechanism of action. This guide provides the necessary experimental framework and intellectual context to move from an uncharacterized molecule to a compound with a well-defined and potentially groundbreaking biological function, paving the way for the development of next-generation therapeutics.
References
-
Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Retrieved from [Link]
-
Proventa International. (2021, June 29). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
-
Alto Predict. (2021, April 8). Phenotypic Platforms are Taking Over Drug Discovery. Retrieved from [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Institutes of Health. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]
-
ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
ResearchGate. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Institutes of Health. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Semantic Scholar. Novel approaches to the development of tyrosine kinase inhibitors and their role in the fight against cancer. Retrieved from [Link]
-
PubMed. (2006, January 12). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Retrieved from [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]
-
CAS Common Chemistry. 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol. Retrieved from [Link]
Sources
- 1. 874668-59-4(2-(6-Amino-1H-indazol-1-yl)ethanol) | Kuujia.com [kuujia.com]
- 2. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. proventainternational.com [proventainternational.com]
- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 10. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 11. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. assayquant.com [assayquant.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 25. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Characterizing a Novel Indazole Derivative: A Comparative Guide to Unveiling the Biological Effects of 1-(1H-Indazol-6-yl)ethanol
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure consistently found in compounds with a wide array of biological activities.[1][2] From potent anti-cancer agents to anti-inflammatory and anti-HIV therapies, the versatility of the indazole ring has made it a focal point for drug discovery.[1][2][3] This guide focuses on a specific, less-characterized member of this family: 1-(1H-Indazol-6-yl)ethanol. Our objective is to provide a strategic framework for researchers to elucidate its biological function. This will be accomplished by proposing a direct, head-to-head comparison with a well-documented indazole-containing kinase inhibitor, Axitinib, providing the experimental blueprints to move from hypothesis to data.
The Indazole Core: A Foundation for Potent Kinase Inhibition
The indazole moiety is a key feature in numerous FDA-approved small-molecule drugs, particularly those designed as protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling by adding phosphate groups to proteins. Their dysregulation is a hallmark of many diseases, most notably cancer. The indazole structure is adept at forming key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.[6]
Examples of indazole-based kinase inhibitors include:
-
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[7]
-
Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK).[1]
-
Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[1][5]
-
GDC-0941: An inhibitor of Class I PI3 Kinase.[8]
Given this precedent, a primary hypothesis for the biological activity of this compound is its potential interaction with one or more protein kinases. The ethanol substitution at the 6-position presents a unique chemical feature that warrants investigation into its structure-activity relationship (SAR) compared to other indazole derivatives.[9][10][11]
A Proposed Comparative Study: this compound vs. Axitinib
To systematically evaluate the biological effects of this compound, a comparative study against a well-characterized indazole derivative is proposed. Axitinib serves as an excellent comparator due to its established mechanism of action as a potent VEGFR inhibitor and its structural similarity, sharing the core indazole scaffold.
This comparative approach allows for the contextualization of any observed biological activity of our target compound. The following sections outline a series of experiments designed to test the hypothesis that this compound possesses kinase inhibitory activity.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a logical progression from broad screening to more specific cellular characterization.
Caption: Proposed experimental workflow for the comparative biological evaluation of this compound.
Detailed Experimental Protocols
In Vitro Kinase Profiling
Rationale: The initial step is to perform a broad screen against a panel of recombinant human kinases to identify potential targets. This unbiased approach will reveal if this compound has any significant kinase inhibitory activity and will provide a direct comparison to the known activity profile of Axitinib.
Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and Axitinib in 100% DMSO.
-
Kinase Panel: Select a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that includes a diverse representation of the human kinome, with a particular focus on tyrosine kinases, including VEGFRs.
-
Assay Conditions: The assay is typically performed at a single high concentration of the test compounds (e.g., 10 µM) with ATP at or near its Km for each kinase.
-
Data Collection: Kinase activity is measured, and the percent inhibition relative to a DMSO control is calculated for each compound against each kinase.
-
Follow-up: For any kinases inhibited by >50% by this compound, a dose-response curve should be generated to determine the IC50 value (the concentration required for 50% inhibition).
Cell-Based Proliferation Assays
Rationale: To determine if the in vitro kinase activity translates to a cellular effect, proliferation assays are essential. The choice of cell lines should be guided by the results of the kinase screen. For instance, if VEGFR2 is identified as a target, Human Umbilical Vein Endothelial Cells (HUVECs) would be a relevant cell line.
Protocol (MTT Assay):
-
Cell Seeding: Plate cells (e.g., HUVECs, various cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Axitinib for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Target Engagement
Rationale: This experiment aims to confirm that the compound engages its intended target within the cell and inhibits its downstream signaling pathway. For example, if this compound inhibits VEGFR2, we would expect to see a decrease in the phosphorylation of downstream proteins like Akt and ERK.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by an indazole-based compound.
Protocol:
-
Cell Treatment: Treat cells with this compound or Axitinib at various concentrations for a specified time (e.g., 2-24 hours).
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, VEGFR2) and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Kinase Inhibition Profile
| Kinase | This compound (% Inhibition @ 10 µM) | Axitinib (% Inhibition @ 10 µM) | This compound (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| VEGFR2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| PDGFRβ | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| c-Kit | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... | ... |
Table 2: Comparative Cellular Proliferation Inhibition
| Cell Line | This compound (GI50, µM) | Axitinib (GI50, µM) |
| HUVEC | Experimental Data | Experimental Data |
| A549 (Lung Cancer) | Experimental Data | Experimental Data |
| MCF7 (Breast Cancer) | Experimental Data | Experimental Data |
| ... | ... | ... |
Conclusion
This guide provides a comprehensive and experimentally grounded framework for the initial biological characterization of this compound. By leveraging the extensive knowledge of the indazole scaffold's role in kinase inhibition and employing a direct comparison with a clinically relevant drug like Axitinib, researchers can efficiently generate a robust dataset.[1][5][10] The proposed workflow, from broad kinase screening to specific cellular assays, will not only elucidate the primary mechanism of action but also reveal the therapeutic potential of this novel indazole derivative. The results of these studies will be crucial in determining the future direction of research for this compound and its potential as a lead for drug development.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Different biological activities reported with Indazole derivatives. (2023). ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022). Letters in Drug Design & Discovery. [Link]
-
SAR of indazole derivative as selective FGFR2 inhibitor. (2024). ResearchGate. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]
-
Describes the predicted SAR studies of indazole based derivatives. (2022). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Scientific Reports. [Link]
-
Synthesis of 1H‐indazole derivatives. (2024). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of indazole derivatives. (2020). ResearchGate. [Link]
-
Synthesis and biological evaluation of new indazole derivatives. (2018). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
-
1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. (2006). Journal of Medicinal Chemistry. [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(1H-Indazol-6-yl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1H-Indazol-6-yl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation
Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is essential. The structure of this compound combines an indazole ring system with an ethanol group.
-
Indazole Moiety: Related indazole compounds are known to be potential skin and eye irritants and may cause respiratory irritation.[1] Some indazole derivatives are also classified as harmful if swallowed.[3] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.
-
Ethanol Moiety: Ethanol is a well-characterized flammable liquid and eye irritant.[4][5][6] Its vapors can form explosive mixtures with air.[5]
Based on this composite analysis, this compound must be managed as a flammable and potentially toxic hazardous waste .
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and potential aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and disposed of through a licensed hazardous waste management company.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2]
Experimental Workflow for Waste Segregation and Collection
Caption: Disposal workflow for this compound.
Detailed Methodologies
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.[2]
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Based on the parent compounds, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[5][8]
-
-
Waste Collection:
-
Liquid Waste: Collect pure this compound or solutions in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[9] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled, and sealed container (e.g., a designated hazardous waste bag or a labeled drum).
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[9]
-
The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Flammable," "Irritant").[10]
-
Include the date when the waste was first added to the container (the accumulation start date).[9]
-
-
Storage:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9]
-
The SAA must be a well-ventilated and secure area, away from sources of ignition such as heat, sparks, or open flames.[4][11]
-
Secondary containment (e.g., a larger, chemically resistant tub or tray) is required for liquid waste containers to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2][9]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Small Spills: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Ensure the area is well-ventilated, and eliminate all ignition sources.[4] The contaminated absorbent material must be collected and disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[5][11]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
-
Quantitative Data and Regulatory Considerations
| Parameter | Guideline / Value | Source(s) |
| Primary Hazards | Flammable Liquid, Eye Irritant (from ethanol). Potential Skin/Eye/Respiratory Irritant, Harmful if Swallowed (inferred from indazole derivatives). | [1][3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5][8] |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste. | [2] |
| Storage Time Limit in SAA (Partially Full) | Up to one (1) year. | |
| Disposal Route | Licensed hazardous waste disposal facility. | [7] |
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to this comprehensive disposal guide for this compound, you are not only ensuring compliance with regulatory standards but also fostering a culture of safety and environmental stewardship within your organization. Always prioritize a conservative approach when dealing with compounds of unknown or incompletely characterized hazards.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-indazol-6-yl)ethan-1-one. Retrieved from [Link]
-
Höfer Chemie GmbH. (2013, March 11). Safety data sheet. Retrieved from [Link]
-
BP. (2025, June 11). Safety Data Sheet. Retrieved from [Link]
-
Univar Solutions. (2019, January 16). SAFETY DATA SHEET ETHANOL. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Ethanol Toxicity. In StatPearls. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHANOL = ETHYL ALCOHOL. Retrieved from [Link]
-
Al-Jaghbeer, M. J., & Al-Khatib, M. (2021). Toxic alcohol poisoning characteristics and treatments from 2000 to 2017 at a United States regional poison center. Journal of Toxicology and Environmental Health Sciences, 13(4), 51-57. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. asset.conrad.com [asset.conrad.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. chemos.de [chemos.de]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. ehss.syr.edu [ehss.syr.edu]
Personal protective equipment for handling 1-(1H-Indazol-6-yl)ethanol
Comprehensive Safety & Handling Guide: 1-(1H-Indazol-6-yl)ethanol
A Senior Application Scientist's Guide to Safe Handling, Personal Protective Equipment, and Disposal
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. While specific toxicological data for this compound is not widely published, its structure—combining an indazole core with an ethanol substituent—necessitates a cautious approach grounded in established principles of chemical safety. This document synthesizes data from related compounds and general laboratory safety standards to provide a robust framework for risk mitigation.
Inferred Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety.[1] For this compound, we must infer potential hazards by examining its core components: the indazole ring and the ethanol group.
-
Indazole Moiety: Indazole and its derivatives are common scaffolds in medicinal chemistry.[2][3] While many are biologically active, this also implies potential toxicity. General safety data for indazole suggests it may cause irritation upon contact.[4] Until specific data is available, the indazole component should be treated as potentially hazardous with unknown long-term effects.
-
Ethanol Moiety: The ethanol group imparts well-understood hazards. Ethanol is a highly flammable liquid and vapor.[5][6][7][8] It is a known eye irritant and can cause central nervous system effects such as dizziness and drowsiness with significant exposure.[8][9][10]
Combined Inferred Hazards:
-
Flammability: High risk due to the ethanol component. Vapors may form explosive mixtures with air.[7]
-
Eye Irritation: High probability. Both ethanol and potentially the indazole ring can cause serious eye irritation.[6][8][9]
-
Skin Contact: Potential for irritation. The ethanol component can defat the skin, leading to dryness or cracking with repeated exposure.[9][11] The indazole component's effects are unknown but should be considered potentially irritating.
-
Inhalation: Vapors may cause respiratory tract irritation and central nervous system effects.[9]
-
Ingestion: Assumed to be toxic.
This inferred profile mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific procedure and the associated risks of exposure, such as splashes, aerosol generation, or fire.[1][12]
Core PPE Requirements (Minimum for All Operations)
-
Body Protection: A flame-resistant laboratory coat is mandatory at all times to protect against splashes and flash fires.[13][14]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[13][15] However, given the high risk of eye irritation, chemical splash goggles are strongly recommended for all handling tasks.
-
Foot Protection: Closed-toe, closed-heel shoes that cover the entire foot are required in any laboratory where hazardous chemicals are handled.[13][14]
Task-Specific Hand and Face Protection
The level of hand and face protection must be elevated based on the operational risk.
| Task Category | Potential Risks | Required Hand Protection | Required Eye/Face Protection |
| Low-Risk (e.g., Weighing solids, preparing dilute solutions in a fume hood) | Incidental contact, minor splashes | Disposable nitrile gloves.[14][15] | Chemical splash goggles. |
| Medium-Risk (e.g., Liquid transfers, extractions, reactions) | Moderate splash hazard | Double-gloving with nitrile gloves. | Chemical splash goggles. |
| High-Risk (e.g., Work outside a fume hood, large volume transfers, energetic reactions) | Significant splash or aerosol hazard | A flexible laminate glove (e.g., Silver Shield) worn under a chemically resistant outer glove (e.g., nitrile).[13] | Chemical splash goggles and a full-face shield.[13][15] |
Causality: Double-gloving or using a laminate under-glove is critical when handling compounds of unknown toxicity.[13] This provides a robust barrier, as a single glove might degrade or be permeated without immediate visual indication.[15] A face shield worn over goggles is essential whenever a splash hazard is present to protect the entire face.[13][15]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper engineering controls, storage, and waste management.
Operational Plan: Engineering Controls and Handling
-
Primary Engineering Control: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Source Control: Due to the high flammability of the ethanol component, all potential ignition sources (e.g., hot plates, electrical equipment, static discharge) must be strictly controlled.[5][6][8] Use non-sparking tools and ensure proper grounding of equipment where necessary.[5][10]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[16] It must be stored separately from strong oxidizing agents (e.g., nitric acid, bleach), with which it can react violently.[4][17][18]
-
Spill Response:
-
Small Spills (<100 mL): Absorb with a chemical spill kit's absorbent pads. Decontaminate the area and dispose of all materials as hazardous waste.
-
Large Spills: Evacuate the immediate area, alert colleagues, and contact your institution's Environmental Health and Safety (EHS) office immediately.[18]
-
Disposal Plan: A Step-by-Step Protocol
Disposing of chemical waste improperly poses a significant risk to the environment and public health. Ethanol, at any concentration, is considered hazardous waste and cannot be disposed of down the drain.[16][17][18]
-
Waste Characterization: All waste containing this compound (including crude material, contaminated consumables like gloves and paper towels, and solutions) must be classified as Hazardous Waste . This is due to the ignitability characteristic from the ethanol and the unknown toxicity of the indazole moiety.[17][19]
-
Waste Collection:
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[17][19]
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.[17]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[19] Intentional evaporation to reduce volume is illegal.[17][18]
Chemical Waste Disposal Decision Flow
Caption: Hazardous Waste Disposal Workflow.
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. Available at: [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. Available at: [Link]
- Proper Waste Disposal - Ethanol. Ethanol Impacts.
-
Ethanol Safety Data Sheet. PubChem. Available at: [Link]
-
1-(1H-indazol-6-yl)ethan-1-one. PubChem. Available at: [Link]
-
Ethanol Factsheet. Stanford Environmental Health & Safety. Available at: [Link]
-
Ethanol Disposal In Laboratories. Collect and Recycle. Available at: [Link]
-
How To Dispose Dirty IPA/Ethanol/Alcohol. Siraya Tech. Available at: [Link]
-
Safety data sheet for ETHANOL 641 (96%). Hofer Chemie. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (NIH). Available at: [Link]
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Available at: [Link]
-
Safety Data Sheet. BP. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Safety Data Sheet for ETHANOL. Univar Solutions. Available at: [Link]
-
2-(6-Amino-1H-indazol-1-yl)ethanol. Chembase.cn. Available at: [Link]
-
ETHANOL = ETHYL ALCOHOL. Ataman Kimya. Available at: [Link]
Sources
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. asset.conrad.com [asset.conrad.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. leap.epa.ie [leap.epa.ie]
- 9. cdn.greensoft.mn [cdn.greensoft.mn]
- 10. fishersci.com [fishersci.com]
- 11. msdspds.bp.com [msdspds.bp.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 18. ehs.stanford.edu [ehs.stanford.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
